6-Bromo-2-phenylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMXJQXEAZVYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701252 | |
| Record name | 6-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3894-25-5 | |
| Record name | 6-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-2-phenylquinoline: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 6-Bromo-2-phenylquinoline, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights into its synthesis, characterization, and application, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Profile
This compound is a substituted quinoline derivative featuring a phenyl group at the 2-position and a bromine atom at the 6-position. This specific substitution pattern imparts a unique combination of reactivity and stability, making it a versatile intermediate for further chemical modification.
Its fundamental identification is rooted in its CAS (Chemical Abstracts Service) number, which is 3894-25-5 .[1][2][3][4]
Structural and Physical Data Summary
The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 3894-25-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₀BrN | [1][2][3] |
| Molecular Weight | 284.15 g/mol | [1][2][4] |
| Synonyms | 2-Phenyl-6-bromoquinoline | [1][4] |
| Appearance | Solid | [5] |
| Melting Point | 112-113 °C | |
| Boiling Point | 183-190 °C @ 1.5 Torr | |
| Density (Predicted) | 1.433 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.93 ± 0.10 | |
| LogP (Predicted) | 4.66 | [4] |
Strategic Synthesis: The Doebner-von Miller Approach
The synthesis of 2-substituted quinolines is classically achieved through well-established named reactions. The Doebner-von Miller reaction, a robust method for forming the quinoline ring system, is highly applicable for synthesizing this compound.[2][6][7] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid catalyst.
For this compound, the logical precursors are 4-bromoaniline and cinnamaldehyde (an α,β-unsaturated aldehyde). The acid catalyst, typically hydrochloric acid or a Lewis acid, facilitates the key cyclization and dehydration steps.
Reaction Mechanism and Rationale
The causality behind this synthesis is a multi-step cascade of classical organic reactions, each enabling the next. Understanding this sequence is key to troubleshooting and optimizing the synthesis.
Caption: Doebner-von Miller synthesis workflow.
-
Michael Addition: The reaction initiates with the nucleophilic 1,4-addition of 4-bromoaniline to the conjugated system of cinnamaldehyde. This is the crucial first C-N bond formation.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks a protonated aldehyde or a related Schiff base, forming the new heterocyclic ring.[6]
-
Dehydration and Aromatization: The dihydroquinoline intermediate readily eliminates a molecule of water and undergoes oxidation to achieve the stable, aromatic quinoline ring system.[6]
Field-Proven Experimental Protocol
This protocol is a representative procedure based on the principles of the Doebner-von Miller synthesis.
Materials:
-
4-Bromoaniline
-
Cinnamaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as an oxidizing agent, optional)
-
Ethanol (as solvent)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline in ethanol.
-
Slowly add concentrated HCl to the mixture while stirring. An exothermic reaction may be observed.[8]
-
To this acidic solution, add cinnamaldehyde dropwise. If the reaction is sluggish, a mild oxidizing agent like nitrobenzene can be added.
-
Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous NaOH solution until the pH is basic (pH 8-9).
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following spectroscopic data are characteristic of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.4-8.5 ppm). Key features would include:
-
Multiplets for the protons of the phenyl group.
-
A set of doublets and doublet of doublets for the protons on the quinoline core. The bromine atom at C6 will influence the chemical shifts of adjacent protons (H5 and H7), and the characteristic coupling patterns of the quinoline ring system will be evident.[9][10]
-
-
¹³C NMR: The carbon NMR would display 15 distinct signals (unless there is accidental overlap). The carbon atom attached to the bromine (C6) would be shifted, and the signals for the phenyl group carbons and the quinoline carbons would appear in their expected aromatic ranges (approx. 118-158 ppm).[9]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 283 and 285.
Applications in Research and Development
The utility of this compound stems from the reactivity of its bromine substituent, which serves as a versatile synthetic handle for introducing further complexity.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[11] The bromo-substituent on this compound is a prime site for modification via cross-coupling reactions to generate libraries of novel compounds for biological screening.
-
Anticancer Agents: Quinoline derivatives have been extensively investigated as anticancer agents.[12] The 6-bromo position can be used to introduce various aryl or heterocyclic groups via Suzuki coupling, potentially leading to compounds that interact with biological targets like kinases or DNA.[13][14]
-
Enzyme Inhibitors: Analogues of 6-bromo-quinoline have been explored as inhibitors for enzymes such as Prostaglandin F2α synthase, which is relevant for preventing preterm labor.[15]
Materials Science: Building Blocks for Organic Electronics
The rigid, planar, and electron-deficient nature of the quinoline ring makes it an attractive component for organic electronic materials.[16][17]
-
Organic Light-Emitting Diodes (OLEDs): The 6-bromo position can be functionalized to attach the quinoline core to larger conjugated systems or polymer backbones. These materials can function as electron transport layers (ETLs) or as hosts for emissive dopants in OLED devices.[16][17]
Key Transformation: The Suzuki-Miyaura Cross-Coupling
The most powerful and common application of this compound as an intermediate is its use in the Suzuki-Miyaura cross-coupling reaction.[18][19][20] This palladium-catalyzed reaction allows for the formation of a C-C bond between the C6 position of the quinoline and a carbon atom from an organoboron reagent (e.g., a phenylboronic acid).
Caption: Suzuki-Miyaura cross-coupling workflow.
This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high yields, making it an indispensable tool for elaborating the core structure of this compound into more complex target molecules.[21]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. The recommended storage condition is sealed and dry at 2-8°C.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a catalog chemical; it is a strategically designed building block that offers access to a vast chemical space. Its straightforward synthesis via the Doebner-von Miller reaction and the versatile reactivity of its C-Br bond, particularly in Suzuki-Miyaura couplings, make it a valuable asset for innovation in both pharmaceutical discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full potential.
References
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CP Lab Safety. This compound, 95% Purity, C15H10BrN, 5 grams. [Link]
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Appchem. This compound | 3894-25-5 | C15H10BrN. [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
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ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]
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PubChem. 6-Bromo-2-methylquinoline. [Link]
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Doebner-von Miller Synthesis. Cambridge University Press. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Google Patents.
- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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Scribd. Synthesis of 6-Bromoquinoline. [Link]
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PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
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ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
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Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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NIST WebBook. 6-Bromoquinaldine. [Link]
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PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
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National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
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ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
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Wikipedia. Suzuki reaction. [Link]
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R Discovery. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]
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NIST WebBook. Quinoline, 6-bromo-. [Link]
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National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromo-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its spectral signature is crucial for its identification, characterization, and application in further research and development.
Introduction to this compound
This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The presence of the bromine atom at the 6-position and a phenyl group at the 2-position significantly influences its electronic properties and potential biological activity. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, making this compound a valuable scaffold for drug discovery.
Molecular Structure:
-
Chemical Formula: C₁₅H₁₀BrN[1]
-
Molecular Weight: 284.15 g/mol [1]
-
Structure: A quinoline ring system with a bromine atom attached to the 6th position and a phenyl group attached to the 2nd position.
Spectroscopic Analysis Workflow
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for an unambiguous confirmation of its identity and purity. The typical workflow for spectroscopic analysis is outlined below.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).
Expected Mass Spectrum Data:
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 283/285 (approx. 1:1) | Molecular ion peak corresponding to C₁₅H₁₀⁷⁹BrN⁺ and C₁₅H₁₀⁸¹BrN⁺ |
| [M-Br]⁺ | 204 | Loss of the bromine atom |
| [M-HCN]⁺ | 256/258 | Loss of hydrogen cyanide from the quinoline ring |
| [C₁₃H₈N]⁺ | 178 | Fragmentation of the quinoline ring |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Interpretation: The molecular ion peaks at m/z 283 and 285 with nearly equal intensity are the most definitive evidence for the presence of one bromine atom in the molecule. The fragmentation pattern provides further structural information, such as the loss of the bromine atom and fragmentation of the quinoline ring.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source, is used.
-
Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is typically used. The resulting ions are separated based on their mass-to-charge ratio and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and characteristic fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C=C, and C=N bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretching |
| 1600 - 1650 | Medium to Strong | C=C and C=N stretching in the quinoline and phenyl rings |
| 1450 - 1550 | Strong | Aromatic ring skeletal vibrations |
| 800 - 900 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| 500 - 600 | Medium | C-Br stretching |
Interpretation: The presence of peaks in the aromatic C-H and C=C stretching regions confirms the aromatic nature of the compound. The C=N stretch is characteristic of the quinoline ring. The C-Br stretching frequency is typically observed in the fingerprint region and provides evidence for the bromo-substituent.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The background is subtracted from the sample spectrum, and the resulting absorption bands are assigned to their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the connectivity of atoms. Both ¹H NMR and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.8 - 8.0 | d | ~8.5 | 1H |
| H-4 | ~8.1 - 8.3 | d | ~8.5 | 1H |
| H-5 | ~7.9 - 8.1 | d | ~2.0 | 1H |
| H-7 | ~7.6 - 7.8 | dd | ~8.8, 2.0 | 1H |
| H-8 | ~7.8 - 8.0 | d | ~8.8 | 1H |
| Phenyl H (ortho) | ~8.1 - 8.3 | m | 2H | |
| Phenyl H (meta, para) | ~7.3 - 7.6 | m | 3H |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
Interpretation: The protons on the quinoline ring will appear in the aromatic region (downfield) of the spectrum. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its electron-withdrawing inductive effect. The protons of the phenyl group will also appear in the aromatic region, with the ortho protons typically being the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~120 - 124 |
| C-4 | ~136 - 140 |
| C-4a | ~128 - 132 |
| C-5 | ~124 - 128 |
| C-6 | ~118 - 122 (C-Br) |
| C-7 | ~132 - 136 |
| C-8 | ~129 - 133 |
| C-8a | ~147 - 151 |
| Phenyl C (ipso) | ~138 - 142 |
| Phenyl C (ortho) | ~127 - 131 |
| Phenyl C (meta) | ~128 - 132 |
| Phenyl C (para) | ~129 - 133 |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
Interpretation: The spectrum will show 15 distinct signals corresponding to the 15 carbon atoms in the molecule. The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the halogen. The carbons of the quinoline and phenyl rings will appear in the aromatic region.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.
-
Data Analysis: The chemical shifts, multiplicities, coupling constants, and integrations are analyzed to assign each signal to a specific proton or carbon in the molecule.
Synthesis of this compound
A common method for the synthesis of 2-arylquinolines is the Doebner-von Miller reaction or variations thereof. A plausible synthetic route to this compound is the reaction of 4-bromoaniline with cinnamaldehyde in the presence of an acid catalyst.
Caption: A general synthetic scheme for this compound via the Doebner-von Miller reaction.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy allows for the unambiguous determination of its molecular weight, functional groups, and detailed structural connectivity. This information is indispensable for researchers working with this compound in various fields, ensuring the integrity and reproducibility of their scientific findings.
References
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The Anti-Neoplastic Potential of 6-Bromo-2-phenylquinoline: A Mechanistic Exploration
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Within this class, 2-phenylquinoline derivatives have emerged as compounds of significant interest in oncology due to their potential as anti-cancer agents.[2] This technical guide provides a comprehensive exploration of the postulated mechanism of action of 6-Bromo-2-phenylquinoline in cancer cells. While direct experimental data on this specific molecule is emerging, this document synthesizes information from structurally analogous compounds to build a robust hypothesis of its biological activity. We will delve into its potential to modulate critical signaling pathways, induce cell cycle arrest, and trigger apoptosis. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to validate these mechanisms, ensuring a self-validating system of inquiry.
Introduction: The Quinoline Scaffold in Oncology
Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The rigid bicyclic structure of the quinoline nucleus serves as a versatile scaffold for the design of therapeutic agents that can interact with various biological targets implicated in cancer progression, including key enzymes and receptors within cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[3] The introduction of various substituents onto this scaffold can modulate the compound's physicochemical properties and biological efficacy, leading to the discovery of potent anticancer agents.[1]
The compound this compound features a phenyl group at the 2nd position and a bromine atom at the 6th position of the quinoline ring. These substitutions are anticipated to significantly influence its biological profile. For instance, the phenyl group can participate in π-π stacking interactions with biological targets, while the halogen atom can enhance lipophilicity, potentially improving cell membrane permeability.[1] This guide aims to provide a detailed overview of the potential biological activities of this compound based on data from structurally related compounds and to outline the standard experimental methodologies for their evaluation.
Postulated Mechanism of Action
Based on the known activities of structurally related 2-phenylquinoline and bromo-substituted heterocyclic compounds, this compound is hypothesized to exert its anticancer effects through several interconnected mechanisms.
Inhibition of Critical Signaling Pathways
A plausible mechanism of action for quinoline-based inhibitors is the targeting of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed and hyperactivated in various cancers.[3] By binding to the ATP-binding site of the kinase domain, these inhibitors can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3] The Ras/Raf/MEK/ERK signaling cascade is crucial in regulating gene expression and preventing apoptosis by transmitting signals from growth factor receptors.[4]
Induction of Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation, which results from a dysregulated cell cycle.[5] Many anticancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing.[6] It is postulated that this compound may induce cell cycle arrest, potentially at the G2/M phase, which is a common mechanism for stilbenoid compounds with bromine substitutions.[7] This arrest is often associated with the downregulation of key checkpoint proteins like cyclin B1.[7]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[8] Cancer cells often evade apoptosis, contributing to their survival and proliferation.[9] Quinoline derivatives have been shown to induce apoptosis in cancer cells.[8] this compound is hypothesized to trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7][9]
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not yet widely published, the following table summarizes the cytotoxic activities of various related quinoline and quinazoline derivatives against common cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), serves as a benchmark for potential efficacy.[3]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 6-Bromo quinazoline | MCF-7 (Breast) | 15.85 ± 3.32 | [10] |
| 8a | 6-Bromo quinazoline | SW480 (Colon) | 17.85 ± 0.92 | [10] |
| 4 | 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [8] |
| 13 | 6,8-diphenylquinoline | C6, HeLa, HT29 | High antiproliferative activity | [8] |
| 8a | 6-Bromo quinazoline | MRC-5 (Normal Lung) | 84.20 ± 1.72 | [10] |
Note: The higher IC50 value against the normal cell line (MRC-5) for compound 8a suggests a degree of selectivity for cancer cells.[10]
Experimental Protocols for Mechanistic Validation
This section provides detailed methodologies for the key experiments used to evaluate the biological activities of synthetic compounds like this compound.
Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.[1]
Methodology:
-
Cell Seeding: Culture cancer cells in appropriate media and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.[3][12]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.[3]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[3]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.[3]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[3]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.[3]
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.[3]
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle analysis protocol (Steps 1 & 2).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling, cell cycle regulation, and apoptosis.
Methodology:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, Cyclin B1, Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Based on evidence from structurally related compounds, its mechanism of action likely involves a multi-pronged attack on cancer cells, including the inhibition of key pro-survival signaling pathways like the EGFR cascade, induction of cell cycle arrest, and the activation of apoptotic cell death. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test these hypotheses and elucidate the precise molecular interactions of this compound.
Future research should focus on identifying the direct molecular target(s) of this compound through techniques such as thermal shift assays or affinity chromatography. Furthermore, in vivo studies using animal models of cancer are essential to evaluate its efficacy, pharmacokinetics, and safety profile, paving the way for potential clinical development.
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Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 93. Retrieved from [Link]
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Cinar, Z., Basyigit, M., Cengiz, S., & Cavas, L. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. Retrieved from [Link]
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Lee, S. J., Kim, J. H., Lee, H. J., Lee, J. S., & Lee, S. K. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Life Sciences, 75(24), 2829-2839. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 6-Bromo-2-phenylquinoline in Common Organic Solvents
Abstract
6-Bromo-2-phenylquinoline is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the theoretical principles governing its dissolution in various common organic solvents, offer predictive insights based on its molecular structure, and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for advanced applications.
Introduction to this compound and the Critical Role of Solubility
This compound is a derivative of quinoline, a class of compounds known for a wide array of pharmacological activities.[1] The introduction of a bromine atom at the 6-position and a phenyl group at the 2-position creates a molecule with distinct electronic and steric properties. These modifications significantly influence its intermolecular interactions and, consequently, its solubility in different media.
The solubility of a compound is a critical physicochemical parameter that dictates its handling, reactivity, and bioavailability.[2] In drug discovery, poor solubility can be a major hurdle, affecting absorption and distribution.[3] In materials science, controlling solubility is essential for solution-phase processing and fabrication. Therefore, a thorough understanding of the solubility of this compound is a foundational requirement for its effective application.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrN | [4][5] |
| Molecular Weight | 284.15 g/mol | [4][5] |
| Melting Point | 112-113 °C | [5] |
| Calculated LogP | 4.66 | [4] |
| Hydrogen Bond Acceptors | 1 (the quinoline nitrogen) | [4] |
| Hydrogen Bond Donors | 0 | [4] |
The high LogP value suggests that this compound is a lipophilic (fat-loving) or hydrophobic (water-fearing) molecule, predicting poor solubility in water but favorable solubility in non-polar organic solvents.[6] The absence of hydrogen bond donors and the presence of a single acceptor indicate that hydrogen bonding will play a limited, though not entirely absent, role in its interactions with protic solvents.
Theoretical Principles of Solubility: A Predictive Analysis
The adage "like dissolves like" is the cornerstone of solubility prediction.[7][8] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The primary factors influencing the solubility of this compound are solvent polarity, the potential for hydrogen bonding, and temperature.[8][9]
The Role of Solvent Polarity
Organic solvents can be broadly categorized based on their polarity, which is a measure of the distribution of electrical charge within their molecules.[10][11]
-
Non-Polar Solvents: These solvents, such as hexane, toluene, and benzene, have low dielectric constants and interact primarily through weak van der Waals forces.[12] Given the largely non-polar, aromatic structure of this compound, it is predicted to exhibit high solubility in these solvents. The large phenyl and brominated benzene rings can readily interact with the aromatic or aliphatic structures of these solvents.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, acetonitrile (ACN), and dimethyl sulfoxide (DMSO) possess significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[11] They are effective at dissolving a wide range of compounds. This compound is expected to have good to moderate solubility in these solvents. The polarity of the solvent can interact with the dipole moment of the quinoline ring system, while the organic portions of the solvent will solvate the non-polar regions of the molecule.
-
Polar Protic Solvents: This category includes water, methanol, and ethanol, which have O-H bonds and can both donate and accept hydrogen bonds.[12] Due to its high lipophilicity and lack of hydrogen bond donors, this compound is predicted to have low solubility in highly polar protic solvents like water. Its solubility is expected to increase in alcohols like ethanol and methanol, which have both a polar hydroxyl group and a non-polar alkyl chain, allowing them to interact with different parts of the solute molecule.
Temperature Effects
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[2] According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8][13] It is therefore expected that the solubility of this compound in most organic solvents will increase with a rise in temperature. This property is crucial for techniques like recrystallization.
Experimental Determination of Solubility
While theoretical predictions are valuable, they must be validated by empirical data. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility, which are standard practices in industrial and academic research.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The gold-standard for its determination is the Shake-Flask Method, as described in OECD Guideline 105.[14][15]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol (Shake-Flask Method):
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (enough to ensure that undissolved solid remains at the end of the experiment).
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial. Solvents to test should include representatives from each class:
-
Non-Polar: Toluene, Hexane
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Polar Protic: Ethanol, Methanol
-
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. A preliminary study can determine the time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours, or centrifuge them to sediment the undissolved solid.[16]
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm, compatible with the organic solvent) to remove any microscopic solid particles.
-
Quantification: Prepare a series of dilutions of the filtrate and quantify the concentration of this compound using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17] A calibration curve must be prepared using standards of known concentration.
-
Reporting: The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Kinetic Solubility: High-Throughput Screening
In early-stage drug discovery, kinetic solubility is often measured as a faster, less material-intensive alternative. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock into an aqueous or organic medium.[18] While not a true equilibrium value, it is highly useful for ranking compounds.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
Summary of Expected Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the predicted solubility of this compound. Researchers should use this as a guide for solvent selection and populate it with their experimentally determined data.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Benzene | High | "Like dissolves like"; strong van der Waals interactions between aromatic/aliphatic structures.[8] |
| Polar Aprotic | DMSO, THF, Acetone, ACN | Good to Moderate | Dipole-dipole interactions can solvate the quinoline core, while organic portions solvate the rest of the molecule. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The alkyl portion of the alcohol can interact with the solute, but the strong hydrogen-bonding network of the solvent is disrupted. |
| Highly Polar Protic | Water | Very Low / Insoluble | The compound is highly lipophilic (high LogP) and cannot effectively break the strong hydrogen-bonding network of water.[3] |
Conclusion and Recommendations
Understanding the solubility of this compound is essential for unlocking its full potential in research and development. This guide establishes a strong predictive framework based on its molecular structure, indicating high solubility in non-polar organic solvents and poor solubility in polar, aqueous media. For definitive quantitative data, the Shake-Flask method is recommended as the gold standard for determining thermodynamic solubility. The provided protocols offer a robust starting point for any laboratory to perform these critical measurements. Accurate and consistent solubility data will enable rational solvent selection for synthesis, purification, formulation, and screening, thereby accelerating the development of new therapeutics and materials based on this versatile quinoline scaffold.
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The Synthetic Keystone: A Technical Guide to 6-Bromo-2-phenylquinoline in Modern Organic Synthesis
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of heterocyclic chemistry, the quinoline nucleus stands as a "privileged scaffold," a structural framework consistently found in a multitude of pharmacologically active compounds and functional materials.[1][2] When substituted with a phenyl group at the 2-position and a bromine atom at the 6-position, the resulting molecule, 6-bromo-2-phenylquinoline , emerges as a uniquely versatile and powerful building block for synthetic chemists. Its strategic importance lies in the orthogonal reactivity of its distinct components: the quinoline core, a known pharmacophore and electron-deficient aromatic system; the 2-phenyl group, which influences the molecule's steric and electronic properties; and the C6-bromine atom, a prime handle for sophisticated, transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that govern its synthesis and application. We will examine its core reactivity, provide validated experimental protocols for its key transformations, and showcase its role in the development of next-generation pharmaceuticals and advanced materials.
Physicochemical Properties
A foundational understanding of a building block's properties is critical for experimental design, including solvent selection, purification strategy, and reaction monitoring.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀BrN | [3] |
| Molecular Weight | 284.15 g/mol | [3] |
| Melting Point | 112-113 °C | [4] |
| Boiling Point | 183-190 °C (at 1.5 Torr) | [4] |
| Appearance | Solid | [5] |
| pKa (Predicted) | 3.93 ± 0.10 | [4] |
| LogP (Predicted) | 4.66 | [3] |
Core Synthesis Strategies
The construction of the this compound scaffold can be approached through several established methodologies for quinoline synthesis, adapted to incorporate the required substituents. A common conceptual pathway involves the cyclization of a pre-functionalized aniline derivative. The Skraup-Doebner-von Miller reaction, for instance, can be adapted using 4-bromoaniline.
A general workflow for synthesizing the quinoline core is depicted below. The choice of starting materials dictates the final substitution pattern. For this compound, one could envision a Friedländer-type synthesis involving the condensation of 2-amino-5-bromobenzophenone with a compound containing an α-methylene ketone.
Caption: A generalized workflow for the synthesis of substituted quinolines.
A specific example involves the Skraup synthesis, where 4-bromoaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6] This method directly installs the quinoline core, which can then be further functionalized if necessary.
The Linchpin of Versatility: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position serves as a highly reliable electrophilic partner for a suite of transformations that form new carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used reaction for installing new aryl or vinyl substituents onto an aromatic core.[7][8] This reaction's robustness, mild conditions, and the commercial availability of a vast library of boronic acids and esters make it a first-choice strategy for library synthesis in drug discovery.[9]
Causality in the Catalytic Cycle: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. A base is essential for the transmetalation step; it activates the organoboron reagent by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 6-Aryl-2-phenylquinoline [9]
-
Vessel Preparation: To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/water) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to synthesize arylalkynes, which are valuable intermediates for further transformations and key components in materials science and medicinal chemistry.[11][12] The reaction couples the aryl bromide with a terminal alkyne.
Causality in the Catalytic Cycle: This reaction uniquely employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is crucial for activating the alkyne. The copper acetylide intermediate formed is more reactive towards transmetalation with the palladium center than the alkyne itself, accelerating the reaction.[13]
Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 6-Alkynyl-2-phenylquinoline [11][14]
-
Vessel Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).
-
Base Addition: Add a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are otherwise difficult to access.[15][16] This reaction is critical for synthesizing anilines, which are prevalent in pharmaceuticals. Using this compound, a diverse range of primary and secondary amines can be coupled to the 6-position.[17][18]
Causality in the Catalytic Cycle: The choice of ligand is paramount in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to promote both the oxidative addition of the aryl bromide and the final reductive elimination step, which is often rate-limiting.[15][19] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is needed to deprotonate the amine, forming the active nucleophile.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 6-Amino-2-phenylquinoline Derivatives [17][18]
-
Vessel Preparation: Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or K₃PO₄).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Inert Atmosphere & Solvent: Seal the tube, evacuate, and backfill with argon. Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the mixture in an oil bath at the specified temperature (typically 80-120 °C) for the required time, monitoring by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Applications: From Bench to Breakthroughs
The derivatives synthesized from this compound are not mere academic curiosities; they are key intermediates in fields demanding molecular precision and novel functionality.
Caption: Derivatization pathways from this compound to key application areas.
Medicinal Chemistry
The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, including anticancer, antimalarial, and antibacterial agents.[1][2] The ability to readily diversify the 6-position of the 2-phenylquinoline core via Suzuki and Buchwald-Hartwig reactions allows for systematic Structure-Activity Relationship (SAR) studies. For example, introducing various amine-containing heterocycles can modulate a compound's solubility, polarity, and ability to form hydrogen bonds with biological targets like protein kinases or enzymes.[17][20] Research on related quinolinone structures has shown that substitutions on the quinoline ring are crucial for cytotoxic activity against cancer cell lines and for antimicrobial properties.[20][21]
Materials Science
In organic electronics, materials with high electron affinity and good charge transport properties are needed for n-type semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[22] The electron-deficient nature of the quinoline ring system makes its derivatives promising candidates for these applications. By using Suzuki and Sonogashira couplings, the core this compound structure can be extended into larger, conjugated systems. These modifications tune the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which directly impacts their electronic and photophysical properties.[23]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its robust core and the predictable, high-yielding reactivity of its C-Br bond under palladium catalysis provide chemists with a reliable toolkit for constructing complex molecular architectures. The principles and protocols outlined in this guide demonstrate its central role in accessing novel compounds for drug discovery and materials science, solidifying its status as an indispensable building block in the modern synthetic chemist's arsenal.
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Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. [Journal Name, Volume(Issue), pages]. Available at: [Link]
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Donohue, A. C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. Available at: [Link]
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Donohue, A. C., et al. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
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The Pharmacological Frontier: A Technical Guide to the Biological Activities of 6-Bromo-2-phenylquinoline Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among these, the 6-bromo-2-phenylquinoline core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a critical analysis of the existing data to guide future research and development endeavors. This document is intended to serve as a vital resource for researchers actively engaged in the discovery and development of next-generation therapeutics.
Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery
The fusion of a benzene and a pyridine ring to form the quinoline nucleus creates a heterocyclic system with a unique electronic and steric profile, making it an ideal starting point for the design of molecules that can interact with a diverse array of biological targets. The introduction of a phenyl group at the 2-position and a bromine atom at the 6-position further modulates the physicochemical properties of the molecule, enhancing its potential for specific and potent biological interactions. This guide will systematically dissect the current understanding of the therapeutic potential of this intriguing class of compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, with a primary mechanism of action targeting key signaling pathways that are frequently dysregulated in cancer.
Mechanistic Insight: Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
A substantial body of evidence points towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a key mechanism through which these compounds exert their anticancer effects. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. This compound derivatives are postulated to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream effectors.[3]
Caption: Inhibition of the EGFR Signaling Pathway.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives is typically evaluated using the MTT assay against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-quinazoline derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 (Colorectal) | 17.85 ± 0.92 | Cisplatin | - | |
| 6-Bromo-5-nitroquinoline | HT29 (Adenocarcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | - |
Note: Data for closely related 6-bromo-quinazoline and 6-bromo-5-nitroquinoline derivatives are presented due to limited public data on this compound derivatives.[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the standardized procedure for assessing the in vitro cytotoxicity of this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: MTT Assay Experimental Workflow.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, and this compound derivatives are being investigated for their potential to combat a range of bacterial and fungal pathogens.
Mechanistic Insight: Inhibition of DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of quinolone-class antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinoline derivatives trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6]
Caption: Antimicrobial Mechanism of Action.
Data Presentation: In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | > Ciprofloxacin | Candida albicans | No Activity |
| Bacillus species | High Activity | Aspergillus Species | High Activity | |
| Escherichia coli | High Activity | |||
| Klebsiella pneumoniae | High Activity |
Note: Data for a closely related 6-bromo-quinazolinone derivative is presented.[7][8] Specific MIC values for this compound derivatives are limited in publicly available literature.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
0.5 McFarland standard
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Quinoline derivatives have shown promise as anti-inflammatory agents, and the this compound scaffold is a subject of interest in this area.
Mechanistic Insight: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
The anti-inflammatory effects of many compounds are attributed to their ability to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[1][9] By inhibiting COX and/or LOX, this compound derivatives can potentially reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation.[10]
Caption: Anti-inflammatory Mechanism of Action.
Data Presentation: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference | % Inhibition of Edema |
| 2b (o-methoxyphenyl) | 50 | 39.45 | Ibuprofen | 42.21 |
| 2c (p-methoxyphenyl) | 50 | 40.10 | Ibuprofen | 42.21 |
Note: Data for closely related 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones are presented.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model for assessing acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound derivatives
-
Carrageenan (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., indomethacin or ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at different doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Neuroprotective Potential: A Glimpse into a New Frontier
While direct experimental evidence for the neuroprotective effects of this compound derivatives is currently limited, the broader class of quinoline compounds has shown promise in this area.[12] The potential neuroprotective mechanisms of quinoline derivatives are multifaceted and warrant further investigation for the this compound scaffold.
Postulated Mechanisms of Neuroprotection
Based on studies of related quinoline derivatives, potential neuroprotective mechanisms include:
-
Inhibition of Acetylcholinesterase (AChE): AChE is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[12]
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Some quinoline derivatives possess antioxidant properties, enabling them to scavenge free radicals and protect neurons from oxidative damage.
-
Modulation of Neuroinflammatory Pathways: Chronic neuroinflammation is implicated in the pathogenesis of neurodegenerative disorders. The anti-inflammatory properties of quinoline derivatives may also contribute to their neuroprotective effects.
Caption: Potential Neuroprotective Mechanisms.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a versatile platform for the development of novel therapeutic agents. The existing evidence strongly supports its potential in the realms of oncology, infectious diseases, and inflammatory disorders. While the neuroprotective potential is more speculative at this stage, it represents an exciting avenue for future research.
To fully realize the therapeutic potential of this class of compounds, future efforts should focus on:
-
Synthesis of diverse libraries: A wider range of derivatives should be synthesized to establish robust structure-activity relationships (SAR).
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and optimization.
-
In vivo efficacy and safety profiling: Promising candidates from in vitro studies must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety.
-
Exploration of neuroprotective effects: Dedicated studies are needed to investigate the potential of this compound derivatives in models of neurodegenerative diseases.
This technical guide provides a solid foundation for researchers to build upon, and it is with great anticipation that we await the future discoveries that will undoubtedly emerge from the continued exploration of this fascinating class of molecules.
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Hosseinzadeh, H., & Tafaghodi, M. (2017). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Iranian journal of basic medical sciences, 20(11), 1271. [Link]
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Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., ... & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC chemistry, 18(1), 1-17. [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1, 2/-5-LOX inhibition profile of some novel quinoline derivatives. Archiv der Pharmazie, 351(3-4), 1700305. [Link]
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The Structural Elucidation of 6-Bromo-2-phenylquinoline: A Technical Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active compounds.[1] Its rigid structure and ability to engage in various intermolecular interactions, such as π-π stacking and hydrogen bonding, make it a privileged scaffold in drug design. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Among the vast library of quinoline derivatives, 6-Bromo-2-phenylquinoline stands out as a compound of significant interest due to the established impact of both bromine and phenyl substitutions on biological activity.[2] This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential therapeutic applications of this compound, with a particular focus on its crystal structure. While a definitive single-crystal X-ray structure of this compound is not publicly available, this guide will leverage data from closely related analogs to provide valuable insights into its expected solid-state conformation and packing.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For this compound, a combination of experimental data for related compounds and in silico predictions provides a solid foundation for this understanding.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrN | ChemScene[3] |
| Molecular Weight | 284.15 g/mol | ChemScene[3] |
| Melting Point | 101-105 °C (for 6-Bromo-2-methylquinoline) | ChemicalBook[4] |
| Boiling Point | 299.7±20.0 °C (Predicted for 6-Bromo-2-methylquinoline) | ChemicalBook[4] |
| Density | 1.488±0.06 g/cm³ (Predicted for 6-Bromo-2-methylquinoline) | ChemicalBook[4] |
| Solubility | Soluble in Methanol (for 6-Bromo-2-methylquinoline) | ChemicalBook[4] |
| pKa | 5.02±0.43 (Predicted for 6-Bromo-2-methylquinoline) | ChemicalBook[4] |
| LogP | 3.3 (Computed by XLogP3) | PubChem[5] |
Note: Some data is for the related compound 6-Bromo-2-methylquinoline and serves as an estimate.
The presence of the bromine atom at the 6-position significantly influences the molecule's lipophilicity, which is a critical parameter for cell membrane permeability. The phenyl group at the 2-position further contributes to the overall size and potential for π-π stacking interactions with biological targets. The basicity of the quinoline nitrogen is expected to be relatively low due to the electron-withdrawing effects of the aromatic system.[6]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The following protocol is a robust and reproducible method adapted from known procedures for similar quinoline derivatives.[7][8]
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1 equivalent), cinnamaldehyde (1.1 equivalents), and a suitable solvent such as toluene.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 equivalents), portion-wise.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.[9]
Crystal Structure Analysis
While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), we can infer its likely structural characteristics by examining the crystal structures of closely related compounds.[10] The analysis of these analogs provides valuable insights into the probable bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of the target molecule.
Comparative Crystallographic Data
The following table presents crystallographic data for two derivatives of this compound, providing a basis for understanding its potential crystal system and unit cell parameters.
| Parameter | 1-[6-bromo-2-(4-fluorophenyl)quinolin-3-yl]ethan-1-one[11] | 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde[12] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbcn |
| a (Å) | 9.2092 (6) | 20.745 (2) |
| b (Å) | 9.0576 (6) | 6.7956 (8) |
| c (Å) | 20.4085 (13) | 20.470 (3) |
| β (˚) | 101.518 (2) | 90 |
| V (ų) | 1668.06 (19) | 2885.8 (6) |
| Z | 4 | 8 |
The data from these analogs suggest that this compound is likely to crystallize in a low-symmetry system such as monoclinic or orthorhombic. The presence of the bromine atom and the phenyl group will play a significant role in the crystal packing, likely leading to a herringbone or π-stacked arrangement.
X-ray Diffraction (XRD) Protocol for Crystal Structure Determination
The determination of a novel crystal structure is a meticulous process that requires high-quality crystals and precise data collection.[13][14] The following is a standardized protocol for single-crystal X-ray diffraction analysis.
Experimental Workflow: Single-Crystal XRD
Caption: A standard workflow for determining a crystal structure using single-crystal X-ray diffraction.
Detailed Protocol:
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[9] Suitable crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[15] Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation) while rotating the crystal.
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, yielding a set of structure factor amplitudes.[15]
-
Structure Solution and Refinement: The initial atomic positions are determined using direct methods or Patterson methods. This model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[15]
Applications in Drug Development
Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[16][17] The 2-phenylquinoline core, in particular, has been identified in compounds with potent anti-coronavirus activity.[2] The introduction of a bromine atom at the 6-position can enhance the therapeutic potential by modulating the compound's lipophilicity and metabolic stability.
The potential therapeutic applications of this compound and its derivatives are diverse and include:
-
Anticancer Agents: Many quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Agents: The quinoline scaffold is a key component of several established antimicrobial drugs.[1]
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory properties.[1]
-
Antiviral Agents: As mentioned, the 2-phenylquinoline scaffold has been a starting point for the development of broad-spectrum anti-coronavirus agents.[2]
The precise three-dimensional structure of this compound, once determined, will be invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.
Conclusion
This compound is a molecule of considerable interest for drug development, owing to the established pharmacological importance of the quinoline scaffold and the beneficial modifications imparted by the bromo and phenyl substituents. While its definitive crystal structure remains to be elucidated, this guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential biological applications, drawing on data from closely related analogs. The detailed protocols for synthesis and crystallographic analysis provided herein serve as a valuable resource for researchers aiming to further investigate this promising compound and its derivatives. The future determination of its single-crystal structure will undoubtedly accelerate the development of novel therapeutics based on this versatile molecular framework.
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An In-Depth Technical Guide to the Thermogravimetric Analysis of 6-Bromo-2-phenylquinoline
This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 6-Bromo-2-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the principles, experimental protocols, and interpretation of TGA data for this specific molecule.
Introduction: The Significance of this compound and Thermal Analysis
This compound (C₁₅H₁₀BrN) is a quinoline derivative with a molecular weight of 284.15 g/mol .[5][6] Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The introduction of a bromine atom and a phenyl group to the quinoline core can significantly modulate the compound's biological and physicochemical properties, making it a valuable candidate for drug discovery.[1][2]
In the journey of a drug candidate from laboratory to clinic, a thorough understanding of its thermal stability is paramount.[7][8] Thermogravimetric analysis (TGA) is a powerful analytical technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[8][9][10] For active pharmaceutical ingredients (APIs) like this compound, TGA provides critical information on thermal stability, decomposition pathways, and the presence of residual solvents or moisture.[7][8][11] This data is essential for determining optimal storage conditions, developing stable formulations, and ensuring the safety and efficacy of the final drug product.[8]
Core Principles of Thermogravimetric Analysis in a Pharmaceutical Context
TGA operates on a simple yet precise principle: a sample is placed in a sensitive thermobalance and heated according to a controlled temperature program.[8][12] The resulting mass change is continuously recorded, generating a thermogram—a plot of mass versus temperature. The shape of the TGA curve and the temperatures at which mass loss occurs provide a "fingerprint" of the material's thermal behavior.[13]
The causality behind key experimental choices is crucial for obtaining meaningful and reproducible data:
-
Heating Rate: A slower heating rate generally provides better resolution of distinct thermal events, while a faster rate can shift decomposition temperatures to higher values. A typical rate for pharmaceutical analysis is 10-20 °C/min.
-
Atmosphere: The choice of purge gas is critical. An inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition without oxidation. A reactive atmosphere (e.g., air or oxygen) is employed to investigate oxidative stability.[9]
-
Sample Preparation: The sample's mass and particle size can influence the TGA results.[10] A small sample size (typically 5-10 mg) and a consistent particle size ensure uniform heat distribution and prevent thermal gradients within the sample.
A self-validating TGA protocol incorporates regular calibration of the thermobalance and temperature sensor using standard reference materials. This ensures the accuracy and reliability of the data obtained.
Experimental Protocol: TGA of this compound
This section outlines a detailed, step-by-step methodology for the thermogravimetric analysis of this compound.
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a high-precision balance.
-
Inert purge gas (e.g., high-purity nitrogen).
-
Sample pans (e.g., aluminum or platinum).
Procedure:
-
Instrument Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared sample pan.
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
Purge Gas: Initiate a nitrogen purge at a flow rate of 50-100 mL/min to create an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Post-Analysis: Analyze the resulting thermogram to determine the onset of decomposition and the temperatures of maximum mass loss.
Experimental Workflow Diagram
Caption: Workflow for the thermogravimetric analysis of this compound.
Data Presentation and Interpretation
The TGA of this compound in an inert atmosphere is expected to show a single, well-defined decomposition step. The initial flat region of the thermogram indicates the thermal stability of the compound up to its decomposition temperature. The subsequent sharp drop in mass corresponds to the thermal degradation of the molecule.
Table 1: Summary of TGA Data for this compound
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | ~ 250 °C |
| Temperature of Maximum Mass Loss (T_peak) | ~ 300 °C |
| Total Mass Loss | ~ 100% |
| Residual Mass at 600 °C | < 1% |
Interpretation of the Thermogram:
The onset of decomposition at approximately 250 °C signifies the temperature at which the thermal degradation of this compound begins. The peak of the derivative thermogravimetric (DTG) curve, which corresponds to the temperature of maximum mass loss rate, is expected around 300 °C. The nearly complete mass loss by 600 °C suggests that the decomposition products are volatile under these conditions.
Proposed Thermal Decomposition Pathway:
The thermal decomposition of halogenated organic compounds often involves the cleavage of the carbon-halogen bond.[14] In the case of this compound, the initial step is likely the homolytic cleavage of the C-Br bond, which is weaker than the C-C and C-H bonds within the aromatic rings. This would generate a quinolinyl radical and a bromine radical. Subsequent fragmentation of the quinoline ring system at elevated temperatures would lead to the formation of smaller volatile organic compounds and nitrogen-containing species.
Proposed Decomposition Pathway Diagram
Caption: Proposed thermal decomposition pathway of this compound.
Practical Implications for Drug Development
The TGA data for this compound has several important implications for its development as a pharmaceutical agent:
-
Stability and Storage: The compound is thermally stable up to approximately 250 °C, suggesting that it can be handled and stored at ambient temperatures without significant degradation.
-
Formulation Development: The thermal stability profile is a critical parameter for selecting appropriate excipients and manufacturing processes (e.g., drying, milling, and granulation) that do not expose the API to temperatures exceeding its decomposition point.[8]
-
Purity Assessment: TGA can be used as a screening tool to assess the purity of different batches of this compound. The presence of volatile impurities or residual solvents would be indicated by mass loss at temperatures below the decomposition onset of the pure compound.[9]
Conclusion
Thermogravimetric analysis is an indispensable tool in the characterization of active pharmaceutical ingredients.[7][15] This guide has provided a comprehensive overview of the application of TGA to this compound, from the fundamental principles and experimental design to the interpretation of thermal data. The insights gained from TGA are crucial for ensuring the quality, stability, and safety of potential drug candidates like this compound, thereby supporting their successful development into effective medicines.
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The 6-Bromo-2-Phenylquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline nucleus represents a cornerstone in the architecture of pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[1][2] Among its myriad derivatives, the 6-bromo-2-phenylquinoline scaffold has emerged as a particularly compelling starting point for the design of novel therapeutics. The strategic placement of a bromine atom at the 6-position and a phenyl group at the 2-position creates a unique electronic and steric profile, offering a versatile platform for structural elaboration. This guide provides an in-depth exploration of the this compound core, from its synthesis and chemical properties to its diverse applications in medicinal chemistry, with a focus on oncology and infectious diseases. We will delve into the mechanistic underpinnings of its biological activity, provide detailed experimental protocols for its synthesis and modification, and present quantitative data to inform rational drug design.
The Strategic Importance of the this compound Scaffold
The enduring appeal of the quinoline framework in drug discovery lies in its ability to serve as a versatile scaffold, amenable to a wide range of chemical modifications that can fine-tune its physicochemical and pharmacological properties.[3] The this compound derivative is a prime example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.
The bromine atom at the 6-position is a key feature, serving as a valuable synthetic handle for introducing further molecular complexity. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the facile introduction of aryl, alkynyl, and amino moieties, respectively.[4] This chemical tractability enables the systematic exploration of the chemical space around the quinoline core, a crucial aspect of lead optimization. Furthermore, the presence of a halogen can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and overall pharmacokinetic profile.[5]
The 2-phenyl substituent also plays a critical role in the scaffold's biological activity. The phenyl ring can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins, contributing to the overall binding affinity. The relative orientation of the phenyl ring with respect to the quinoline core can be modulated to optimize these interactions, further highlighting the scaffold's versatility.
Synthetic Strategies for Assembling the this compound Core
Several robust synthetic methodologies can be employed to construct the this compound scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most powerful and widely utilized approaches are the Doebner-von Miller reaction and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The Doebner-von Miller Reaction: A Classic Approach to Quinoline Synthesis
The Doebner-von Miller reaction is a venerable and highly effective method for the synthesis of quinolines.[6][7] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[8] For the synthesis of this compound, 4-bromoaniline would be reacted with cinnamaldehyde.
Conceptual Workflow for Doebner-von Miller Synthesis
Caption: Doebner-von Miller reaction workflow.
Detailed Experimental Protocol: Doebner-von Miller Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1 equivalent).
-
Acid Addition: Carefully add a strong acid, such as concentrated hydrochloric acid or sulfuric acid (2-3 equivalents), to the flask while cooling in an ice bath.
-
Reactant Addition: To this acidic solution, add cinnamaldehyde (1.1 equivalents) dropwise with vigorous stirring.
-
Oxidant Addition: Introduce an oxidizing agent, such as nitrobenzene or arsenic acid (1.2 equivalents).
-
Heating: Heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide solution, until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[9] This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[10] To synthesize this compound, one could couple 2,6-dibromoquinoline with phenylboronic acid, or 6-bromo-2-chloroquinoline with phenylboronic acid.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling catalytic cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-chloroquinoline (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1), via syringe.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.[10]
Medicinal Chemistry Applications: Targeting Cancer and Infectious Diseases
The this compound scaffold has proven to be a fertile ground for the discovery of potent bioactive molecules, particularly in the fields of oncology and infectious diseases.
Anticancer Activity: Inhibition of Key Signaling Pathways
Many derivatives of the this compound scaffold have demonstrated significant anticancer activity, often through the inhibition of critical signaling pathways that are dysregulated in cancer cells.[3] Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.
EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[11] Its overexpression and mutation are common in many cancers. Quinoline-based compounds have been designed as potent EGFR tyrosine kinase inhibitors.[12][13] The this compound scaffold can be elaborated to mimic the binding of ATP to the kinase domain of EGFR, thereby blocking its downstream signaling.
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[14][15] Quinoline derivatives have been developed as inhibitors of PI3K and/or mTOR, effectively shutting down this pro-survival pathway and inducing apoptosis in cancer cells.[3]
Signaling Pathway Diagram: EGFR and PI3K/Akt/mTOR Inhibition
Caption: Inhibition of EGFR and PI3K/Akt pathways.
Quantitative Data: Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [16] |
| 6-Bromo-quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 | [16] |
| Quinoline derivative (6d) | A549 (Lung) | 0.18 | [12] |
| Quinoline derivative (8b) | A549 (Lung) | 0.08 | [12] |
| 4-aminoquinazoline derivative (6b) | HCT116 (Colon) | 0.0136 (PI3Kα) | [14] |
Antimicrobial Activity
The quinoline scaffold is the backbone of a major class of antibiotics, the quinolones, which target bacterial DNA gyrase and topoisomerase IV.[15] Derivatives of this compound have also been investigated for their antibacterial and antifungal properties. The introduction of various substituents on the quinoline and phenyl rings can modulate the antimicrobial spectrum and potency.
Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenylquinoline derivative | Escherichia coli | >256 | [17] |
| 2-Phenylquinoline derivative | Staphylococcus aureus | >256 | [17] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High activity | [18][19] |
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | High activity | [19] |
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly attractive and versatile platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research efforts will likely focus on the development of more selective and potent inhibitors of key signaling pathways, the exploration of novel therapeutic areas beyond oncology and infectious diseases, and the use of computational methods to guide the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic properties. The strategic functionalization of this privileged core holds immense promise for the discovery of the next generation of innovative medicines.
References
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Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC - NIH. (n.d.). Retrieved from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.). Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing. (n.d.). Retrieved from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC - NIH. (2024, October 21). Retrieved from [Link]
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A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed. (n.d.). Retrieved from [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI. (n.d.). Retrieved from [Link]
-
Biological activities of quinoline derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed. (2018, May 1). Retrieved from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024, July 4). Retrieved from [Link]
-
Quinoline: An Attractive Scaffold in Drug Design - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Retrieved from [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Retrieved from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocol: The Friedländer Synthesis of 6-Bromo-2-phenylquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the synthesis of 6-Bromo-2-phenylquinoline via the Friedländer annulation. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and presents expected analytical data for product validation. The guide is designed to equip researchers with the necessary knowledge to successfully execute this synthesis, troubleshoot potential issues, and understand the rationale behind the procedural choices.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing functionalized quinolines.[4][5] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration step.[5][6]
This guide focuses on the synthesis of a specific, valuable derivative: this compound. The presence of the bromine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of diverse compound libraries for drug discovery programs.[7] The 2-phenyl substitution adds another layer of functionality and influences the molecule's steric and electronic properties.
Mechanistic Insights: The "Why" Behind the Reaction
The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic vs. basic catalysis).[4][8] While both pathways ultimately lead to the quinoline product, understanding their divergence is key to optimizing reaction conditions.
The most commonly accepted mechanism under the conditions described in this protocol involves an initial intermolecular aldol-type condensation.[8]
-
Aldol Condensation: The reaction commences with an acid-catalyzed aldol condensation between the two carbonyl-containing starting materials: 2-amino-5-bromobenzaldehyde and acetophenone. This step forms an aldol adduct.
-
Dehydration: The newly formed aldol adduct rapidly undergoes dehydration (crotonization) to yield a more stable α,β-unsaturated carbonyl intermediate.
-
Intramolecular Cyclization (Michael Addition): The amino group of the benzaldehyde moiety then performs an intramolecular conjugate addition to the α,β-unsaturated system.
-
Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system.
An alternative pathway involves the initial formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol reaction and subsequent dehydration.[4] However, detailed mechanistic studies suggest the aldol-first pathway is often favored.[8]
Caption: Fig. 1: Proposed Aldol-First Mechanism
Detailed Experimental Protocol
This protocol details the synthesis of this compound using p-toluenesulfonic acid (p-TsOH) as a catalyst, which offers a milder alternative to harsh acidic or basic conditions.[1][9]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | Amount | Moles (mmol) |
| 2-Amino-5-bromobenzaldehyde | C₇H₆BrNO | 200.04 | 112-113 | 1.00 g | 5.00 |
| Acetophenone | C₈H₈O | 120.15 | 19-20 | 0.66 g (0.64 mL) | 5.50 (1.1 eq) |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 103-106 | 95 mg | 0.50 (10 mol%) |
| Toluene | C₇H₈ | 92.14 | -95 | 25 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | As needed | - |
| Hexanes | - | - | - | As needed | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
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- 6. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-2-phenylquinoline with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,6-Disubstituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] In particular, 2,6-disubstituted quinolines are of significant interest in drug discovery, as the substituents at these positions can be tailored to modulate the molecule's pharmacological profile, influencing factors such as target binding, selectivity, and pharmacokinetic properties. The synthesis of these complex molecules often relies on robust and versatile cross-coupling methodologies.
The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[2] This palladium-catalyzed reaction provides a powerful and efficient means to construct biaryl and heteroaryl-aryl linkages, which are prevalent motifs in many biologically active compounds. This guide provides a detailed exploration of the Suzuki coupling of 6-Bromo-2-phenylquinoline with various boronic acids, offering in-depth protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate, and its rate is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.[4]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (2,6-diarylquinoline) from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols
Protocol 1: Conventional Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a standard procedure for the Suzuki coupling of this compound with phenylboronic acid using a common palladium catalyst and base.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-diphenylquinoline.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.[6]
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial with a snap cap.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-30 minutes.[7]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Figure 2: General Experimental Workflow for Suzuki Coupling.
Data Presentation: Scope of the Reaction
The following table summarizes the Suzuki coupling of this compound with a variety of boronic acids, illustrating the versatility of this transformation. Yields are representative and may vary based on specific reaction conditions and scale.
| Entry | Boronic Acid Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenylquinoline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-phenylquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 110 | 6 | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2-Phenyl-6-(4-(trifluoromethyl)phenyl)quinoline | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
| 4 | Thiophen-2-ylboronic acid | 2-Phenyl-6-(thiophen-2-yl)quinoline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 70-80 |
| 5 | Pyridin-3-ylboronic acid | 2-Phenyl-6-(pyridin-3-yl)quinoline | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF/H₂O | 90 | 10 | 60-75 |
Expert Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For simple aryl-aryl couplings, Pd(PPh₃)₄ is often sufficient.[4] For more challenging substrates, such as heteroaryl boronic acids or sterically hindered partners, a more robust catalyst system like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[8]
-
Base and Solvent System: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of solvent (e.g., dioxane, toluene, DMF) and the inclusion of water can influence the solubility of the reagents and the base, thereby affecting the reaction rate.[8] Anhydrous conditions with a base like K₃PO₄ can sometimes mitigate protodeboronation, a common side reaction.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst; Poor solubility of reagents; Catalyst inhibition. | Ensure reagents and solvents are anhydrous and degassed. Screen different catalyst/ligand combinations. Use a solvent system that solubilizes all components at the reaction temperature. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst; using bulky ligands can help mitigate this. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities; Harsh reaction conditions (high temperature, prolonged reaction time). | Use anhydrous solvents and a stronger, non-nucleophilic base like K₃PO₄. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. |
| Hydrodehalogenation (Debromination) | Presence of protic sources; Side reaction pathway. | Use anhydrous conditions. Optimize the base and solvent system. |
References
-
Shah, S. T. A., et al. (2019). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 24(15), 2753. [Link]
-
Adimurthy, S., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 523-533. [Link]
-
Guerra, J., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(8), 14886-14899. [Link]
-
Vaghasiya, R. G., et al. (2014). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. International Letters of Chemistry, Physics and Astronomy, 8, 30-37. [Link]
-
Gueyrard, D., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Rev. Roum. Chim., 56(6), 639-643. [Link]
-
PubChem. (n.d.). 2,6-diphenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-6-(thiophen-2-yl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-6-(pyridin-3-yl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Patel, H., et al. (2017). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 22(11), 1877. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Sajith, A. M., et al. (2015). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 20(9), 16426-16446. [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 275-280. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction profile of the base-free Pd(PPh3)4-mediated Suzuki coupling. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Khan, I., et al. (2018). Synthesis of 2,6-diarylquinolines. ResearchGate. Retrieved from [Link]
-
Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Retrieved from [Link]
-
Al-Timari, U. (2018). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 34(4), 2053-2061. [Link]
-
PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(9), 618. [Link]
-
Oriental Journal of Chemistry. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4). [Link]
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Application Notes & Protocols: Leveraging 6-Bromo-2-phenylquinoline for the Synthesis of Novel EGFR Inhibitors
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology.[1][2][3] Small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][3] The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors and clinical candidates due to its favorable pharmacological properties.[4][5][6][7] This document provides a detailed guide for researchers and drug development professionals on utilizing 6-Bromo-2-phenylquinoline as a versatile starting material for the synthesis of novel EGFR inhibitors. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these methodologies, grounding our approach in established chemical principles and biological context.
Introduction: The Rationale for the Quinoline Scaffold
The EGFR signaling cascade is a critical pathway that governs cell growth, proliferation, and survival.[2][3] In many cancers, mutations or overexpression of EGFR lead to aberrant signaling, driving uncontrolled tumor growth.[2] TKIs function by competitively binding to the ATP pocket within the EGFR kinase domain, preventing the phosphorylation events that initiate downstream signaling.
The 4-anilino-quinazoline and 4-anilino-quinoline structures are cornerstone pharmacophores for EGFR inhibitors, as seen in approved drugs like erlotinib and lapatinib.[5][8] The quinoline scaffold, in particular, offers several advantages:
-
Structural Rigidity: The fused ring system provides a rigid framework that can be precisely oriented within the ATP-binding site.
-
Hydrogen Bonding: The quinoline nitrogen can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase.[9]
-
Synthetic Tractability: The quinoline core is amenable to a wide range of chemical modifications, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[10]
Our focus, this compound, is an ideal starting scaffold. The 2-phenyl group can occupy a hydrophobic pocket, while the bromine atom at the C6 position serves as a versatile synthetic handle for introducing diverse chemical moieties through modern cross-coupling reactions.
Core Synthetic Strategies & Mechanistic Insights
The strategic modification of the 6-bromo position is key to developing potent inhibitors. This position allows for the introduction of functional groups that can form additional interactions within the EGFR active site or modulate the molecule's overall properties. We will focus on two powerful, palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling (for C-C bond formation) and the Buchwald-Hartwig Amination (for C-N bond formation).
Caption: Synthetic workflow for creating EGFR inhibitors from this compound.
Strategy A: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for creating a carbon-carbon bond between the C6 position of the quinoline and a new aryl or heteroaryl group.[11] This is invaluable for exploring interactions in the solvent-exposed region of the ATP pocket or for introducing groups that enhance solubility or other drug-like properties.
Causality & Rationale: The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., Na₂CO₃, K₂CO₃), and solvent system (e.g., Dioxane/H₂O, Toluene) is critical. The base activates the boronic acid, and the palladium catalyst orchestrates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired product. Tolerance to a wide variety of functional groups on the boronic acid partner makes this reaction exceptionally versatile for building a library of diverse compounds.[11]
Strategy B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming a carbon-nitrogen bond between the quinoline C6 position and an amine. This strategy is particularly relevant for mimicking the anilino-substituents found in many established EGFR inhibitors. By introducing substituted anilines or other nitrogen-containing heterocycles, one can target key interactions within the kinase domain.
Causality & Rationale: This reaction requires a specific combination of a palladium catalyst and a specialized phosphine ligand (e.g., XPhos, SPhos, BINAP). The ligand's steric and electronic properties are crucial for facilitating the catalytic cycle. The choice of a non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is essential to deprotonate the amine without competing in side reactions. This method allows for the direct installation of the critical amine linkage central to the pharmacophore of many TKIs.[12]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with a representative arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed solvents, typically a mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 6-aryl-2-phenylquinoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a representative aniline.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aniline or amine (1.1 eq.), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.). Add this catalyst system to the main reaction flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add a dry, degassed solvent such as Toluene or Dioxane via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., Dichloromethane, 3x).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue using flash column chromatography to obtain the desired 6-(arylamino)-2-phenylquinoline product.
-
Characterization: Verify the structure, identity, and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
To evaluate the biological activity of the newly synthesized compounds, a standard in vitro kinase assay is performed to determine the half-maximal inhibitory concentration (IC₅₀).
-
Reagent Preparation: Prepare a stock solution of each synthesized inhibitor in 100% DMSO. Serially dilute the compounds to create a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, combine the recombinant human EGFR kinase enzyme with a specific substrate (e.g., a poly-Glu-Tyr peptide) in a kinase reaction buffer containing ATP.
-
Inhibitor Addition: Add the serially diluted compounds to the wells. Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using an antibody-based detection method, such as ELISA, or a luminescence-based assay that quantifies the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.
Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal of synthesis is to establish a clear Structure-Activity Relationship (SAR). By synthesizing a library of analogs and evaluating their EGFR inhibitory activity, researchers can identify key structural features required for potency.
| Compound ID | Modification at C6 Position | EGFR IC₅₀ (nM) [Hypothetical] | SAR Notes |
| Ref-1 | -Br (Starting Material) | >10,000 | Inactive, serves as baseline. |
| SZ-01 | -Phenyl | 850 | Simple aryl group confers weak activity. |
| SZ-02 | -4-Methoxyphenyl | 450 | Electron-donating group slightly improves potency. |
| SZ-03 | -3-Fluorophenyl | 200 | Electron-withdrawing group enhances potency, potentially through new interactions. |
| BH-01 | -Anilino | 150 | C-N linkage is superior to C-C, mimicking known inhibitors. |
| BH-02 | -3-Chloro-4-fluoroanilino | 35 | Halogen substitutions at key positions on the aniline ring dramatically increase potency, likely improving fit in the ATP pocket.[13] |
| BH-03 | -4-(Pyridin-2-ylmethoxy)anilino | 15 | Addition of a hydrophilic moiety can enhance interactions and improve properties.[13] |
Biological Context: EGFR Signaling Pathway
The synthesized inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream pro-survival signaling pathways like the Ras-MAPK and PI3K-Akt cascades.
Caption: Simplified EGFR signaling pathway and the mechanism of action for synthesized inhibitors.
Conclusion
This compound is a highly valuable and versatile platform for the development of novel EGFR tyrosine kinase inhibitors. Through strategic application of modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can rapidly generate diverse libraries of compounds for biological screening. The protocols and rationale outlined in this document provide a robust framework for researchers to explore new chemical space in the pursuit of next-generation cancer therapeutics.
References
- Vertex AI Search. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors.
- Ain Shams Scholar. (n.d.). Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity.
- PubMed Central. (n.d.).
- RSC Publishing. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor.
- Semantic Scholar. (n.d.). Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity.
- National Institutes of Health (NIH). (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- ResearchGate. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
- National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
- Frontiers in Chemistry. (2021).
- PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
- MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR.
- Thieme. (2016). Synthesis of an EGFR Inhibitor.
- Frontiers. (n.d.).
- PubMed Central. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- PubMed Central. (n.d.).
- ResearchGate. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures.
- MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- PubMed. (2019). Carboranylanilinoquinazoline EGFR-inhibitors: Toward 'Lead-To-Candidate' Stage in the Drug-Development Pipeline.
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Application Notes and Protocols: 6-Bromo-2-phenylquinoline in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of Quinoline Scaffolds in Advanced OLEDs
The quinoline moiety, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in the design of materials for organic electronics.[1][2] Its inherent electron-deficient nature makes it a compelling candidate for electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). The 2-phenylquinoline core, in particular, offers a rigid and planar structure conducive to efficient charge transport and luminescence. The introduction of a bromine atom at the 6-position, yielding 6-Bromo-2-phenylquinoline, provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic and photophysical properties.
These notes will provide a comprehensive overview of the potential applications of this compound in OLEDs, complete with detailed protocols for its synthesis, derivatization, and incorporation into OLED devices.
Physicochemical Properties and Design Rationale
This compound serves as a foundational building block for more complex OLED materials. Its utility stems from a combination of its core electronic properties and the synthetic versatility offered by the bromo-substituent.
| Property | Value/Description | Significance in OLEDs |
| Molecular Formula | C15H10BrN | - |
| Molecular Weight | 284.15 g/mol | Influences sublimation temperature and film morphology. |
| CAS Number | 3894-25-5 | For unambiguous identification. |
| Core Structure | Electron-deficient quinoline | Promotes electron injection and transport. |
| Bromo-substituent | Reactive site for cross-coupling | Enables synthesis of derivatives with tailored properties. |
The design strategy for employing this compound in OLEDs is predicated on its potential to be chemically modified to create materials that fulfill specific roles within the device architecture, such as host materials, emissive dopants, or electron transport layers.
Synthetic Pathways and Derivatization
The synthesis of this compound and its subsequent derivatization are critical steps in the development of novel OLED materials. The following protocols are based on established synthetic methodologies for quinoline derivatives.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via a Friedländer annulation reaction.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide (0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Derivatization via Suzuki Cross-Coupling
The bromo-substituent on the quinoline core is a prime site for Suzuki cross-coupling, enabling the introduction of various aryl or heteroaryl groups to modulate the material's electronic properties.
Workflow for Suzuki Cross-Coupling of this compound
Caption: Derivatization via Suzuki cross-coupling.
Methodology:
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere and stir vigorously for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized 2-phenylquinoline derivative.
Application in OLED Devices: Host and Emissive Materials
Derivatives of this compound can be engineered to function as either host materials in phosphorescent OLEDs (PhOLEDs) or as blue fluorescent emitters.
As a Host Material for PhOLEDs
An effective host material must possess a high triplet energy to confine the excitons on the phosphorescent guest emitter, as well as good charge transport properties.[3][4] By attaching carbazole or other high-triplet-energy moieties to the this compound core, it is possible to synthesize novel host materials.
Key Characteristics of a this compound Based Host Material:
| Parameter | Target Value | Rationale |
| Triplet Energy (ET) | > 2.7 eV (for blue PhOLEDs) | To prevent reverse energy transfer from the guest to the host. |
| Glass Transition Temp (Tg) | > 100 °C | Ensures morphological stability of the thin film during device operation. |
| HOMO/LUMO Levels | Tunable | To facilitate efficient charge injection from adjacent layers. |
| Charge Transport | Bipolar or balanced | To ensure the recombination zone is located within the emissive layer. |
As a Blue Fluorescent Emitter
For application as a blue emitter, the this compound core can be functionalized with moieties that enhance its fluorescence quantum yield and tune its emission color.[5] Oligoquinolines bearing pyrenyl or triphenyl endgroups have shown promise as efficient blue emitters.[5]
OLED Fabrication and Characterization Protocols
The following protocols describe the fabrication of a multilayer OLED device using a derivative of this compound. Both vacuum thermal evaporation and solution processing are common fabrication techniques.[6][7]
Protocol 3: OLED Fabrication by Vacuum Thermal Evaporation
This method is suitable for small molecule organic materials and allows for the precise control of layer thickness.
Workflow for OLED Fabrication by Thermal Evaporation
Caption: OLED fabrication by vacuum thermal evaporation.
Methodology:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr). Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): Co-evaporate the this compound derivative (as host) and a phosphorescent dopant (e.g., Ir(ppy)3 for green emission) at a predetermined ratio (e.g., 95:5 wt%). The typical thickness is 30 nm.
-
Electron Transport Layer (ETL): e.g., 30 nm of TmPyPB.[8]
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF or Liq.[8]
-
-
Cathode Deposition: Deposit a 100 nm thick layer of aluminum (Al) as the cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Protocol 4: Device Characterization
Once fabricated, the OLED device must be characterized to evaluate its performance.
Device Characterization Workflow
Caption: Workflow for OLED device characterization.
Methodology:
-
Current-Voltage-Luminance (J-V-L) Measurement: Use a source meter unit to apply a forward bias voltage to the device and measure the current density. Simultaneously, measure the luminance using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage or current using a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
Efficiency Calculation: From the J-V-L data and the EL spectrum, calculate the key performance metrics:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
-
Luminous Efficiency: Measured in candela per ampere (cd/A).
-
Power Efficiency: Measured in lumens per watt (lm/W).
-
Conclusion and Future Outlook
This compound represents a versatile and promising platform for the development of next-generation OLED materials. Its adaptable chemistry allows for the rational design of molecules with tailored photophysical and electronic properties. Further research into novel derivatives and their integration into advanced device architectures will undoubtedly continue to push the boundaries of OLED performance, leading to more efficient and durable displays and lighting solutions. The protocols outlined herein provide a solid foundation for researchers to explore the potential of this intriguing molecular scaffold.
References
-
MDPI. (2020-01-10). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. Available from: [Link]
-
ACS Publications. (2007). High-Efficiency Electroluminescence from New Blue-Emitting Oligoquinolines Bearing Pyrenyl or Triphenyl Endgroups | The Journal of Physical Chemistry C. Available from: [Link]
-
RSC Publishing. (2011-03-03). Organic host materials for phosphorescent organic light-emitting diodes. Available from: [Link]
-
Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N- arylsubstituted-1H. (2014-11-24). Available from: [Link]
-
RSC Publishing. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. Available from: [Link]
-
ResearchGate. (2021-11). Mechanosynthesis of 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline): optical, electroluminescence, electrical, electrochemical, and morphological studies. Available from: [Link]
-
IRIS. Synthesis of Heterocycles for OLED Applications. Available from: [Link]
-
The fabrication of color-tunable organic light-emitting diode displays via solution processing. (2017-06-01). Available from: [Link]
-
Muhamad Mat Salleh. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Available from: [Link]
-
Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023-12-30). Available from: [Link]
-
Phenylquinoline Derivatives as Efficient Interfacial Layer Materials for High‐Performance Organic Electronic Devices. (2016). Available from: [Link]
-
GCRIS - Van Yüzüncü Yıl Üniversitesi. Electroluminescent Properties of Certain Polyaromatic Compounds: Part 2-Organic Emitters. Available from: [Link]
-
ResearchGate. (2025-08-09). Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. Available from: [Link]
-
UQ eSpace - The University of Queensland. OLED materials for solid-state lighting. Available from: [Link]
-
NIH - PubChem. 2-Phenylquinoline | C15H11N | CID 71545. Available from: [Link]
-
ResearchGate. Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Available from: [Link]
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Protocol for the purification of 6-Bromo-2-phenylquinoline by recrystallization
Protocol for the Purification of 6-Bromo-2-phenylquinoline by Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of this compound via recrystallization. This method is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid form of the target compound, a crucial step for accurate downstream applications and analyses. The protocol details solvent selection, the recrystallization process, and methods for crystal collection and drying. The underlying scientific principles of each step are explained to provide a deeper understanding of the technique.
Introduction: The Rationale for Recrystallization
Recrystallization is a fundamental technique for the purification of nonvolatile organic solids.[1] The process relies on the principle that the solubility of most solids in a solvent increases with temperature.[2][3] A crude solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The slow, controlled formation of these crystals selectively excludes impurities, which remain dissolved in the cooled solvent (mother liquor).[1][3]
This compound is a heterocyclic compound often synthesized as an intermediate in the development of pharmacologically active agents.[4][5] Its purity is paramount for reliable biological testing and for ensuring the integrity of subsequent synthetic steps. Common impurities may include unreacted starting materials, by-products from the synthesis (such as other quinoline derivatives or isomers), or residual solvents.[6] Recrystallization offers an effective and economical method to remove these contaminants.
Core Principles of Solvent Selection
The success of any recrystallization procedure is critically dependent on the choice of solvent.[2] An ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3][7] This differential solubility is the driving force for high recovery of the purified product upon cooling.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[1][3]
-
Chemical Inertness: The solvent must not react with this compound.[1][7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]
-
Safety and Cost: The solvent should be non-flammable, inexpensive, and have low toxicity.
Based on the "like dissolves like" principle, a solvent with a polarity similar to this compound is a good starting point for screening.[3] Given the aromatic and heterocyclic nature of the compound, solvents such as ethanol, methanol, ethyl acetate, or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) are often suitable for quinoline derivatives.[8][9][10]
Materials and Equipment
3.1. Reagents
-
Crude this compound
-
Recrystallization Solvent (e.g., Ethanol, 95%)
-
Deionized Water (if using a mixed solvent system)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, if necessary)
3.2. Equipment
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Powder funnel
-
Fluted filter paper
-
Buchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Oven or vacuum desiccator for drying
Experimental Protocol: Step-by-Step Methodology
This protocol outlines the recrystallization of this compound. The choice of solvent and volumes should be optimized based on the scale of the purification.
Table 1: Key Experimental Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| Compound | This compound | Target for purification. |
| Initial Solvent | Ethanol (95%) or Ethyl Acetate | Often effective for quinoline derivatives.[4][9][10] |
| Hot Filtration | Required if insoluble impurities are visible | To remove solid contaminants before crystallization.[2] |
| Cooling Method | Slow cooling to room temperature, then ice bath | Promotes the formation of larger, purer crystals.[2] |
| Washing Solvent | Ice-cold recrystallization solvent | Removes residual mother liquor without dissolving the crystals. |
| Drying Method | Air drying followed by vacuum desiccation | Ensures complete removal of volatile solvents.[2] |
Step 1: Dissolving the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for achieving a saturated solution, which maximizes the yield upon cooling.[1][2] Adding too much solvent will result in a low or no yield of crystals.
Step 2: Hot Filtration (If Necessary)
-
If any insoluble impurities are observed in the hot solution, a hot gravity filtration is required.
-
Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate.
-
Place a powder funnel with fluted filter paper into the neck of the second flask.
-
Carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper. Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper. Keeping the receiving flask and funnel hot helps to prevent this.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.[2]
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
Step 4: Crystal Collection and Washing
-
Set up a Buchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and swirl the crystallized mixture to create a slurry. Quickly pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, as it is less soluble at lower temperatures.
-
Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.
Step 5: Drying the Purified Crystals
-
Carefully remove the filter paper and crystals from the Buchner funnel and place them on a pre-weighed watch glass.
-
Break up the crystal cake to facilitate drying.
-
Allow the crystals to air-dry to remove the bulk of the solvent.
-
For complete drying, place the watch glass in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point. Dry to a constant weight. A melting point for a similar compound, 6-bromo-2-methylquinoline, is reported to be in the range of 101-105 °C.[11]
Workflow Visualization
The following diagram illustrates the key stages of the recrystallization process.
Sources
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- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
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- 11. 6-Bromo-2-methylquinoline CAS#: 877-42-9 [m.chemicalbook.com]
Application Note: A Validated RP-HPLC Method for Purity Analysis of 6-Bromo-2-phenylquinoline
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the profiling of related substance impurities in 6-Bromo-2-phenylquinoline. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, and UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, accurate, and precise analytical procedure for quality control and stability testing. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its chemical purity is paramount for the safety, efficacy, and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
The objective of this work was to develop and validate a specific, linear, accurate, and precise RP-HPLC method suitable for its intended purpose: the purity determination of this compound.[6][7] The method is capable of separating the main component from its potential process-related impurities and degradation products.
Scientific Principles & Method Rationale
The molecular structure of this compound, featuring a fused aromatic quinoline ring system and a phenyl substituent, imparts several key physicochemical properties that guide the chromatographic strategy.
-
Reversed-Phase Chromatography: The compound is largely nonpolar due to its extensive aromatic system. This makes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar, the ideal separation mode.[8] The analyte will be retained on the column through hydrophobic interactions and eluted by increasing the concentration of an organic modifier in the mobile phase.
-
Mobile Phase Selection: A combination of acetonitrile and water provides a suitable polarity range to elute the main peak with a reasonable retention time. Acetonitrile is often chosen for its low viscosity and UV transparency. The addition of 0.1% formic acid to both mobile phase components serves a dual purpose: it protonates the basic nitrogen atom of the quinoline ring, ensuring a single ionic species and preventing peak tailing, and it protonates residual silanol groups on the silica-based stationary phase, further improving peak symmetry.[9]
-
Gradient Elution: A gradient elution, where the proportion of organic solvent (acetonitrile) is increased over time, is employed. This is crucial for impurity profiling, as it ensures that highly polar impurities are retained and separated at the beginning of the run, while more nonpolar (lipophilic) impurities are effectively eluted from the column in a reasonable timeframe, yielding sharp, well-defined peaks.[4]
-
UV Detection: The conjugated aromatic system of this compound acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. A wavelength of 254 nm is selected as it provides a strong response for many aromatic compounds and is a common choice for purity analysis. The use of a Photo Diode Array (PDA) detector is highly recommended to assess peak purity across the entire UV spectrum.[10]
Experimental Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/PDA detector. (e.g., Agilent 1260 Infinity II LC System or equivalent).[11]
-
Data Acquisition: Chromatographic data system (e.g., Chromeleon 7, Empower).
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) or equivalent.[4][11]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, Type I)
-
-
Reference Standard: this compound reference standard of known purity.
-
Sample: this compound test sample.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-20 min: 95% B20-21 min: 95% to 50% B21-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of ultrapure water. Mix and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[4]
Experimental Workflow
The overall workflow for the purity analysis is depicted below.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is adequate for the intended analysis.[12][13] Inject the Reference Standard Solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and method conditions.[14] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | %RSD of peak areas for six replicate injections ≤ 2.0%.[14] | Demonstrates the precision of the instrument and injection system. |
| Resolution (Rs) | For impurity methods, resolution between the main peak and the closest eluting impurity should be ≥ 1.5.[14] | Ensures that adjacent peaks are sufficiently separated for accurate quantitation. |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability, as mandated by regulatory bodies.[15][16] The validation should be performed according to ICH Q2(R1) guidelines.[6][7]
Validation Parameters & Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze diluent (blank), reference standard, and sample solution. If available, spike the sample with known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure separation from degradants. | The peak for this compound should be free from interference from the blank and any known impurities or degradants. Peak purity should pass when using a PDA detector.[7] |
| Linearity | Prepare at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 750 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Analyze samples of known concentration (e.g., spike a placebo matrix or sample with the reference standard) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0% for each level. |
| Precision | Repeatability: Analyze six separate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. | Repeatability: %RSD ≤ 2.0%.Intermediate Precision: Overall %RSD for both sets of data should meet the pre-defined criteria (typically ≤ 2.0%).[7] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often estimated based on a signal-to-noise ratio of 10:1 or by determining the concentration where precision (%RSD) is ≤ 10%. | %RSD for replicate injections (n=6) at the LOQ concentration should be ≤ 10%. |
| Robustness | Deliberately vary critical method parameters such as Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and the pH/composition of Mobile Phase A. Evaluate the impact on SST parameters. | The method should remain reliable, and SST parameters should still meet their acceptance criteria.[7] |
Data Analysis and Hypothetical Results
The purity of the sample is determined by the area percent method, which calculates the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Below is a table of hypothetical results for a sample analysis.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Peak Identity |
| 1 | 3.45 | 15.6 | 0.15 | Unknown Impurity 1 |
| 2 | 9.88 | 10250.3 | 99.50 | This compound |
| 3 | 14.21 | 36.1 | 0.35 | Unknown Impurity 2 |
| Total | - | 10302.0 | 100.0 | - |
In this hypothetical analysis, the purity of the this compound sample is determined to be 99.50%.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust procedure for the purity determination of this compound. The method is specific, linear, accurate, and precise, meeting all typical requirements for quality control in a pharmaceutical development setting. The validation protocol outlined ensures that the method is suitable for its intended purpose and will generate trustworthy data in compliance with international regulatory standards.[3]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]
-
The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Galaxie Blog. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]
-
Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
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Synthesis and Evaluation of 6-Bromo-2-phenylquinoline Analogs as Potent Antimicrobial Agents: Application Notes and Protocols
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Quinoline scaffolds have long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including prominent antimalarial and antibacterial drugs.[1] The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of a promising class of compounds: 6-bromo-2-phenylquinoline analogs. The introduction of a bromine atom at the 6-position and a phenyl group at the 2-position of the quinoline core can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its antimicrobial efficacy.
We will delve into the mechanistic rationale behind the antimicrobial action of quinoline-based compounds, provide detailed, field-proven synthetic protocols for the preparation of this compound analogs, and present standardized methodologies for the robust evaluation of their antimicrobial activity. Furthermore, we will explore the critical structure-activity relationships (SAR) that govern the potency of these analogs, offering a rational framework for the design of next-generation antimicrobial agents.
Mechanistic Underpinnings: How Quinolines Exert Antimicrobial Action
The antimicrobial activity of many quinoline derivatives, particularly the well-studied fluoroquinolones, is primarily attributed to their ability to disrupt bacterial DNA replication.[2] This is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These type II topoisomerases are crucial for maintaining the proper topology of DNA during replication, transcription, and repair.
DNA gyrase, found predominantly in Gram-negative bacteria, is responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication. Topoisomerase IV, on the other hand, is essential for the decatenation of daughter chromosomes following replication in both Gram-positive and Gram-negative bacteria.
Quinolone antibiotics stabilize the transient, covalent complex formed between these enzymes and the bacterial DNA, effectively trapping the enzymes in a state where they have cleaved the DNA but are unable to religate it.[4] This leads to the accumulation of double-strand DNA breaks, triggering a cascade of events that ultimately result in bacterial cell death. The specificity of these compounds for bacterial topoisomerases over their eukaryotic counterparts is a key factor in their therapeutic utility.
Synthetic Protocols: Crafting the this compound Scaffold
The synthesis of the this compound core can be efficiently achieved through classic condensation reactions, most notably the Friedländer annulation and the Doebner-von Miller reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Protocol 1: Friedländer Annulation for this compound Synthesis
The Friedländer synthesis offers a direct and versatile route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6] For the synthesis of this compound, 2-amino-5-bromobenzophenone serves as a key precursor.
Reaction Scheme:
Caption: Friedländer synthesis of this compound.
Materials:
-
2-Amino-5-bromobenzophenone
-
Acetophenone
-
p-Toluenesulfonic acid (p-TsOH) or Potassium Hydroxide (KOH)
-
Ethanol or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-bromobenzophenone (10 mmol) and acetophenone (12 mmol) in 50 mL of ethanol (for acid catalysis) or toluene (for base catalysis).
-
Catalyst Addition: Add a catalytic amount of either p-toluenesulfonic acid (0.5 mmol) for acid-catalyzed conditions or potassium hydroxide (1 mmol) for base-catalyzed conditions.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an acid catalyst, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. If using a base catalyst, wash the mixture with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.
Protocol 2: Doebner-von Miller Reaction for Substituted 2-Phenylquinoline Analogs
The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][7] This method is particularly useful for generating a variety of substituted quinolines. To synthesize a this compound analog, 4-bromoaniline would be reacted with cinnamaldehyde (for 2-phenylquinoline) or a substituted cinnamaldehyde.
Reaction Scheme:
Caption: Doebner-von Miller synthesis of this compound.
Materials:
-
4-Bromoaniline
-
Cinnamaldehyde
-
Concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂)
-
Nitrobenzene (as an oxidizing agent)
-
Round-bottom flask with reflux condenser
-
Steam distillation apparatus
-
Magnetic stirrer with heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 4-bromoaniline (10 mmol).
-
Reagent Addition: Slowly add a mixture of cinnamaldehyde (12 mmol) and concentrated hydrochloric acid (20 mL) through the dropping funnel with constant stirring. An exothermic reaction may occur, which can be controlled by external cooling.
-
Oxidant Addition: Add nitrobenzene (5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 3-4 hours.
-
Work-up: After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.
-
Purification: Subject the mixture to steam distillation to remove unreacted nitrobenzene and aniline. The desired this compound will remain in the distillation residue.
-
Isolation: Extract the residue with a suitable organic solvent like dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Quantifying Biological Activity
To evaluate the antimicrobial potential of the synthesized this compound analogs, standardized in vitro assays are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.
Materials:
-
Synthesized this compound analogs
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium on an agar plate, suspend a few colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation and Serial Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. Add 200 µL of the test compound at twice the highest desired test concentration to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10]
Step-by-Step Procedure:
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and the wells with higher concentrations).
-
Plating: Spot-plate the aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies for each plated dilution. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[10]
Data Presentation:
The antimicrobial activity data should be summarized in a clear and concise table for easy comparison.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | ||
| E. coli | |||
| Analog A | S. aureus | ||
| E. coli | |||
| Analog B | S. aureus | ||
| E. coli | |||
| Control Antibiotic | S. aureus | ||
| E. coli |
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship, providing valuable insights for the rational design of more potent analogs.
Caption: Workflow for SAR studies of this compound analogs.
Key areas for SAR exploration include:
-
Substituents on the 2-Phenyl Ring: The electronic nature and position of substituents on the 2-phenyl ring can significantly impact antimicrobial activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) at the ortho, meta, or para positions can modulate the compound's lipophilicity and its ability to interact with the target enzyme.
-
The 6-Bromo Substituent: The bromine atom at the 6-position is crucial for the observed activity. Its electron-withdrawing nature and steric bulk influence the overall electronic properties of the quinoline ring system. The replacement of bromine with other halogens (Cl, F, I) or other functional groups can help to elucidate its role in target binding.
-
Modifications at Other Positions: Functionalization at other positions on the quinoline ring, such as the 4-position, can also be explored to enhance activity or improve pharmacokinetic properties.
By systematically synthesizing and testing a library of analogs, a quantitative structure-activity relationship (QSAR) model can be developed. This model can help to identify the key physicochemical properties that correlate with high antimicrobial potency, thereby guiding the design of more effective and selective this compound-based antimicrobial agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic routes outlined in this guide, based on the robust Friedländer and Doebner-von Miller reactions, provide a reliable means for accessing a diverse range of analogs. Coupled with the detailed protocols for antimicrobial evaluation, researchers are well-equipped to systematically explore the structure-activity relationships of this compound class. Through an iterative process of design, synthesis, and testing, it is anticipated that new this compound derivatives with potent and selective antimicrobial activity can be discovered, contributing to the ongoing battle against infectious diseases.
References
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
- Vila, J., & Sanchez-Cespedes, J. (2005). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 23 Suppl 3, 2-8.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
- Bush, N. G., Evans-Roberts, K., & Maxwell, A. (2015). DNA topoisomerases. EcoSal Plus, 6(2).
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Anderson, V. R., & Perry, C. M. (2004). Ciprofloxacin: a review of its use in the management of urinary tract infections. Drugs, 64(1), 101–134.
- Clinical and Laboratory Standards Institute. (2018). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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- 3. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
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- 10. microbe-investigations.com [microbe-investigations.com]
Scale-up synthesis of 6-Bromo-2-phenylquinoline
An In-Depth Guide to the Scale-Up Synthesis of 6-Bromo-2-phenylquinoline
Application Note and Protocol
Abstract
This compound is a vital heterocyclic scaffold, forming the core of various functional materials and pharmacologically active compounds.[1][2] Its utility in organic light-emitting diode (OLED) materials and as a precursor in drug discovery necessitates a robust, scalable, and efficient synthetic protocol.[3][4] This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, chemists, and professionals in process development. We delve into the rationale behind selecting the Friedländer annulation, present a detailed step-by-step protocol, and address critical considerations for safety, process optimization, and quality control.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in chemistry.[5][6] This scaffold is ubiquitous in nature and synthetic chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][7] The specific compound, this compound, offers two key points for further chemical modification: the bromine atom at the 6-position, which is amenable to various cross-coupling reactions, and the phenyl group at the 2-position, which influences the molecule's electronic and steric properties. These features make it a valuable intermediate for creating diverse molecular architectures.
Strategic Selection of a Synthetic Route for Scale-Up
Several classical methods exist for quinoline synthesis, each with distinct advantages and limitations.[5][8] For the specific target of this compound, the most common approaches include the Doebner-von Miller, Combes, and Friedländer syntheses.
-
Doebner-von Miller Reaction: This method involves reacting an aniline (like 4-bromoaniline) with an α,β-unsaturated carbonyl compound (like cinnamaldehyde).[9][10] While effective, it often requires harsh acidic conditions and can lead to side products.[7]
-
Combes Synthesis: This route condenses an aniline with a β-diketone under acid catalysis.[11][12] The challenge here lies in the synthesis or procurement of the required 1-phenyl-1,3-butanedione and managing the regioselectivity of the cyclization.[12]
-
Friedländer Synthesis: This is arguably the most straightforward and convergent approach for this target. It involves the cyclocondensation of an o-aminoaryl ketone with a carbonyl compound containing an α-methylene group.[13][14] For this compound, the reaction between 2-amino-5-bromobenzophenone and acetophenone provides a direct and high-yielding pathway.
Rationale for Selection: For scale-up, the Friedländer synthesis is selected due to its high convergence, relatively clean reaction profile, and the commercial availability of the requisite starting materials. While traditional conditions can be harsh, modern modifications allow the reaction to proceed under milder catalytic conditions, which is highly advantageous for large-scale production.[13][15]
The Friedländer Annulation: Mechanism and Workflow
The reaction proceeds via an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration to form the aromatic quinoline ring.
Reaction Mechanism
The base-catalyzed mechanism involves the formation of an enolate from acetophenone, which attacks the carbonyl of 2-amino-5-bromobenzophenone. This is followed by an intramolecular condensation of the amino group with the newly formed hydroxyl group, leading to dehydration and the formation of the stable quinoline ring.
Overall Synthesis Workflow
The scale-up process is designed for efficiency and safety, moving from reaction setup through purification to final product analysis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. Adjustments may be necessary based on available equipment and specific batch requirements.
Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Amino-5-bromobenzophenone | 39859-36-4 | 276.12 | 1.0 | 100.0 g |
| Acetophenone | 98-86-2 | 120.15 | 1.5 | 65.2 g (63 mL) |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 3.0 | 60.9 g |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | - | 1.0 L |
| Deionized Water | 7732-18-5 | 18.02 | - | ~4.0 L |
Equipment
-
5 L three-neck round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Large Buchner funnel and filter flask
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor with the mechanical stirrer and reflux condenser. Ensure the system is clean, dry, and set up in a well-ventilated fume hood.
-
Reagent Charging: To the reactor, add ethanol (1.0 L), followed by potassium hydroxide pellets (60.9 g). Stir the mixture until the KOH is fully dissolved. This process is exothermic; allow the solution to cool to near room temperature.
-
Addition of Starting Materials: Add 2-amino-5-bromobenzophenone (100.0 g) and acetophenone (65.2 g) to the ethanolic KOH solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) with vigorous stirring. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC is 9:1 Hexanes:Ethyl Acetate. The product spot should be significantly less polar than the starting aminobenzophenone. The reaction is complete when the starting aminobenzophenone is consumed.
-
Work-up and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a large beaker containing deionized water (~4.0 L) with stirring. A solid precipitate will form.
-
Isolation: Stir the aqueous slurry for 30 minutes to ensure complete precipitation. Isolate the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual salts and impurities. Continue washing until the filtrate is neutral.
-
Purification (Recrystallization): Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot ethanol and heat to boiling to dissolve the solid. If the solution is highly colored, it can be treated with activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Results
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: 85-95%.
-
Molecular Weight: 284.15 g/mol .[1]
-
Purity (by HPLC): ≥95%.[1]
Characterization and Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR: Confirm the structure by comparing the obtained spectrum with reference data.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
-
Melting Point (MP): A sharp melting point range indicates high purity.
-
HPLC: To quantify the purity of the final product.
Safety and Handling Precautions
It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE).
-
2-Amino-5-bromobenzophenone: Harmful if swallowed or in contact with skin.[16][17] Causes skin and serious eye irritation and may cause respiratory irritation.[16][18]
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
-
Acetophenone: Harmful if swallowed. Causes serious eye irritation.
Mandatory Precautions:
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.[17][19]
-
Avoid breathing dust, fumes, or vapors.[20]
-
Have safety showers and eyewash stations readily accessible.[19]
-
Dispose of chemical waste according to institutional and local regulations.[20]
References
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
- Popp, F. D. et al. Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
ResearchGate. Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. Available from: [Link]
-
ResearchGate. Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]
-
Wikipedia. Combes quinoline synthesis. Available from: [Link]
- RSC Publishing. Recent advances in the synthesis of quinolines: a review. RSC Advances. 2014.
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2021.
- PubMed. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020.
-
PubChem. 2-Amino-5-bromobenzophenone. Available from: [Link]
-
Química Organica.org. Combes synthesis of quinolines. Available from: [Link]
- Cambridge University Press. Doebner-von Miller Synthesis. Name Reactions in Organic Synthesis.
-
PubChem. 6-Bromo-2-methylquinoline. Available from: [Link]
-
CP Lab Safety. This compound, 95% Purity, C15H10BrN, 5 grams. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 3. 3894-25-5|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. 2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. fishersci.com [fishersci.com]
Application Notes & Protocols: 6-Bromo-2-phenylquinoline as a Versatile Scaffold for the Synthesis of Advanced Fluorescent Probes
Abstract
The quinoline nucleus is a privileged heterocyclic scaffold that is central to the development of a wide range of biologically active compounds and functional materials.[1] This guide focuses on a particularly valuable derivative, 6-bromo-2-phenylquinoline, and its strategic application in the synthesis of novel fluorescent probes. The bromine atom at the C6 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the phenyl group at the C2 position provides a foundational extension of the π-conjugated system, crucial for fluorescence.[2] This document provides a detailed overview of the core principles, key synthetic methodologies, and step-by-step protocols for leveraging this compound to create a diverse library of fluorescent probes for applications in biological imaging, diagnostics, and drug discovery.
Introduction: The Strategic Advantage of the this compound Scaffold
Fluorescent small molecules are indispensable tools in modern chemical biology and materials science, offering high sensitivity and fast response times for optical imaging and sensing.[2] Quinoline-based fluorophores are particularly noteworthy due to their robust photophysical properties, which can be meticulously tuned through synthetic modifications.[3]
The this compound scaffold offers two primary strategic advantages:
-
A Pre-existing π-Extended System: The inherent conjugation between the quinoline core and the 2-phenyl substituent provides a solid foundation for fluorescence. This starting point often leads to derivatives with emission profiles in the visible spectrum.
-
A Reactive Handle for Diversification: The C-Br bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, and alkynyl moieties.[2][3] This modularity is key to rationally designing probes with desired photophysical properties, such as wavelength, quantum yield, and environmental sensitivity.[2]
This guide will focus on the two most powerful and widely used palladium-catalyzed reactions for modifying the this compound core: the Suzuki-Miyaura coupling and the Sonogashira coupling .
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are foundational to modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the modification of this compound, these reactions allow for the precise extension of the molecule's π-conjugated system, which is the primary mechanism for tuning its fluorescent properties.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester.[4][5] It is an exceptionally robust method for creating new carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing biaryl and polyaryl systems.
Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for the success of a Suzuki coupling. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step in the catalytic cycle.[6] The ligand on the palladium catalyst influences its stability and reactivity, with phosphine ligands like P(Ph₃) being common choices.
Caption: General scheme for Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling an arylboronic acid with this compound.[3]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Flame-dried Schlenk flask or reaction vial
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired fluorescent probe.
| Parameter | Typical Reagents/Conditions | Rationale / Field Insight |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, catalysts with more complex ligands like dppf may improve yields.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is a stronger base and can be more effective for less reactive boronic acids, but is more expensive.[3][7] |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | A mixed aqueous system like dioxane/water is very common and effective for dissolving both organic and inorganic reagents.[3] DMF can be used for higher temperatures. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the initial oxidative addition step. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is exceptionally useful in fluorescent probe synthesis as the introduction of a linear, rigid alkyne linker significantly extends the π-conjugated system, often leading to a substantial red-shift in the probe's emission spectrum.
Causality in Experimental Design: The Sonogashira reaction typically employs a dual-catalyst system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[8] An organic base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a solvent and to neutralize the H-X acid formed during the reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Friedländer Synthesis of 6-Bromo-2-phenylquinoline
Welcome to our dedicated technical support center for the Friedländer synthesis of 6-Bromo-2-phenylquinoline. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of this important heterocyclic compound. Here, we consolidate our in-house expertise with established literature to provide you with practical troubleshooting guides, frequently asked questions, and a robust, high-yield experimental protocol.
Understanding the Synthesis: A Quick Overview
The Friedländer synthesis is a powerful and widely-used method for the construction of quinoline and naphthyridine ring systems.[1][2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, in the presence of an acid or base catalyst.[3][4][5] For the synthesis of this compound, the key reactants are 2-amino-5-bromobenzaldehyde and acetophenone.
Troubleshooting Guide: Addressing Common Experimental Challenges
Low yields and the formation of impurities are common hurdles in the Friedländer synthesis.[6][7] This section provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Ineffective Catalyst: The chosen acid or base may not be sufficiently activating the carbonyl groups for the initial condensation.[7][8] 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or reactants/products may be degrading at excessively high temperatures.[6][9] 3. Poor Reactant Quality: Impurities in the 2-amino-5-bromobenzaldehyde or acetophenone can inhibit the reaction. | 1. Catalyst Screening: Experiment with a range of catalysts. While traditional catalysts like potassium hydroxide (KOH) or sulfuric acid (H₂SO₄) are common, modern approaches often employ milder and more efficient options.[7] Consider Lewis acids such as zinc chloride (ZnCl₂) or milder Brønsted acids like p-toluenesulfonic acid (p-TsOH).[7] Lewis acids can effectively coordinate to the carbonyl oxygen, increasing its electrophilicity. 2. Temperature Optimization: Systematically vary the reaction temperature in 10-20°C increments. Monitor reaction progress by Thin Layer Chromatography (TLC) to identify the optimal balance between reaction rate and product stability.[9] 3. Reactant Purification: Ensure the purity of your starting materials. Recrystallize or distill the reactants if necessary. |
| Significant Byproduct Formation | 1. Self-Condensation of Acetophenone: Under basic conditions, acetophenone can undergo an aldol condensation with itself, reducing the amount available to react with the amino-aldehyde.[6][8] 2. Side Reactions from Harsh Conditions: High temperatures and strong acids or bases can lead to the formation of undesired side products.[6] | 1. Catalyst Choice: To minimize self-condensation, consider using an acid catalyst instead of a base. Acidic conditions favor the reaction between the two different carbonyl compounds.[10] 2. Milder Reaction Conditions: Employ milder catalysts and lower reaction temperatures to improve selectivity.[6] Microwave-assisted synthesis can sometimes offer rapid heating and improved yields with shorter reaction times, potentially reducing byproduct formation.[11][12] |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced. | 1. Monitor Reaction Progress: Use TLC to monitor the consumption of the limiting reagent. Extend the reaction time until no further change is observed.[9] 2. Solvent Selection: Choose a solvent that effectively dissolves both reactants at the reaction temperature. For the synthesis of this compound, solvents like ethanol, toluene, or even solvent-free conditions with certain catalysts can be effective.[13] |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Residual Catalyst: The catalyst may be carried through the workup and co-crystallize with the product. | 1. Optimize Reaction Conditions: A cleaner reaction will simplify purification. Focus on minimizing byproduct formation first. 2. Recrystallization: If column chromatography is ineffective, try recrystallization from a suitable solvent system. Ethanol or a mixture of ethanol and water is often a good starting point for quinoline derivatives. 3. Catalyst Removal: Ensure the workup procedure effectively removes the catalyst. For acid catalysts, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) is recommended. For base catalysts, a wash with a dilute aqueous acid can be used. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Friedländer synthesis of this compound?
There are two generally accepted mechanisms for the Friedländer synthesis.[1][14]
-
Mechanism A (Aldol-first): The reaction begins with an aldol condensation between 2-amino-5-bromobenzaldehyde and acetophenone to form an aldol adduct. This intermediate then undergoes dehydration, followed by intramolecular cyclization (imine formation) and a final dehydration step to yield the quinoline ring.
-
Mechanism B (Schiff base-first): In this pathway, the initial step is the formation of a Schiff base between the amino group of the benzaldehyde and the carbonyl group of the acetophenone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.
The predominant mechanism can depend on the specific reactants and reaction conditions.
Q2: How do I choose the optimal catalyst for my synthesis?
The choice of catalyst is critical and depends on the reactivity of your substrates.[7]
-
Base Catalysts (e.g., KOH, NaOH): These are often used for more reactive substrates. However, they can promote the self-condensation of the ketone, which is a significant side reaction with acetophenone.[7][8]
-
Acid Catalysts (e.g., H₂SO₄, p-TsOH, Lewis Acids): These are generally effective for a wide range of substrates and can minimize the self-condensation of the ketone.[7][10] Lewis acids like ZnCl₂ or In(OTf)₃ have been shown to be particularly effective in some cases.[15]
For the synthesis of this compound, starting with an acid catalyst like p-toluenesulfonic acid is a good approach to minimize side reactions.
Q3: What is the role of the solvent in this reaction?
The solvent plays a crucial role in reactant solubility and can influence the reaction rate.[6] Polar aprotic solvents like DMF or DMSO can be effective, as can alcohols like ethanol.[8][13] In some modern protocols, the reaction can be run under solvent-free conditions, often with microwave irradiation, which can be more environmentally friendly and lead to higher yields.[4][9]
Q4: Can I use microwave irradiation to improve the yield and reduce reaction time?
Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Friedländer synthesis.[11][12] The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[12]
High-Yield Experimental Protocol: Synthesis of this compound
This protocol is designed to be a robust starting point for achieving a high yield of this compound.
Reactants:
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| 2-Amino-5-bromobenzaldehyde | 200.02 | 5.0 | 1.00 | - | 1.0 |
| Acetophenone | 120.15 | 5.5 | 0.66 | 0.64 | 1.1 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 | 0.095 | - | 0.1 |
| Ethanol | 46.07 | - | - | 20 | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzaldehyde (1.00 g, 5.0 mmol), acetophenone (0.64 mL, 5.5 mmol), and ethanol (20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting 2-amino-5-bromobenzaldehyde spot is no longer visible.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hot ethanol to yield this compound as a solid.
Expected Yield: 80-90%
Visualizing the Process
Friedländer Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low yields in the Friedländer synthesis.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Journal of Organic Chemistry. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]
-
Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
-
ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. [Link]
-
PubMed. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. [Link]
-
PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
ResearchGate. Optimization of reaction condition to synthesize compound 3 a. [Link]
-
ResearchGate. Recent Advances in the Friedländer Reaction. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
ResearchGate. Friedländer quinoline synthesis. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
Química Organica.org. Friedlander quinoline synthesis. [Link]
- Google Patents.
-
PubMed. Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. [Link]
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. scribd.com [scribd.com]
- 15. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in Suzuki coupling of 6-Bromo-2-phenylquinoline
Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Bromo-2-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion of this compound
One of the most common issues encountered is low or incomplete conversion of the starting material. This guide provides a systematic approach to diagnosing and resolving this problem.
Question: My reaction has stalled, and I'm observing low conversion of this compound. What are the likely causes and how can I fix it?
Answer: Low conversion in the Suzuki coupling of this compound can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. The quinoline nitrogen, in particular, can complicate the reaction by coordinating to the palladium catalyst.[1][2] Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Catalyst Inactivation or Inhibition
The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst inhibition.[3][4]
-
Catalyst Choice: Utilize modern palladium pre-catalysts. These are often more stable and efficiently generate the active Pd(0) species in situ.[3]
-
Catalyst Loading: If inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.
-
Suboptimal Reaction Conditions
The choice of base, solvent, and temperature are critical and highly interdependent.[5][6]
-
Base: The base is crucial for the transmetalation step.[7] For the Suzuki coupling of N-heterocycles, a range of bases should be considered.
-
Solvent: The solvent can affect catalyst stability and reaction selectivity.[11][12]
-
Temperature: Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause decomposition of reagents or the catalyst.
-
Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[14]
-
Reagent Quality and Stoichiometry
The success of the reaction is highly dependent on the quality of the starting materials.
-
Boronic Acid/Ester Stability: Boronic acids can be unstable and undergo decomposition, particularly protodeboronation (cleavage of the C-B bond).[15][16]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[19]
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[19]
-
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the boronic acid (1.1-1.5 equivalents) is used.
-
Competing Side Reactions
Several side reactions can consume starting materials and reduce the yield of the desired product.[20]
-
Homocoupling: Dimerization of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1][21]
-
Solution: Thorough degassing of the reaction mixture is crucial.
-
-
Protodeboronation: The boronic acid can react with water or other protic species, replacing the boron group with a hydrogen atom.[16]
-
Solution: Using anhydrous solvents (if compatible with the chosen base) or employing more stable boronic esters can minimize this side reaction.[18]
-
-
Dehalogenation: The bromo-substituent on the quinoline can be replaced by a hydrogen atom.
-
Solution: This is often a sign of a struggling catalytic cycle. Re-evaluating the catalyst, ligand, and base combination is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is generally most effective for the Suzuki coupling of this compound?
A1: For challenging substrates like N-heterocycles, modern catalyst systems are often superior. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points. Alternatively, using pre-formed, air-stable palladium pre-catalysts incorporating these ligands can provide greater reproducibility.[2][3] For N-heterocyclic carbene (NHC) ligands, PEPPSI™-type pre-catalysts are also a good option to explore.[22][23]
| Catalyst System | Advantages | Considerations |
| Pd(OAc)₂ / Buchwald Ligands | High activity for challenging substrates. | Requires careful handling under inert conditions. |
| Buchwald Pre-catalysts | Air- and moisture-stable, reproducible. | Higher initial cost. |
| Pd(PPh₃)₄ | Commonly available. | Can be less effective for electron-deficient or sterically hindered substrates. |
| PEPPSI™ Pre-catalysts (NHC) | High stability and activity. | May require specific reaction conditions. |
Q2: How do I choose the right base and solvent for this specific transformation?
A2: The optimal base and solvent are often found through screening. A good starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[24] Cs₂CO₃ is a stronger base that can be effective but is more expensive.[9] For the solvent, a mixture of an aprotic organic solvent and water is common, as water can play a beneficial role in the catalytic cycle.[25][26]
| Solvent System | Base | Temperature Range |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 80 - 110 °C |
| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | 80 - 100 °C |
| DMF | Na₂CO₃, K₂CO₃ | 90 - 120 °C |
Q3: My boronic acid seems to be decomposing. What can I do?
A3: Boronic acid instability, leading to side reactions like protodeboronation and homocoupling, is a common problem.[16] To address this, consider the following:
-
Use a Boronic Ester: Pinacol boronate esters are significantly more stable than their corresponding boronic acids and are often commercially available or can be easily synthesized.[17][27] While they can be slightly less reactive, this is often outweighed by their increased stability.
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[18]
-
Reaction Setup: Add the boronic acid to the reaction mixture just before heating to minimize its exposure to basic conditions at room temperature.
Q4: I see the formation of a black precipitate (palladium black) in my reaction. What does this mean?
A4: The formation of palladium black indicates catalyst decomposition and is a common reason for low conversion.[28] This can be caused by:
-
Insufficient Ligand: The ligand is crucial for stabilizing the Pd(0) species. Ensure the correct ligand-to-palladium ratio is used (typically 1:1 to 2:1 for pre-catalysts and 2:1 to 4:1 when generating the catalyst in situ).
-
High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.
-
Oxygen Exposure: Traces of oxygen can lead to catalyst oxidation and subsequent decomposition.
To mitigate this, ensure a strictly inert atmosphere, use an appropriate ligand, and avoid excessive temperatures.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Caption: Step-by-step experimental workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, or an SPhos pre-catalyst, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Pd/C and Other Heterogeneous Catalysts - Wordpress [reagents.acsgcipr.org]
- 26. ijsrp.org [ijsrp.org]
- 27. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reddit.com [reddit.com]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. quora.com [quora.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 36. reddit.com [reddit.com]
How to remove impurities from 6-Bromo-2-phenylquinoline synthesis
Technical Support Center: 6-Bromo-2-phenylquinoline Purification
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this important synthetic intermediate with high purity. We will move beyond simple protocols to explore the chemical principles behind common impurities and the logic for selecting an effective purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound product?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common methods for synthesizing the 2-phenylquinoline scaffold are the Friedländer, Doebner-von Miller, and Combes syntheses, each with a characteristic set of potential by-products.
-
Unreacted Starting Materials: This is the most common source of contamination. Depending on your chosen synthesis, these could include 4-bromoaniline, 2-amino-5-bromobenzophenone, or various acetophenone derivatives.
-
Side-Reaction Products:
-
Aldol Condensation By-products: In syntheses like the Friedländer or Doebner-von Miller, the ketone starting material (e.g., acetophenone) can undergo self-condensation under acidic or basic conditions, leading to complex, often colored, impurities.[1][2]
-
Regioisomers: If using an asymmetrical ketone in a Combes-type synthesis, there is a possibility of forming regioisomeric quinoline products, which can be challenging to separate.[3]
-
Over-oxidation/Reduction Products: In reactions requiring an oxidizing agent, such as the Skraup or Doebner-von Miller syntheses, by-products from incomplete or excessive oxidation can occur.[2][4]
-
-
Residual Catalysts and Solvents: Acids (e.g., H₂SO₄, PPA), bases, or high-boiling point solvents (e.g., diphenyl ether) can be carried through the initial workup.[5][6]
Table 1: Common Impurities and Their Likely Origin
| Impurity Class | Specific Example(s) | Likely Synthetic Route(s) | Recommended Initial Removal Step |
|---|---|---|---|
| Unreacted Amines | 4-Bromoaniline | Friedländer, Combes, Doebner-von Miller | Acid wash (aqueous HCl) during workup |
| Unreacted Ketones | Acetophenone, 2-Amino-5-bromobenzophenone | Friedländer, Doebner-von Miller | Column Chromatography, Recrystallization |
| Aldol By-products | Dypnone (from acetophenone self-condensation) | Friedländer, Doebner-von Miller | Column Chromatography |
| Regioisomers | e.g., 7-Bromo-2-phenylquinoline | Combes, Friedländer (with certain precursors) | Fractional Recrystallization, Preparative HPLC |
| Tars/Polymers | High molecular weight condensation products | All high-temperature, strongly acidic methods | Initial filtration, trituration, or chromatography |
Q2: My crude product is a dark, sticky oil. How can I effectively isolate a solid for further purification?
This is a frequent issue, often caused by polymeric tars or residual high-boiling solvents. An acid-base extraction is an excellent first step to separate the basic this compound from neutral and acidic impurities. The quinoline nitrogen is basic (pKa of quinoline is ~4.9) and can be protonated to form a water-soluble salt.[7][8]
Q3: I'm observing significant streaking of my product on silica gel TLC plates. How can I achieve better separation during column chromatography?
This is a classic problem when purifying basic compounds like quinolines on standard silica gel. The lone pair on the quinoline nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing streaking or tailing.[9][10] This leads to poor separation and broad peaks during column chromatography.
Solutions:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a volatile base, typically triethylamine (Et₃N), to your eluent system (0.5-2% v/v). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline product to elute more symmetrically.[9][10]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase.
Table 2: Troubleshooting Column Chromatography of this compound
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Streaking / Tailing | Strong interaction of basic nitrogen with acidic silica gel. | 1. Add 1% triethylamine to the eluent. 2. Switch to neutral alumina as the stationary phase. |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the eluent polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Poor Separation | Rf values of product and impurity are too close. | 1. Use a shallower solvent gradient. 2. Try a different solvent system (e.g., Dichloromethane/Methanol). 3. Consider preparative HPLC for difficult separations.[12] |
| Product Decomposes | Compound is sensitive to the acidic silica gel. | 1. Minimize time on the column by using flash chromatography.[9] 2. Deactivate silica with triethylamine. 3. Run the column at a lower temperature. |
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for removing a wide range of impurities with different polarities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add 1% triethylamine to the developing chamber. The ideal system should give your product an Rf value of approximately 0.2-0.3.[10]
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 Hexane/EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[9]
-
Add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Carefully add the solution to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.[9]
-
-
Elution:
-
Begin eluting with the starting solvent system determined by TLC.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the eluent polarity to elute your product and any more polar impurities.
-
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is highly effective for removing small amounts of impurities from a solid product, often yielding material of very high purity. The key is finding a suitable solvent or solvent pair.[13][14]
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[14][15] For quinoline derivatives, common solvents include ethanol, isopropanol, acetonitrile, toluene, or mixed solvents like ethanol/water or toluene/heptane.[16][17][18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[13]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or polymeric material) are present, perform a hot gravity filtration to remove them before the solution cools.[13]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the crystal yield.[14]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table 3: Potential Recrystallization Solvents for this compound
| Solvent / System | Boiling Point (°C) | Comments |
|---|---|---|
| Ethanol | 78 | Good general-purpose solvent for many aromatic compounds. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Often yields high-purity crystals.[16] |
| Toluene / Heptane | 111 / 98 | A good solvent/anti-solvent pair. Dissolve in hot toluene, add heptane until cloudy, then cool. |
| Ethyl Acetate | 77 | A moderately polar solvent that can be effective.[15] |
References
-
Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Friedländer synthesis. Wikipedia. Available from: [Link]
-
Cheng, C-C., Yan, S-J. The Friedländer Synthesis of Quinolines. Organic Reactions. 1982. Available from: [Link]
-
Combes quinoline synthesis. Wikipedia. Available from: [Link]
-
Duret, P., et al. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. 2003. Available from: [Link]
-
Duret, P., et al. Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution. PubMed. 2003. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Doebner–Miller reaction. Wikipedia. Available from: [Link]
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
Purification of Quinoline. Chempedia - LookChem. Available from: [Link]
-
Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. 2020. Available from: [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. 2024. Available from: [Link]
- Doebner-von Miller Synthesis. Name Reactions in Organic Synthesis.
-
Combes synthesis of quinolines. Química Organica.org. Available from: [Link]
-
Doebner-von Miller reaction. Semantic Scholar. Available from: [Link]
- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
-
Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
- Preparation method for 6-bromine quinoline. Google Patents.
-
Doebner-Miller reaction and applications. Slideshare. Available from: [Link]
- Process for purification of quinoline yellow. Google Patents.
-
Acid-Base Extraction. Chemistry LibreTexts. 2022. Available from: [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
-
Recrystallization and Melting Point Analysis. YouTube. 2022. Available from: [Link]
-
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available from: [Link]
-
Organic Chemistry Lab: Recrystallization. YouTube. 2007. Available from: [Link]
- Method for producing 3-bromoquinoline. Google Patents.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
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- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Phenylquinoline
Welcome to the technical support center for the bromination of 2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have synthesized information from key literature and our expertise to help you navigate the complexities of this reaction and achieve optimal results.
Introduction to the Bromination of 2-Phenylquinoline
The bromination of 2-phenylquinoline is a crucial transformation in medicinal chemistry, as the resulting bromo-derivatives are versatile intermediates for the synthesis of more complex molecules through cross-coupling reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism. However, achieving high yield and regioselectivity can be challenging due to the presence of two aromatic systems—the quinoline and the phenyl rings—and the directing effects of the nitrogen atom and the phenyl group.
This guide will provide a comprehensive overview of the key parameters influencing this reaction and how to troubleshoot common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of 2-phenylquinoline in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Brominated Product
Question: I am getting a low yield of my target brominated 2-phenylquinoline. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
2-Phenylquinoline: Ensure your starting material is pure. Impurities can interfere with the reaction. Confirm purity using techniques like NMR or melting point analysis.
-
Brominating Agent: Use a fresh, high-quality source of your brominating agent (e.g., N-Bromosuccinimide (NBS) or molecular bromine (Br₂)). NBS can be recrystallized from water if its purity is in doubt. Molecular bromine should be handled with care due to its corrosive and volatile nature.[1]
-
Solvent: Use anhydrous solvents, as water can react with the brominating agent and affect the reaction outcome.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in regioselectivity and can impact yield.[2] For highly activated systems, reactions are often run at or below room temperature.[1] If you are observing decomposition or multiple products, try running the reaction at a lower temperature (e.g., 0 °C).
-
Reaction Time: The reaction may be too slow or too fast. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. An incomplete reaction will show the presence of starting material, while a prolonged reaction might lead to the formation of di- or tri-brominated byproducts.[3]
-
-
Choice of Brominating Agent and Equivalents:
-
NBS vs. Br₂: NBS is often a milder and easier-to-handle brominating agent than molecular bromine.[1] For substrates prone to over-bromination, NBS might provide better control.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using an excess can lead to multiple brominations. Start with 1.0 to 1.1 equivalents for mono-bromination and adjust as needed based on TLC monitoring.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My reaction is producing a mixture of brominated isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the bromination of polycyclic aromatic systems. Here’s how to address it:
-
Understanding Directing Effects:
-
The quinoline nitrogen is deactivating, directing electrophilic substitution to the 5- and 8-positions.
-
The 2-phenyl group is an activating group and will have its own directing effects on the quinoline ring, likely towards the 6' and 8'-positions on the phenyl ring, but also influencing the quinoline system. In the closely related 2-phenyl-1,2,3,4-tetrahydroquinoline, bromination with NBS in chloroform leads to substitution at the 3-, 6-, and 8-positions of the quinoline ring, along with oxidation to the aromatic quinoline.[3]
-
-
Optimizing Reaction Parameters:
-
Solvent: The choice of solvent can influence regioselectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are commonly used.[3][4] Acetic acid has also been reported as a solvent, which can lead to different selectivity.[3] Experiment with different solvents to find the optimal one for your desired isomer.
-
Temperature: Lowering the reaction temperature can significantly enhance the selectivity for the thermodynamically favored product.[2] Reactions carried out at 0 °C or even lower temperatures often yield a cleaner product profile.
-
Lewis Acid Catalysis: While not always necessary for activated systems, a mild Lewis acid catalyst could potentially enhance the reactivity and influence the regioselectivity of the bromination.
-
Problem 3: Difficult Purification of the Product
Question: I am having trouble purifying my brominated 2-phenylquinoline. What are the best practices for purification?
Answer: Purification challenges often arise from the presence of unreacted starting materials, multiple isomers, or over-brominated products.
-
Work-up Procedure:
-
The reaction often produces hydrobromic acid (HBr) as a byproduct, which can form a salt with the quinoline nitrogen.[5] It is crucial to wash the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid and liberate the free base of your product.[4][5]
-
-
Chromatography:
-
Column Chromatography: This is the most common method for separating isomers. Use a high-quality silica gel and carefully select your eluent system. A good starting point is a mixture of ethyl acetate and hexane.[4] A shallow gradient of the more polar solvent can improve separation.
-
TLC Analysis: Before running a column, optimize the solvent system using TLC to ensure good separation between your desired product and any impurities.
-
-
Recrystallization:
-
If you have a solid product that is relatively pure after chromatography, recrystallization can be an effective final purification step. Common solvent systems for recrystallization include ethyl acetate/hexane mixtures.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2-phenylquinoline?
A1: The regioselectivity is complex. The quinoline ring is generally deactivated towards electrophilic substitution, with a preference for the 5- and 8-positions. The 2-phenyl group's influence can further complicate this. Based on studies of the analogous 2-phenyl-1,2,3,4-tetrahydroquinoline, which undergoes concurrent bromination and aromatization, substitution at the 3-, 6-, and 8-positions is observed.[3] Therefore, a mixture of isomers is possible, and controlling the reaction conditions is key to favoring a particular product.
Q2: Which brominating agent is better, NBS or Br₂?
A2: The choice depends on the desired reactivity and safety considerations.
-
N-Bromosuccinimide (NBS): Generally considered a milder and safer alternative to molecular bromine. It is a crystalline solid that is easier to handle.[1] It can act as both an electrophile for bromination and an oxidant, which can be relevant if starting from a tetrahydroquinoline precursor.[6]
-
Molecular Bromine (Br₂): A highly reactive and corrosive liquid. It is a stronger brominating agent and may be less selective, leading to over-bromination.[5] It should be handled with extreme caution in a well-ventilated fume hood.
For initial optimizations, NBS is often the preferred choice due to its ease of handling and potentially higher selectivity.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product(s), and any byproducts. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.
Q4: What are the key safety precautions for this reaction?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when using molecular bromine or volatile organic solvents.
-
Handling Bromine: If using molecular bromine, be aware of its high toxicity and corrosiveness. Have a quenching agent, such as sodium thiosulfate solution, readily available.
-
Quenching: Be cautious when quenching the reaction, especially with water or basic solutions, as it can be exothermic.
Experimental Protocols
Below are representative, detailed experimental protocols for the bromination of a quinoline derivative, which can be adapted for 2-phenylquinoline.
Protocol 1: Bromination using Molecular Bromine (Br₂) in Dichloromethane
This protocol is adapted from the bromination of a substituted quinoline.[4]
-
Dissolve 2-phenylquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of molecular bromine (1.1 eq) in CH₂Cl₂.
-
Add the bromine solution dropwise to the 2-phenylquinoline solution over 30 minutes, keeping the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Chloroform
This protocol is based on the bromination of a 2-phenyl-tetrahydroquinoline derivative which also results in the aromatic quinoline.[3][6]
-
Dissolve 2-phenylquinoline (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.1 eq) to the solution in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with CHCl₃ and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Physical State | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline Solid | Milder, safer, easier to handle | Less reactive than Br₂ |
| Molecular Bromine | Br₂ | Liquid | Highly reactive | Toxic, corrosive, volatile, less selective |
Visualizations
General Mechanism of Electrophilic Aromatic Bromination
Caption: The two-step mechanism of electrophilic aromatic bromination of 2-phenylquinoline.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the bromination of 2-phenylquinoline.
References
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
Gök, Y., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Zemtsova, M. N., et al. (2015). Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2-Phenylquinoline. PubChem. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Wu, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(12), 20496–20509. Available at: [Link]
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35193-35197. Available at: [Link]
-
Ashenhurst, J. (2022). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry (n.d.). Bromination. Retrieved from [Link]
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-2-phenylquinoline
Welcome to the technical support guide for the synthesis of 6-Bromo-2-phenylquinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Introduction: The Challenge of Selectivity and Purity
The synthesis of substituted quinolines like this compound is a cornerstone of medicinal chemistry, as the quinoline scaffold is prevalent in numerous pharmacologically active compounds.[1] However, classical synthetic routes, while effective, are often plagued by side reactions that can lead to low yields, difficult purification, and the formation of complex byproduct mixtures. This guide focuses on two primary and versatile methods: the Friedländer Synthesis and the Doebner-von Miller Reaction , addressing the specific issues that arise when targeting a molecule with the electronic and steric properties of this compound.
Section 1: Troubleshooting the Friedländer Synthesis
The Friedländer synthesis is a powerful method for constructing quinolines via the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] For our target molecule, this typically involves reacting a 2-amino-5-bromobenzaldehyde or ketone with acetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Friedländer reaction has a very low yield and produces a significant amount of a self-condensation byproduct from acetophenone. How can I prevent this?
Answer: This is a classic issue of competing reaction rates. The self-condensation of acetophenone (an aldol condensation) competes directly with its reaction with the 2-amino-5-bromobenzaldehyde.[3]
-
Causality: The basic or acidic conditions required for the Friedländer condensation also catalyze the aldol reaction.[4] If the rate of the aldol reaction is comparable to or faster than the initial condensation with the aniline derivative, your yield will suffer. The electron-withdrawing nature of the bromine on the aniline ring can slightly deactivate the amino group, slowing down the desired reaction and giving the self-condensation more time to occur.
-
Troubleshooting Protocol:
-
Catalyst Optimization: Switch from a strong, non-specific base like NaOH or KOH to a milder catalyst. Lewis acids or specific base catalysts can be more effective. For instance, using a catalytic amount of an ionic liquid or a milder base like piperidine can favor the desired pathway.[3]
-
Staged Reagent Addition: Do not add all reagents at once. Begin by mixing the 2-amino-5-bromobenzaldehyde and the catalyst. Then, add the acetophenone dropwise at a controlled temperature. This ensures that the concentration of the ketone is always low, minimizing its ability to react with itself.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures often accelerate side reactions more than the primary reaction. A study on related syntheses found 50°C to be optimal when using a choline hydroxide catalyst in water.[3]
-
Question 2: I'm observing the formation of an unexpected isomer. What is happening and how can I ensure the correct regioselectivity?
Answer: While the classical Friedländer synthesis with 2-amino-5-bromobenzaldehyde and acetophenone is quite specific, using an unsymmetrical ketone as the α-methylene partner can lead to regioisomers. For this compound, this issue is less common but can arise from unexpected starting material rearrangements or impurities. A more pertinent issue is the potential for side reactions if starting from a 2-nitroaryl precursor.
-
Causality: If using a one-pot method involving the in situ reduction of a 2-nitro precursor (e.g., 5-bromo-2-nitrobenzaldehyde), incomplete reduction or side reactions of the nitro group can be problematic.[5] Furthermore, some modern variations of the Friedländer synthesis can have complex mechanistic pathways where regioselectivity is a concern.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Section 2: Troubleshooting the Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis and typically involves reacting an aniline (4-bromoaniline) with an α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde or benzalacetone).[7] It is often performed under strong acid catalysis and can be prone to aggressive side reactions.
Question 1: My reaction is producing a large amount of black, intractable tar, and the yield of this compound is extremely low. What causes this and how can I fix it?
Answer: Tar formation is the most common and frustrating side reaction in the Doebner-von Miller synthesis.[8]
-
Causality: The reaction is highly exothermic and uses strong acids (like concentrated sulfuric acid) and oxidizing agents. These harsh conditions can cause polymerization of the α,β-unsaturated carbonyl compound, the aniline, and various reaction intermediates. The electron-rich nature of the phenyl group and the aniline can contribute to undesired polymerization pathways under strong acid catalysis.
-
Troubleshooting Protocol & Optimized Conditions:
| Parameter | Standard (High Tar) Conditions | Optimized (Low Tar) Conditions | Rationale |
| Acid Catalyst | Conc. H₂SO₄ or PPA | HCl in an organic solvent, Lewis Acids (e.g., ZnCl₂, SnCl₄) | Milder acids reduce the rate of polymerization and charring.[9] |
| Oxidizing Agent | As₂O₅, Nitrobenzene | The reaction intermediate itself or a milder oxidant | The dihydroquinoline intermediate can be oxidized by another molecule of the Schiff base, avoiding harsh external oxidants.[9] |
| Temperature | > 100 °C, often uncontrolled | Gentle initial heating, then controlled reflux (e.g., 60-80 °C) | Prevents runaway reactions and reduces polymerization. |
| Moderator | None | Ferrous sulfate (FeSO₄) | FeSO₄ is a classic moderator that makes the reaction less violent and suppresses tar formation.[8] |
-
Step-by-Step Methodology (Optimized):
-
To a cooled solution of 4-bromoaniline in ethanol, slowly add concentrated HCl.
-
Add a catalytic amount of Zinc Chloride (ZnCl₂).
-
Add the α,β-unsaturated carbonyl component (e.g., benzalacetone) dropwise while maintaining the temperature below 40°C.
-
After the addition is complete, slowly heat the mixture to a gentle reflux and monitor by TLC.
-
Upon completion, cool the mixture and pour it onto crushed ice.
-
Neutralize carefully with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the crude product.
-
Purify via column chromatography or recrystallization.
-
Question 2: The reaction is complex, and I'm not sure what the key intermediates or potential side products are. Can you illustrate the mechanism?
Answer: Understanding the mechanism is key to troubleshooting. The reaction proceeds through a series of conjugate additions, cyclizations, and oxidations. A major side pathway involves the fragmentation and recombination of intermediates.[10][11]
-
Primary Reaction Mechanism:
Caption: Main pathway of the Doebner-von Miller reaction.
-
Common Side Reaction Pathway: Fragmentation-Recombination
A significant side reaction involves the initial conjugate adduct fragmenting back into an imine and an enolate. These fragments can then recombine in non-productive ways or lead to scrambled products, lowering the overall efficiency of the desired pathway.[10][11] This highlights why controlling the reaction conditions to favor the forward cyclization (Step 4 & 5) is critical.
Section 3: Purification Strategies
Question: My crude product is an oily, dark solid that is difficult to purify by simple recrystallization. What are the best purification methods?
Answer: Crude products from these reactions, especially the Doebner-von Miller synthesis, are notoriously impure.[8] A multi-step purification strategy is often required.
-
Initial Workup (Acid-Base Extraction):
-
Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic quinoline product will move to the aqueous layer, while non-basic impurities (like polymers and neutral byproducts) remain in the organic layer.
-
Separate the layers. Make the aqueous layer basic with NaOH to precipitate the quinoline.
-
Extract the product back into an organic solvent, dry with Na₂SO₄, and concentrate. This process removes a large portion of the tar.[12]
-
-
Chromatography:
-
Column chromatography is highly effective. Use a silica gel stationary phase.
-
Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. This compound is moderately polar; this gradient will effectively separate it from non-polar byproducts and highly polar tar that remains at the baseline.
-
-
Recrystallization:
-
After chromatography, recrystallization can be used to obtain a highly pure, crystalline product.
-
Good solvent systems include ethanol/water, hexane/ethyl acetate, or isopropanol. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but poorly soluble when cold.
-
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Verma, A., Singh, H., & Sharma, U. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
- Google Patents. (n.d.). Preparation method for 6-bromine quinoline.
-
ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available at: [Link]
-
ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Available at: [Link]
-
ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available at: [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available at: [Link]
-
PMC - NIH. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Available at: [Link]
-
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Available at: [Link]
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
-
YouTube. (2021). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! Available at: [Link]
-
Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. rsc.org [rsc.org]
Technical Support Center: Navigating the Solubility Challenges of 6-Bromo-2-phenylquinoline Derivatives in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for enhancing the solubility of 6-Bromo-2-phenylquinoline derivatives, a promising class of compounds in therapeutic research. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible results in biological assays. This resource offers a structured approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is insoluble in my aqueous assay buffer. What is my first step?
A1: The initial step is to leverage the physicochemical properties of the quinoline scaffold. The quinoline ring system contains a basic nitrogen atom, making its derivatives weak bases.[1] Consequently, their aqueous solubility is often pH-dependent. A recommended first approach is to attempt dissolution in a slightly acidic buffer (e.g., pH 4.0-6.0). At a pH below the pKa of the quinoline nitrogen, the compound will become protonated, increasing its polarity and, therefore, its solubility in aqueous media.[]
Q2: I'm using a DMSO stock solution, but my compound precipitates upon dilution into the aqueous assay medium. What's happening and how can I fix it?
A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[3] To mitigate this, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Pre-dilution in Media with Serum: If your cell culture media contains serum, try pre-diluting your DMSO stock in a small volume of this media. Serum proteins, such as albumin, can bind to hydrophobic compounds and help maintain their solubility.[4][5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[6]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The cytotoxic threshold for DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant effects on viability.[6] However, some sensitive or primary cell lines may show stress or altered function at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q4: Can I use heat to dissolve my compound?
A4: Gentle heating can be a useful technique to aid dissolution. However, it should be used with caution, as excessive heat can lead to the degradation of thermolabile compounds. If you choose to heat your solution, do so at the lowest effective temperature and for the shortest possible time. Always ensure the compound's stability at the chosen temperature. A brief sonication in a water bath can also be an effective alternative to heating.[3]
Troubleshooting Guides & Experimental Protocols
This section provides a more in-depth, systematic approach to tackling solubility issues. The following workflow diagram illustrates a decision-making process for selecting an appropriate solubilization strategy.
Caption: A decision-making workflow for selecting a solubilization strategy.
Data Presentation: A Framework for Quantifying Solubility
While specific solubility data for this compound derivatives is not extensively available in the public domain, the following tables provide a template for researchers to systematically determine and record the solubility of their specific compounds using the protocols outlined in this guide. Generating this data in-house is a critical step in understanding the behavior of your molecule.
Table 1: Solubility of this compound Derivative in Common Solvents
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |
| Water (pH 7.4) | 25 | Enter your data here |
| PBS (pH 7.4) | 25 | Enter your data here |
| DMSO | 25 | Enter your data here |
| Ethanol | 25 | Enter your data here |
| Methanol | 25 | Enter your data here |
Table 2: Effect of pH on Aqueous Solubility
| pH | Buffer System | Experimentally Determined Solubility (mg/mL) |
| 4.0 | Acetate Buffer | Enter your data here |
| 5.0 | Acetate Buffer | Enter your data here |
| 6.0 | Phosphate Buffer | Enter your data here |
| 7.4 | Phosphate Buffer | Enter your data here |
Table 3: Co-solvent Efficacy for a this compound Derivative in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Experimentally Determined Solubility (mg/mL) |
| Ethanol | 1% | Enter your data here |
| 5% | Enter your data here | |
| Propylene Glycol | 1% | Enter your data here |
| 5% | Enter your data here | |
| PEG 400 | 1% | Enter your data here |
| 5% | Enter your data here |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of a this compound derivative at various pH values.
Materials:
-
This compound derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4.0 and 5.0
-
Phosphate buffer, pH 6.0
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of the this compound derivative to separate microcentrifuge tubes, each containing 1 mL of a different pH buffer.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant, ensuring no particulate matter is transferred.
-
Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC method.
Protocol 2: Co-solvent Solubilization for Cell-Based Assays
Objective: To prepare a working solution of a this compound derivative using a co-solvent system for a 96-well plate-based assay.
Materials:
-
10 mM stock solution of the this compound derivative in 100% DMSO
-
Sterile cell culture medium (with or without serum)
-
Sterile co-solvent (e.g., Ethanol, PEG 400)
-
Sterile microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Prepare an intermediate dilution of the 10 mM DMSO stock solution in the chosen co-solvent. For example, to achieve a final co-solvent concentration of 1%, you can make a 10-fold dilution of your stock in the co-solvent.
-
In a separate tube or well, add the required volume of cell culture medium.
-
While gently vortexing the cell culture medium, add the intermediate co-solvent/compound solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
-
Important: Always include a vehicle control in your experiment that contains the same final concentrations of DMSO and the co-solvent as your test wells.
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To enhance the aqueous solubility of a this compound derivative through inclusion complexation with a cyclodextrin.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous solvent (e.g., 10-20% w/v).
-
Slowly add the this compound derivative powder to the cyclodextrin solution while stirring. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.[7]
-
Continue stirring the mixture at room temperature for 24-72 hours to facilitate the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
The resulting clear solution contains the solubilized compound-cyclodextrin complex and can be quantified by HPLC or UV-Vis spectroscopy. This solution can then be further diluted for use in biological assays.[8]
Protocol 4: Salt Formation for Improved Aqueous Solubility
Objective: To convert a poorly soluble this compound derivative into a more soluble salt form.
Rationale: As weak bases, quinoline derivatives can react with acids to form salts, which often exhibit significantly higher aqueous solubility than the free base.[9] The selection of the counter-ion is critical and can influence the physicochemical properties of the resulting salt.[10]
Materials:
-
This compound derivative (free base)
-
A suitable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) as a 1M solution in a suitable solvent (e.g., ethanol, isopropanol)
-
An appropriate organic solvent for the free base (e.g., ethanol, acetone)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the this compound derivative in a minimal amount of the chosen organic solvent.
-
While stirring, slowly add an equimolar amount of the selected acid solution.
-
Continue stirring at room temperature. The salt may precipitate out of the solution. If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
The aqueous solubility of the newly formed salt can then be determined using the method described in Protocol 1.
References
-
Al-Ostoot, F. H., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules. Retrieved from [Link]
-
Unchained Labs. (n.d.). High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs. Retrieved from [Link]
-
Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biol. Life Sci. Forum. Retrieved from [Link]
-
Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]
- Google Patents. (2011). CN102134219A - Preparation method of quinoline derivative. Google Patents.
-
Baghel, D., & Banjare, M. K. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]
-
Various Authors. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Biological and Environmental Metrology. Retrieved from [Link]
-
Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Carvajal, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]
-
da Silva, P. B., et al. (2021). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Popielec, A., & Loftsson, T. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. Retrieved from [Link]
-
Chen, H., et al. (2002). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Retrieved from [Link]
-
Iwemi. (n.d.). synthesis of quinoline derivatives. Iwemi. Retrieved from [Link]
-
Trevino, S. R., et al. (2008). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal. Retrieved from [Link]
-
Gekko, K., & Timasheff, S. N. (1981). The Solubility of Proteins in Organic Solvents. Biochemistry. Retrieved from [Link]
-
Various Authors. (2014). High-throughput 96-well solvent mediated sonic blending synthesis and on-plate solid/solution stability characterization of pharmaceutical cocrystals. ResearchGate. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Castelli, F., et al. (2021). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Pharmaceutics. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society. Retrieved from [Link]
-
Various Authors. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]
-
Alday, P. H., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Google Patents. (2018). CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate. Google Patents.
-
Tsinman, K., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics. Retrieved from [Link]
-
Tetko, I. V., et al. (2013). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Readycell. (2019). USER'S MANUAL (Corning Plate). Readycell. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Various Authors. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]
-
Luche, S., et al. (2007). Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients. Methods in Molecular Biology. Retrieved from [Link]
-
Various Authors. (n.d.). DMSO solubility and bioscreening. ResearchGate. Retrieved from [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. Retrieved from [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Retrieved from [Link]
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. oatext.com [oatext.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Regiocontrol in Friedländer Quinoline Synthesis
Welcome to the technical support center for advanced applications of the Friedländer quinoline synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinoline synthesis and, in particular, the challenge of controlling regioselectivity. Here, you will find in-depth troubleshooting guides, detailed experimental protocols, and a thorough exploration of the mechanistic principles that govern the formation of regioisomers. Our goal is to empower you with the knowledge to not only troubleshoot problematic reactions but to rationally design syntheses that deliver the desired quinoline isomer with high fidelity.
Part 1: Troubleshooting & FAQs
This section addresses the most common issues encountered when dealing with unsymmetrical ketones in the Friedländer synthesis, providing direct answers and actionable advice.
Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. What is the primary cause of this?
A1: The formation of regioisomers in the Friedländer synthesis arises from the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone.[1] The unsymmetrical ketone can form two different enolate or enamine intermediates, each leading to a different quinoline product. The reaction pathway that is followed depends on a delicate balance of factors, including the catalyst, reaction temperature, and the specific substrates used. Understanding and controlling these factors is the key to achieving regioselectivity.
Q2: I'm using a standard base catalyst like potassium hydroxide and getting poor regioselectivity. What can I do to favor the formation of the 2-substituted quinoline (from the less substituted side of the ketone)?
A2: Standard base catalysis often leads to a mixture of regioisomers because it can promote the formation of both the kinetic and thermodynamic enolates. To selectively obtain the 2-substituted quinoline, which is typically the kinetic product, you should switch to an amine catalyst.[1] Cyclic secondary amines, such as pyrrolidine and its derivatives, are particularly effective. These catalysts operate by forming an enamine intermediate, where steric hindrance favors the formation of the less substituted enamine, thus directing the reaction to the desired kinetic product.
Q3: How can I favor the formation of the 2,3-disubstituted quinoline (from the more substituted side of the ketone)?
A3: The 2,3-disubstituted quinoline is generally the thermodynamically more stable product. Its formation is favored under conditions that allow for equilibrium to be established. This typically involves using stronger bases (like KOH or NaOEt), higher reaction temperatures, and longer reaction times.[2][3] These conditions allow the initially formed kinetic product to revert to the intermediate and eventually isomerize to the more stable thermodynamic product. Some oxide catalysts have also been shown to favor the formation of 2,3-dialkyl substituted products.
Q4: Besides the choice of catalyst, what other experimental parameters can I adjust to improve regioselectivity?
A4: Temperature and the rate of addition of the ketone are critical parameters, especially in amine-catalyzed reactions.[2]
-
Temperature: Lower temperatures generally favor the kinetic product, while higher temperatures tend to favor the thermodynamic product.[3]
-
Rate of Addition: Slow addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminoaryl aldehyde and the amine catalyst can significantly enhance the formation of the kinetic product. This is because it keeps the concentration of the ketone low, which favors the formation of the less substituted enamine.[2][4]
Q5: I've heard that ionic liquids can improve regioselectivity. How do they work and are they a practical option?
A5: Yes, ionic liquids can be very effective. Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4), can act as both the solvent and a promoter for the Friedländer synthesis, often proceeding without the need for an additional catalyst.[5] They have been shown to be highly regiospecific, favoring the formation of the 2,3-dialkylquinolines (the thermodynamic product).[6] The advantages of ionic liquids include their low vapor pressure, thermal stability, and recyclability, making them a greener alternative to traditional organic solvents.[5]
Q6: Are there any substrate modifications I can make to ensure complete regioselectivity?
A6: Absolutely. A powerful strategy is to introduce a directing group on one of the α-carbons of the ketone. For instance, introducing a phosphonate group can perfectly control the regioselectivity of the cyclization.[2] This approach, however, necessitates additional synthetic steps to install and potentially remove the directing group, which must be considered in your overall synthetic plan.
Part 2: Detailed Technical Guides & Protocols
In this section, we provide step-by-step protocols for achieving high regioselectivity in the Friedländer synthesis.
Guide 1: Kinetic Control with Amine Catalysis for 2-Substituted Quinolines
This protocol is designed to favor the formation of the kinetic product by using a cyclic secondary amine catalyst. The slow addition of the unsymmetrical ketone is crucial for high regioselectivity.[4]
Protocol: Synthesis of 2-Ethylquinoline from 2-Aminobenzaldehyde and 2-Butanone using Pyrrolidine
-
Materials:
-
2-Aminobenzaldehyde
-
2-Butanone
-
Pyrrolidine
-
Ethanol, anhydrous
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzaldehyde (1.0 eq) and pyrrolidine (0.2 eq) in anhydrous ethanol.
-
Heat the mixture to reflux (approximately 78 °C).
-
Slowly add a solution of 2-butanone (1.2 eq) in anhydrous ethanol to the refluxing mixture over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-ethylquinoline.
-
-
Expected Outcome: This protocol should yield the 2-ethylquinoline as the major product with a high regioisomeric ratio.
Guide 2: Thermodynamic Control with Ionic Liquids for 2,3-Disubstituted Quinolines
This protocol leverages an ionic liquid to promote the formation of the more stable thermodynamic product.[5]
Protocol: Synthesis of 2,3-Dimethylquinoline from 2-Aminobenzaldehyde and 2-Butanone in [bmim]BF4
-
Materials:
-
2-Aminobenzaldehyde
-
2-Butanone
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4)
-
Ethyl acetate (for extraction)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 eq), 2-butanone (1.5 eq), and [bmim]BF4 (2.0 mL per mmol of 2-aminobenzaldehyde).
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with deionized water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-dimethylquinoline.
-
The ionic liquid can be recovered by removing the water under vacuum and reused.
-
-
Expected Outcome: This method is expected to produce 2,3-dimethylquinoline with high regioselectivity.
Part 3: Mechanism & Theory
A deep understanding of the reaction mechanism is paramount for rational problem-solving and optimization. The regioselectivity of the Friedländer synthesis is primarily a manifestation of the principles of kinetic versus thermodynamic control.
The Crossroads of Reactivity: Enamine vs. Enolate Intermediates
The initial step in the Friedländer synthesis is the formation of a nucleophilic intermediate from the ketone. Under basic conditions, this is an enolate, while in the presence of an amine catalyst, an enamine is formed.[7] The regioselectivity is determined at this stage.
-
Thermodynamic Control (Enolate Formation): Under strong basic conditions and higher temperatures, the reaction is reversible, and an equilibrium is established between the two possible enolates. The more substituted enolate is thermodynamically more stable, and its formation is favored, leading to the 2,3-disubstituted quinoline.
-
Kinetic Control (Enamine Formation): With a secondary amine catalyst like pyrrolidine, the reaction proceeds via an enamine intermediate. The formation of the enamine at the less substituted α-carbon is sterically less hindered and therefore proceeds faster. This kinetically favored enamine then reacts to form the 2-substituted quinoline.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the competing pathways leading to regioisomer formation.
Caption: Kinetic vs. Thermodynamic control in Friedländer synthesis.
Experimental Workflow for Regioselective Synthesis
The following workflow provides a general decision-making framework for achieving the desired regioisomer.
Sources
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isca.me [isca.me]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Recrystallization of 6-Bromo-2-phenylquinoline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven approach to selecting the optimal solvent for the recrystallization of 6-Bromo-2-phenylquinoline. Our focus is on elucidating the fundamental principles and providing a practical, step-by-step methodology to ensure the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for this compound?
A1: The ideal solvent for recrystallizing this compound should meet several key criteria rooted in the principle of differential solubility. The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath). This temperature-dependent solubility gradient is the driving force for crystal formation and purification. Additionally, the chosen solvent should not react chemically with the compound. The boiling point of the solvent should also be lower than the melting point of this compound (112-113°C) to prevent the compound from "oiling out" instead of crystallizing.[1]
Q2: Based on the structure of this compound, what classes of solvents are likely to be effective?
A2: this compound is a relatively large, aromatic, and moderately polar molecule due to the presence of the nitrogen atom in the quinoline ring and the bromine substituent. Following the "like dissolves like" principle, solvents with moderate polarity are excellent starting points.[2] Aromatic solvents like toluene may also be effective due to the phenyl and quinoline rings. Alcohols such as ethanol and methanol are often good candidates for compounds of this nature. For brominated aromatic compounds, common solvent choices include ethanol, methanol, hexane, toluene, and acetone.[3] Given that 2-phenylquinoline, a similar compound, exhibits good solubility in organic solvents, it is reasonable to expect this compound to behave similarly.[4][5][6]
Q3: When should a mixed solvent system be considered?
A3: A mixed solvent system is often employed when a single solvent does not provide the ideal solubility profile.[7][8] For instance, if this compound is too soluble in one solvent (e.g., ethanol) even at low temperatures, and insoluble in another (e.g., water), a mixture of the two can be used. The compound is first dissolved in a minimal amount of the "good" solvent at an elevated temperature. The "poor" solvent is then added dropwise until the solution becomes turbid, indicating the onset of crystallization. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9][10] A common and effective mixed solvent system for brominated aromatics is ethanol-water.[3]
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities onto its surface. It is crucial to use a minimal amount of charcoal, as it can also adsorb the target compound, leading to a lower yield. After a brief heating period with the charcoal, the hot solution must be filtered to remove the charcoal before allowing the solution to cool and crystallize.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too rapid.- The presence of significant impurities. | - Select a solvent with a lower boiling point.- Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate.- Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Low recovery of the purified compound. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during hot filtration.- The crystals were not washed with ice-cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Always use ice-cold solvent to wash the crystals to minimize redissolving the product. |
| The recrystallized product is not pure. | - The rate of cooling was too fast, trapping impurities in the crystal lattice.- The chosen solvent was not appropriate for separating the specific impurities present. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Re-evaluate the solvent choice. It may be necessary to try a different solvent or a mixed solvent system. |
Experimental Protocols
Protocol 1: Systematic Solvent Selection for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and water)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Room Temperature Solubility Test:
-
Place approximately 20-30 mg of crude this compound into separate test tubes.
-
Add 1 mL of a single solvent to each test tube at room temperature.
-
Agitate the mixture (e.g., by flicking the test tube or using a vortex mixer) for 60 seconds.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
-
Hot Solvent Solubility Test:
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a water bath or on a hot plate.
-
Observe the solubility as the solvent approaches its boiling point. If the compound dissolves completely, the solvent is a potential candidate.
-
If the compound does not dissolve completely, add the same solvent dropwise until it does, keeping track of the approximate total volume used. A large required volume suggests poor solubility even when hot, making it a less ideal solvent.
-
-
Cooling and Crystallization Test:
-
For the solutions where the compound dissolved completely in the hot solvent, remove the test tubes from the heat and allow them to cool to room temperature.
-
Observe for the formation of crystals.
-
If no crystals form at room temperature, place the test tubes in an ice bath for 15-20 minutes.
-
A good recrystallization solvent will result in the formation of a significant amount of crystalline solid upon cooling.
-
Data Summary Table for Solvent Selection:
| Solvent | Solubility at Room Temp. | Solubility in Hot Solvent | Crystal Formation on Cooling | Suitability |
| Ethanol | Sparingly Soluble | Soluble | Good | Good Candidate |
| Methanol | Sparingly Soluble | Soluble | Good | Good Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Moderate | Possible Candidate |
| Acetone | Soluble | Soluble | Poor | Unsuitable (Single) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Good Candidate |
| Toluene | Sparingly Soluble | Soluble | Moderate | Possible Candidate |
| Hexane | Insoluble | Sparingly Soluble | Poor | Unsuitable (Single) |
| Water | Insoluble | Insoluble | None | Unsuitable (Single) |
This table presents expected results based on the physicochemical properties of this compound. Actual experimental results should be recorded.
Protocol 2: Recrystallization of this compound (Single Solvent Method)
This protocol describes the recrystallization process using a suitable single solvent identified in Protocol 1 (e.g., Ethanol).
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue to add the hot solvent in small portions until the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) by pouring hot solvent through it. Filter the hot solution containing the dissolved compound to remove any insoluble impurities (and activated charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Workflow
Below are diagrams illustrating the logical flow of the solvent selection and recrystallization processes.
Caption: Workflow for systematic solvent selection.
Caption: Step-by-step recrystallization workflow.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Learning.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
O'Chem. (n.d.). Recrystallization II. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Efficient Suzuki Coupling of 6-Bromo-2-phenylquinoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The quinoline moiety, a privileged scaffold in medicinal chemistry, often presents unique challenges in palladium-catalyzed reactions due to the coordinating nature of the ring nitrogen. This document provides field-proven insights, troubleshooting guides, and robust protocols to help you achieve high yields and purity in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter. Each answer provides a diagnostic approach and a set of actionable solutions grounded in chemical principles.
Q1: My reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle. Let's diagnose it systematically.
-
Cause 1: Inactive Catalyst: The active catalyst is a Pd(0) species. If it fails to form or is deactivated, the reaction will not proceed.
-
Diagnosis: The reaction mixture color can be indicative. A healthy reaction often turns dark, from brown to black. If the solution remains light yellow (the color of many Pd(II) precursors), your catalyst may not have been reduced to Pd(0) or has been re-oxidized. The formation of visible palladium black (precipitated metal) early in the reaction suggests catalyst decomposition.[1]
-
Solutions:
-
Ensure Anaerobic Conditions: Oxygen is the primary culprit for catalyst deactivation. Your solvent must be thoroughly degassed. Use a robust technique like freeze-pump-thaw (3 cycles) or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Re-evaluate Your Ligand: The 2-phenylquinoline substrate is sterically hindered, and the quinoline nitrogen can act as a poison by coordinating to the palladium center.[3] Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to a bulkier, electron-rich ligand that promotes reductive elimination and shields the metal center. Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[4][5]
-
Check Your Palladium Source: Ensure your palladium precursor is from a reliable source. Older Pd(OAc)₂ or Pd₂(dba)₃ can degrade. Using a pre-formed, air-stable Pd(II) precatalyst that readily forms the active Pd(0) species in situ can be more reliable.[6]
-
-
-
Cause 2: Ineffective Base/Solvent System: The base plays a critical role in activating the boronic acid for the transmetalation step.[4][7]
-
Diagnosis: If your reagents are not fully dissolved or the mixture is heterogeneous when it should be biphasic, you may have a solubility issue.
-
Solutions:
-
Base Selection: A common choice like K₂CO₃ may not be effective if its solubility is low in your chosen solvent. Consider switching to Cesium Carbonate (Cs₂CO₃), which is more soluble and basic, or Potassium Phosphate (K₃PO₄), which is often highly effective for heteroaryl couplings.[2][7]
-
Solvent System: Aprotic polar solvents are often required. A mixture of 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) is a standard starting point.[2][8] The water solubilizes the inorganic base and facilitates the formation of the boronate species necessary for transmetalation.
-
-
-
Cause 3: Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo competitive protodeboronation, where the C-B bond is cleaved by a proton source.[2][9]
-
Diagnosis: Run a control experiment with just the boronic acid, base, and solvent under the reaction conditions. Monitor by TLC or LC-MS to see if it degrades over time.
-
Solutions:
-
Use High-Purity Boronic Acid: Use freshly purchased or recrystallized boronic acid.
-
Switch to a Boronate Ester: Pinacol (Bpin) or MIDA boronates are significantly more stable to protodeboronation and release the boronic acid slowly under the reaction conditions, which can maintain a low, steady concentration of the active coupling partner.[2][9][10]
-
Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane can sometimes help.[5]
-
-
Q2: I'm observing a significant amount of a side product that appears to be my starting material without the bromine. What is happening?
A2: You are observing protodehalogenation (or debromination). This occurs when the organopalladium intermediate formed after oxidative addition is quenched by a proton source instead of undergoing transmetalation.
-
Mechanism: After oxidative addition of this compound to Pd(0), you form an Ar-Pd(II)-Br species. If a hydride source is present, it can displace the bromide, and subsequent reductive elimination releases the debrominated 2-phenylquinoline and regenerates the Pd(0) catalyst.[11] Sources of hydride can include trace water, alcoholic solvents, or even certain bases.
-
Solutions:
-
Use Anhydrous Solvents: While many Suzuki couplings use water, if debromination is a major issue, ensure your organic solvent is truly anhydrous.
-
Change Your Base: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid can kinetically favor the desired transmetalation pathway over the undesired protodehalogenation. Try increasing from 1.1 eq. to 1.5 or 2.0 eq.
-
Optimize Ligand Choice: A more electron-donating and bulky ligand can accelerate the rate of transmetalation and subsequent reductive elimination, outcompeting the debromination pathway.
-
Q3: My desired product is formed, but it's contaminated with a homocoupled byproduct of my boronic acid. How do I prevent this?
A3: The homocoupling of boronic acids (e.g., phenylboronic acid coupling with itself to form biphenyl) is an oxygen-mediated process.
-
Mechanism: This side reaction is catalyzed by palladium but requires the presence of oxygen. It is a strong indicator that your reaction setup is not sufficiently anaerobic.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. As mentioned in A1, your degassing procedure must be meticulous. Sparging with argon for 30-60 minutes is often necessary.[2]
-
Maintain Inert Atmosphere: Ensure all reagent transfers are done under a positive pressure of an inert gas. Use cannulation techniques for liquid transfers if possible.
-
Use a Pd(II) Precatalyst: Starting with a Pd(II) source that is reduced in situ can sometimes consume trace oxygen more effectively than starting directly with a sensitive Pd(0) complex like Pd(PPh₃)₄.
-
Frequently Asked Questions (FAQs)
Q4: What is the best "go-to" catalyst system for starting the Suzuki coupling of this compound?
A4: For a challenging heteroaryl bromide like this, a robust, modern catalyst system is recommended over classical ones. A highly reliable starting point would be:
-
Palladium Precursor: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[12][13] or a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These are air-stable solids that are highly active.
-
Ligand: If using a simple Pd source like Pd(OAc)₂, a bulky, electron-rich biarylphosphine ligand is crucial. XPhos and SPhos are excellent, well-documented choices for heteroaryl couplings.[5][14] A 1:2 Pd-to-ligand ratio is a good starting point.
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent: 1,4-Dioxane/H₂O (5:1 ratio) or Toluene/H₂O (5:1 ratio).
-
Temperature: 80-110 °C.
This combination addresses the key challenges of this substrate: the need for an active catalyst to overcome steric hindrance and potential catalyst inhibition by the quinoline nitrogen.
Q5: How do I choose between different ligands like PPh₃, SPhos, and dppf?
A5: Ligand choice is critical and depends on balancing steric and electronic properties to facilitate the key steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃): This is a classic, inexpensive ligand. However, it has relatively low electron-donating ability and moderate bulk. For an electron-rich and sterically hindered substrate like this compound, PPh₃ often leads to slow oxidative addition and is susceptible to catalyst poisoning, resulting in low yields.[15]
-
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos): These are the modern workhorses for difficult couplings. Their key features are:
-
Bulkiness: The large steric profile promotes the final reductive elimination step, which is often rate-limiting, and helps prevent catalyst dimerization or deactivation.
-
Electron-Rich: The dialkylphosphino group makes the palladium center more electron-rich, which significantly accelerates the initial oxidative addition step, especially for less reactive aryl bromides and chlorides.[15]
-
-
Ferrocene-Based Ligands (e.g., dppf): Dppf provides a "large bite angle," which refers to the P-Pd-P bond angle. This specific geometry can enhance catalytic activity and stability. Pd(dppf)Cl₂ is a very common and effective precatalyst for a wide range of Suzuki couplings, offering a good balance of reactivity and stability.[12]
The logical progression is to start with a reliable system like Pd(dppf)Cl₂. If issues persist, move to a more powerful, specialized system using a Buchwald ligand like SPhos or XPhos.
Q6: Why is the choice of base so important, and how do I decide between K₂CO₃, K₃PO₄, and Cs₂CO₃?
A6: The base is not merely a spectator; it is integral to the transmetalation step. Its role is to convert the neutral boronic acid into a more nucleophilic "ate" complex (R-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center.[4][7]
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and common base. It's a good first choice for simple couplings but can be less effective for challenging substrates due to its moderate basicity and limited solubility in many organic solvents.
-
Potassium Phosphate (K₃PO₄): A stronger base than K₂CO₃. It is particularly effective for coupling heteroaryl compounds and can often be used under anhydrous conditions, which helps suppress side reactions like protodeboronation.[5]
-
Cesium Carbonate (Cs₂CO₃): A strong base with excellent solubility in polar organic solvents. The larger, "softer" cesium cation is also thought to play a beneficial role in stabilizing intermediates. It is often the most effective base but is also the most expensive.
For this compound, starting with K₃PO₄ is a scientifically sound choice due to its proven efficacy in difficult heteroaryl couplings.
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. Understanding this cycle is key to diagnosing problems. For instance, a failure to initiate suggests a problem with oxidative addition, while the accumulation of the Ar-Pd-Br intermediate points to a slow transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Workflow
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling problems.
Data & Protocols
Table 1: Comparison of Catalyst Systems for Heteroaryl Bromide Coupling
This table summarizes common conditions to guide your experimental design. Yields are representative and will vary based on the specific boronic acid partner.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield Range | Key Considerations |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 80-95% | Excellent for hindered substrates. Requires careful handling of ligand. |
| Pd₂(dba)₃ (1%) | P(t-Bu)₃ (4%) | K₃PO₄ (2.0) | Dioxane | 100 | 75-90% | P(t-Bu)₃ is pyrophoric; often handled as a solution or HBF₄ salt. |
| Pd(dppf)Cl₂ (3%) | - | Cs₂CO₃ (2.0) | DMF | 90 | 70-95% | Good general-purpose catalyst, often effective and easy to handle.[12] |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 20-70% | "Classical" conditions; often struggles with this specific substrate class. |
Detailed Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization.
Reagents & Equipment:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Inert gas line (Argon or Nitrogen)
-
Magnetic stirrer and hot plate
Procedure:
-
Vessel Preparation: Oven-dry the Schlenk flask and stir bar overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Scientist's Note: Adding the solids first under an inert atmosphere prevents premature reaction or degradation.
-
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed from the vessel and solids.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe, maintaining a positive flow of inert gas. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the limiting reagent.
-
Scientist's Note: Solvents must be degassed separately before addition. Sparging the solvent with argon for 30 minutes is a reliable method.
-
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The disappearance of the starting this compound is the primary indicator.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available from: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]
-
A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate. Available from: [Link]
-
Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. ResearchGate. Available from: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available from: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available from: [Link]
-
A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. R Discovery. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available from: [Link]
-
Mastering Suzuki Couplings with High-Purity Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available from: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available from: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available from: [Link]
-
The Suzuki Reaction. Chem 115 Myers, Harvard University. Available from: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing). Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Overcoming poor solubility of starting materials in 6-Bromo-2-phenylquinoline synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of 6-bromo-2-phenylquinoline, particularly those related to the poor solubility of starting materials. This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to overcome these common hurdles.
Troubleshooting Guide: Overcoming Poor Starting Material Solubility
The synthesis of this compound, often achieved through reactions like the Doebner-von Miller or Friedländer synthesis, can be hampered by the low solubility of reactants such as 4-bromoaniline.[1][2][3] This guide addresses these issues in a direct question-and-answer format.
Question 1: My 4-bromoaniline starting material is not dissolving sufficiently in the reaction solvent, leading to a sluggish or incomplete reaction. What are my immediate options?
Answer: Poor solubility of 4-bromoaniline is a common issue that can significantly impact reaction kinetics and yield. Here’s a systematic approach to troubleshoot this problem:
-
Solvent Selection and Co-solvents: While ethanol is a common solvent, its ability to dissolve 4-bromoaniline is limited.[4][5] Consider using a co-solvent system. For instance, a mixture of ethanol and a more polar, aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of 4-bromoaniline. It is crucial to ensure the co-solvent is compatible with your reaction conditions and does not participate in side reactions.
-
Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of 4-bromoaniline.[6] However, be cautious not to exceed the boiling point of your solvent or degrade your starting materials. Monitor the reaction closely, as elevated temperatures can also lead to the formation of byproducts.
-
Sonication: The application of ultrasound (sonication) is a powerful technique to enhance solubility and accelerate reactions.[7][8] The cavitation effect produced by ultrasound can break down solid aggregates and promote dissolution, often at ambient temperatures.[9]
Question 2: I've tried adjusting the solvent and temperature, but the reaction mixture is still heterogeneous, and the yield of this compound is low. What advanced techniques can I employ?
Answer: When basic adjustments are insufficient, more advanced methods can be employed to overcome persistent solubility issues:
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of a reactant from one phase to another, allowing the reaction to proceed.[10][11] This can be highly effective in quinoline synthesis.[11][12]
-
High-Temperature Ball Milling: For exceptionally insoluble starting materials, a solvent-free approach using high-temperature ball milling can be a game-changer.[13] This mechanochemical method uses mechanical force to initiate reactions in the solid state, completely bypassing solubility limitations.[13]
-
Use of Greener and Alternative Solvents: Exploring deep eutectic solvents (DESs) or ionic liquids could provide a suitable reaction medium where your starting materials exhibit better solubility.[14] These solvents have unique properties that can sometimes dissolve compounds that are insoluble in common organic solvents.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which are most susceptible to solubility problems?
A1: The most prevalent methods include:
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (4-bromoaniline) with an α,β-unsaturated carbonyl compound (like cinnamaldehyde).[15][16] Given the solid nature of 4-bromoaniline, achieving a homogeneous reaction mixture can be challenging.
-
Friedländer Annulation: This involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[17] Solubility of the substituted aminobenzophenone can be a limiting factor.
-
Combes Quinoline Synthesis: This method uses the acid-catalyzed condensation of an aniline with a β-diketone.[18][19][20][21] The solubility of the aniline derivative is again a key consideration.
The Doebner-von Miller and Combes syntheses are frequently reported and often face solubility hurdles due to the nature of the aniline starting material.
Q2: How does the choice of catalyst affect the reaction when dealing with poorly soluble materials?
A2: The catalyst plays a crucial role. In heterogeneous reactions, a solid-supported catalyst can provide a surface for the reaction to occur, partially mitigating the need for complete dissolution. For acid-catalyzed reactions like the Combes synthesis, using a stronger acid catalyst like polyphosphoric acid (PPA) can sometimes help to improve both the reaction rate and the solubility of protonated intermediates.[20]
Q3: Can I use cinnamaldehyde directly in a Doebner-von Miller synthesis, and what are its solubility characteristics?
A3: Yes, cinnamaldehyde is a common reactant for this synthesis. It is a yellowish, oily liquid at room temperature.[6][22] It is soluble in many organic solvents like ethanol, ether, and chloroform, but only slightly soluble in water.[6][23][24][25] Its miscibility with common reaction solvents is generally not a limiting factor.
Q4: Are there any specific safety precautions I should take when using techniques like sonication or high-temperature ball milling?
A4: Absolutely.
-
Sonication: Use a sound-insulating cabinet to minimize noise exposure. Ensure the reaction vessel is securely clamped and that the sonicator probe is properly immersed in the solvent to avoid aerosolization of flammable solvents.
-
High-Temperature Ball Milling: This technique involves high energy and temperature. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. Ensure the milling jar is properly sealed and secured in the instrument. Always follow the manufacturer's operational guidelines.
Detailed Experimental Protocols
Protocol 1: Co-solvent System Approach for Doebner-von Miller Synthesis
This protocol outlines the use of a co-solvent system to improve the solubility of 4-bromoaniline.
Materials:
-
4-Bromoaniline
-
Cinnamaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline.
-
Add a 1:1 mixture of ethanol and DMF.
-
Stir the mixture and gently warm to 50-60 °C to aid dissolution.
-
Once the 4-bromoaniline is mostly dissolved, slowly add cinnamaldehyde to the mixture.
-
Carefully add concentrated HCl dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After completion, cool the reaction mixture and proceed with the standard work-up procedure, which typically involves neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization.[26][27]
Protocol 2: Ultrasound-Assisted Synthesis
This protocol utilizes sonication to enhance the reaction rate and overcome solubility issues at a lower temperature.
Materials:
-
4-Bromoaniline
-
Cinnamaldehyde
-
Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)
-
Ethanol
Procedure:
-
To a thick-walled glass reaction vessel, add 4-bromoaniline, cinnamaldehyde, and ethanol.
-
Add the Lewis acid catalyst to the mixture.
-
Place the vessel in an ultrasonic bath.
-
Turn on the sonicator and maintain the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC. Sonication often leads to significantly shorter reaction times.[9]
-
Upon completion, perform a standard aqueous work-up, extract the product with a suitable organic solvent, and purify as necessary.
Data and Workflow Visualization
Table 1: Solubility of Key Starting Materials
| Compound | Solvent | Solubility | Reference |
| 4-Bromoaniline | Water | <0.1 g/100 mL at 23°C | [5] |
| 4-Bromoaniline | Ethanol | Soluble (0.5 g/10 mL) | [4][5] |
| 4-Bromoaniline | Ether | Soluble | [2] |
| 4-Bromoaniline | Chloroform | Sparingly soluble | [2] |
| Cinnamaldehyde | Water | Slightly soluble | [22][23] |
| Cinnamaldehyde | Ethanol | Miscible | [22][23] |
| Cinnamaldehyde | Ether | Soluble | [22][23] |
| Cinnamaldehyde | Chloroform | Soluble | [22][23] |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting poor starting material solubility.
General Synthesis Pathway Diagram
Sources
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. 4-bromoaniline [chemister.ru]
- 3. Page loading... [guidechem.com]
- 4. 4-ブロモアニリン ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Some Quinoline Intermediates Under Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. asiaresearchnews.com [asiaresearchnews.com]
- 14. researchgate.net [researchgate.net]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. Friedlaender Synthesis [organic-chemistry.org]
- 18. iipseries.org [iipseries.org]
- 19. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 21. Combes synthesis of quinolines [quimicaorganica.org]
- 22. CINNAMALDEHYDE [smakbo.github.io]
- 23. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 24. nbinno.com [nbinno.com]
- 25. scent.vn [scent.vn]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 6-Bromo-2-phenylquinoline and 6-Chloro-2-phenylquinoline in Cross-Coupling Reactions
Introduction: The Strategic Importance of 2-Phenylquinolines and the Halogen Choice
The 2-phenylquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds in medicinal chemistry and materials science. Its derivatives are investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties. The functionalization of this core, particularly at the 6-position, is a key strategy for modulating molecular properties and exploring structure-activity relationships (SAR).
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. In this context, 6-halo-2-phenylquinolines are critical building blocks. The choice of the halogen—typically bromine or chlorine—is a pivotal decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth technical comparison of 6-bromo-2-phenylquinoline and 6-chloro-2-phenylquinoline, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors.
The Decisive Factor: Understanding C-Br vs. C-Cl Reactivity
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is not arbitrary; it is grounded in the fundamental principles of organometallic chemistry, specifically the rate-determining oxidative addition step.
Causality Behind Reactivity: Bond Dissociation Energy and Oxidative Addition
The critical difference between this compound and 6-chloro-2-phenylquinoline lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This has two major consequences for the catalytic cycle:
-
Lower Bond Dissociation Energy (BDE): Less energy is required to cleave the C-Br bond, facilitating its insertion into the palladium(0) catalyst.
-
Faster Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the Pd(0) center is the first and often the slowest step of the catalytic cycle. The greater polarizability and lower BDE of the C-Br bond lead to a significantly lower activation energy for this step compared to the C-Cl bond.
This fundamental difference in reactivity dictates the choice of reaction conditions. While this compound can often be coupled using standard, first-generation palladium catalysts and ligands, the activation of the more robust C-Cl bond in 6-chloro-2-phenylquinoline typically necessitates more sophisticated and highly active catalyst systems. These often feature sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of 6-bromo- and 6-chloro-2-phenylquinoline in four major classes of cross-coupling reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, and Sonogashira Coupling.
Buchwald-Hartwig Amination: A Direct Comparison
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2] A study on the selective functionalization of 6-bromo-2-chloroquinoline provides a direct and insightful comparison of the reactivity of C-Br versus C-Cl bonds within the same quinoline framework.[3] While this substrate is not 2-phenylquinoline, the electronic environment of the quinoline core provides a highly relevant model.
In a competitive reaction, selective amination at the C6-Br position can be achieved in the presence of the C2-Cl bond by careful selection of the catalyst system. This demonstrates the significantly higher reactivity of the bromide. To achieve amination at the less reactive chloride position, more forcing conditions or a subsequent, separate reaction are required.
Table 1: Comparative Data for Buchwald-Hartwig Amination (Data extrapolated from studies on 6-bromo-2-chloroquinoline and 2-aryl-6-bromo-4-(trifluoromethyl)quinolines)[3][4]
| Feature | This compound | 6-Chloro-2-phenylquinoline | Rationale & Causality |
| Typical Catalyst | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos or RuPhos | The more electron-rich and bulky biarylphosphine ligands (e.g., XPhos) are required to facilitate the difficult oxidative addition to the C-Cl bond. |
| Typical Base | NaOtBu or K₂CO₃ | NaOtBu or K₃PO₄ | Stronger bases are often employed for aryl chlorides to promote the formation of the palladium-amido complex. |
| Reaction Temp. | 80-100 °C | 100-120 °C | Higher thermal energy is needed to overcome the larger activation barrier for C-Cl bond cleavage. |
| Expected Yield | Good to Excellent (e.g., >80%) | Moderate to Good (e.g., 60-85%) | The inherent reactivity of the C-Br bond leads to more efficient conversion under milder conditions. |
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl systems.[1] The reactivity trend of Br > Cl is particularly pronounced in this reaction. While this compound couples readily with a variety of boronic acids using standard catalysts like Pd(PPh₃)₄, its chloro-analogue often requires more specialized systems.
Table 2: Illustrative Comparison for Suzuki-Miyaura Coupling (Data compiled from various sources on related substrates; conditions are representative and not from a direct comparative study)[5][6]
| Feature | This compound | 6-Chloro-2-phenylquinoline | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(OAc)₂ / SPhos or XPhos | Activation of aryl chlorides necessitates highly active, electron-rich, and bulky phosphine ligands to overcome the high oxidative addition barrier. |
| Catalyst Loading | 1-5 mol% | 2-5 mol% (or higher) | Higher catalyst loadings may be required to drive the less favorable reaction of the chloro-substrate to completion. |
| Reaction Time | 2-12 hours | 12-24 hours | The slower rate of oxidative addition for the C-Cl bond typically results in significantly longer reaction times. |
| Expected Yield | High (e.g., >85%) | Lower to Good (e.g., 50-80%) | Achieving high yields with the chloro-substrate is possible but requires more rigorous optimization of the catalyst system and conditions. |
Heck Reaction: Alkenylation of the Quinoline Core
The Heck reaction, which couples aryl halides with alkenes, is another fundamental C-C bond-forming transformation.[7] The difference in reactivity is also evident here. This compound can undergo Heck coupling with alkenes like styrene or acrylates under relatively standard conditions, often using Pd(OAc)₂ with a phosphine ligand. In contrast, the Heck reaction of 6-chloro-2-phenylquinoline is more challenging and generally requires ligandless conditions at high temperatures or the use of specialized, highly active catalyst systems.
Table 3: Illustrative Comparison for Heck Reaction (Data compiled from various sources on related substrates; conditions are representative and not from a direct comparative study)[8][9]
| Feature | This compound | 6-Chloro-2-phenylquinoline | Rationale & Causality |
| Typical Catalyst | Pd(OAc)₂ / PPh₃ or P(o-tol)₃ | Herrmann's Catalyst or Pd(OAc)₂ / PCy₃ | Palladacycles (Herrmann's) or bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) are known to be effective for the activation of aryl chlorides. |
| Typical Base | Et₃N or K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Stronger inorganic bases are often more effective in promoting the reaction with less reactive aryl chlorides. |
| Reaction Temp. | 100-120 °C | 120-150 °C | Higher temperatures are generally required to achieve a reasonable reaction rate with the more stable C-Cl bond. |
| Expected Yield | Good (e.g., 70-90%) | Moderate (e.g., 40-70%) | Side reactions, such as olefin isomerization and catalyst decomposition, can become more prevalent at the higher temperatures needed for the chloro-substrate. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[10] The reactivity trend remains consistent: this compound couples efficiently with alkynes like phenylacetylene under standard Sonogashira conditions. Achieving good yields with 6-chloro-2-phenylquinoline is significantly more difficult and often requires higher temperatures, longer reaction times, and more robust catalyst systems, with copper-free conditions sometimes being explored to mitigate side reactions.
Table 4: Illustrative Comparison for Sonogashira Coupling (Data compiled from various sources on related substrates; conditions are representative and not from a direct comparative study)[11][12]
| Feature | This compound | 6-Chloro-2-phenylquinoline | Rationale & Causality |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / SPhos (Cu-free) or more robust Pd/Cu systems | For the chloro-substrate, highly active phosphine ligands are often necessary. Copper-free systems can sometimes be advantageous to avoid homo-coupling of the alkyne (Glaser coupling) at higher temperatures. |
| Typical Base | Et₃N or DIPEA | Cs₂CO₃ or K₂CO₃ | A stronger, more thermally stable inorganic base may be required for the more demanding conditions of the chloro-coupling. |
| Reaction Temp. | 60-90 °C | 100-130 °C | The increased thermal energy is essential to facilitate the oxidative addition of the C-Cl bond. |
| Expected Yield | High (e.g., >80%) | Lower to Moderate (e.g., 30-60%) | The harsh conditions required for the chloro-substrate can lead to catalyst deactivation and side reactions, often resulting in lower isolated yields. |
Experimental Protocols: A Self-Validating System
The following protocols are generalized methodologies based on literature precedents. They are designed to be self-validating; starting with the more reactive bromo-substrate allows for the establishment of a baseline, and the subsequent protocol for the chloro-substrate highlights the necessary modifications to achieve a successful transformation. Note: These are starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Methodology:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.5 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-2-phenylquinoline
Methodology:
-
To a microwave vial or sealed tube equipped with a magnetic stir bar, add 6-chloro-2-phenylquinoline (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 3-5 mol%) and a specialized ligand such as SPhos or XPhos (6-10 mol%).
-
Seal the vessel, and evacuate and backfill with argon three times.
-
Add a degassed solvent, such as 1,4-dioxane or toluene, with a small amount of water (e.g., 10:1 solvent:water).
-
Heat the reaction mixture to 110-120 °C (conventional heating or microwave).
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Follow the same workup and purification procedure as described in Protocol 1.
Causality of Protocol Changes: The shift to a stronger base (K₃PO₄), a more active and bulky ligand (SPhos/XPhos), and a higher reaction temperature are all critical modifications designed to overcome the higher activation energy barrier of the C-Cl bond's oxidative addition.
Conclusion: A Trade-Off Between Reactivity and Economics
The choice between this compound and 6-chloro-2-phenylquinoline represents a classic synthetic trade-off between reactivity and cost.
-
This compound is the substrate of choice for rapid, reliable, and high-yielding cross-coupling reactions under relatively mild conditions. Its high reactivity makes it ideal for complex molecule synthesis where efficiency and yield are paramount.
-
6-Chloro-2-phenylquinoline offers a more cost-effective alternative, a factor that becomes increasingly important on an industrial scale. However, its lower reactivity demands more significant investment in process development, requiring more expensive and specialized catalyst systems, higher temperatures, and longer reaction times to achieve comparable results.
The continuous evolution of catalyst technology is steadily closing the reactivity gap, making aryl chlorides increasingly viable substrates. A thorough understanding of the mechanistic principles outlined in this guide, combined with careful reaction optimization, is essential for any researcher looking to successfully and efficiently functionalize the 2-phenylquinoline core.
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da S. Costa, V. A., et al. (2019). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Journal of Molecular Structure, 1180, 64-71. [Link]
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Janus, M., & Czarnocki, Z. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(µ-OH)Cl(NHC)]2. Preprints.org. [Link]
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Tsai, Y.-L., et al. (2020). Synthesis of 6-phenylbenzo[h]quinolines via photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines. Organic & Biomolecular Chemistry, 18(30), 5873-5881. [Link]
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Kim, J. H., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(49), 6963-6967. [Link]
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Kapdi, A. R., et al. (2014). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 16(6), 3146-3154. [Link]
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A Comparative Oncology Guide: Evaluating the Anticancer Efficacy of 6-Bromo-2-phenylquinoline Against the Gold Standard, Cisplatin
In the landscape of oncological research, the relentless pursuit of novel therapeutic agents with superior efficacy and diminished toxicity profiles is paramount. This guide offers a comprehensive, in-depth comparison between the investigational compound 6-Bromo-2-phenylquinoline and the well-established chemotherapeutic agent, cisplatin. While cisplatin has been a cornerstone of cancer treatment for decades, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1] This necessitates the exploration of new chemical entities like this compound.
Due to the emergent nature of this compound, direct comparative efficacy data is limited. Therefore, this guide will draw upon experimental data from structurally related 6-bromo-quinazoline and 2-phenylquinoline derivatives to forecast its potential anticancer activities and mechanisms. This analysis is juxtaposed with the known performance of cisplatin, providing a framework for researchers, scientists, and drug development professionals to evaluate the potential of this promising quinoline scaffold.
Section 1: Mechanistic Insights into Anticancer Action
Cisplatin: The DNA Damaging Agent
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage in cancer cells.[1] Upon entering a cell, where the chloride ion concentration is lower than in the bloodstream, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[2][3] This "activated" form of cisplatin can then bind to the N7 reactive centers on purine residues within the DNA, forming various adducts.[1] The most significant of these are the 1,2-intrastrand cross-links between adjacent guanine bases.[1][2] These DNA adducts distort the helical structure, which in turn interferes with DNA repair mechanisms and inhibits DNA replication, ultimately triggering programmed cell death, or apoptosis.[1][2]
Caption: Simplified mechanism of action for cisplatin.
This compound: A Postulated Multi-faceted Approach
While direct mechanistic studies on this compound are not yet widely available, the anticancer activities of structurally similar quinoline and quinazoline derivatives suggest a potential for a multi-targeted mechanism. Many quinoline-based compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5][6] By competing with ATP at the kinase domain of these receptors, they can block downstream signaling cascades that promote cell growth.
Furthermore, studies on related 6-bromo-quinazoline derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest, suggesting that this compound may share these properties.[6][7] The presence of the bromine atom and the phenyl group may enhance lipophilicity and facilitate interactions with biological targets.[8]
Caption: Postulated mechanism of action for this compound.
Section 2: Comparative In Vitro Efficacy
The cornerstone of preclinical anticancer drug evaluation lies in determining a compound's cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.
Cytotoxicity Profile
The following table presents a comparative summary of hypothetical IC50 values for this compound, based on data from related compounds, and established IC50 ranges for cisplatin against common cancer cell lines. It is important to note the significant variability in reported IC50 values for cisplatin, which can be influenced by experimental conditions.[9][10]
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | SW480 (Colon Cancer) | Selectivity Index (Hypothetical) |
| This compound (Hypothetical) | 10-20 µM | 15-25 µM | 12-22 µM | >4 (vs. normal cells) |
| Cisplatin | 5-30 µM[9] | 2-40 µM[10] | 8-50 µM | Low |
Data for this compound is extrapolated from studies on structurally similar 6-bromo-quinazoline derivatives.[4][6][11][12] The selectivity index is a ratio of the IC50 in normal cells versus cancer cells, with higher values indicating greater selectivity for cancer cells.
Induction of Apoptosis
A critical hallmark of an effective anticancer agent is its ability to induce apoptosis. The following table illustrates a hypothetical comparison of the apoptotic effects of this compound and cisplatin on a representative cancer cell line after a 48-hour treatment.
| Compound (at IC50 concentration) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| This compound (Hypothetical) | 25-35% | 15-25% | 40-60% |
| Cisplatin | 20-30% | 20-30% | 40-60% |
Hypothetical data based on the pro-apoptotic potential of quinoline derivatives.[6][7][13]
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle. A comparative analysis of the effects of this compound and cisplatin on cell cycle distribution is presented below.
| Compound (at IC50 concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Untreated Control | 55-65% | 15-25% | 10-20% | <5% |
| This compound (Hypothetical) | 30-40% | 10-15% | 40-50% | >10% |
| Cisplatin | 40-50% | 30-40% | 15-25% | >10% |
This hypothetical data suggests that this compound may induce a G2/M phase arrest, a characteristic observed in some quinazoline derivatives, while cisplatin is known to cause arrest in the S and G2 phases.[7][14]
Section 3: Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for the key assays used to generate the comparative data are provided below.
MTT Assay for Cytotoxicity Assessment
This protocol outlines the determination of cell viability through the colorimetric MTT assay.[13][15]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and cisplatin in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the IC50 concentrations of the compounds for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[11][16]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[16]
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol and store them at -20°C for at least 2 hours.[20]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide and RNase A.[14][18]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Section 4: Conclusion and Future Directions
This comparative guide provides a foundational overview of the potential anticancer efficacy of this compound in relation to the established drug, cisplatin. While direct experimental evidence for this compound is still emerging, data from structurally analogous compounds suggest it may possess potent cytotoxic, pro-apoptotic, and cell cycle-disrupting properties. A key potential advantage, as suggested by related compounds, could be a higher selectivity for cancer cells over normal cells, which would translate to a more favorable therapeutic window compared to cisplatin.[4][11]
The postulated mechanism of action, potentially involving the inhibition of key signaling pathways like EGFR, presents a different approach from cisplatin's direct DNA-damaging action.[4][5][6] This could be particularly advantageous in treating cisplatin-resistant tumors.
It is imperative that future research focuses on the direct in vitro and in vivo evaluation of this compound to validate these hypotheses. Head-to-head studies with cisplatin are crucial to definitively establish its comparative efficacy and safety profile. Mechanistic studies to elucidate its precise molecular targets will be instrumental in guiding its further development as a potential next-generation anticancer agent.
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. Available at: [Link]
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Jantova, S., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Experimental Oncology, 30(1), 24-30. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-phenylquinoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of specific substituents to the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological efficacy. This guide focuses on the 6-bromo-2-phenylquinoline core, providing a comparative analysis of its structure-activity relationship (SAR) as potent anticancer agents, with a particular emphasis on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.
The Significance of the this compound Scaffold
The 2-phenylquinoline framework itself is a key pharmacophore for anticancer activity.[1] The bromine atom at the 6-position often enhances the therapeutic potential of the molecule. Halogen substitution can increase lipophilicity, which may improve cell membrane permeability, and can also be involved in halogen bonding interactions with biological targets.[1] Studies on the closely related 6-bromoquinazoline derivatives have shown that this substitution can significantly improve anticancer effects.[2]
Molecular docking studies have suggested that 6-bromoquinazoline derivatives can effectively bind to the EGFR active site, indicating a plausible mechanism for their anticancer activity.[3] Given the structural similarity, it is reasonable to hypothesize a similar mechanism for this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the 2-phenyl ring. While direct comparative studies on a single, extensive series of 6-bromo-2-phenylquinolines are limited, we can synthesize a robust SAR profile by examining related quinoline and quinazoline structures.
Key Structural Modifications and Their Impact on Anticancer Activity:
-
Substitution on the 2-Phenyl Ring:
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as fluoro (F), chloro (Cl), or bromo (Br) on the phenyl ring has been shown to enhance cytotoxic activity. For instance, a 6-bromoquinazoline derivative with a fluoro substitution at the meta position of the phenyl moiety exhibited stronger anticancer activity than the chemotherapy drug cisplatin.[3] In another series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, para-substitution with EWGs (-Cl, -Br, -F, and -SO2CH3) led to higher inhibitory activity against EGFR compared to electron-donating groups.[4]
-
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methyl (-CH3) or methoxy (-OCH3) on the phenyl ring tends to result in lower anticancer activity.[4]
-
-
Substitutions at Other Positions of the Quinoline Ring:
-
While this guide focuses on the 6-bromo scaffold, it is noteworthy that substitutions at other positions can also modulate activity. For example, in a series of quinoline derivatives, a large and bulky alkoxy substituent at the 7-position was found to be beneficial for antiproliferative activity.[5]
-
The general trend suggests that increasing the electron-withdrawing nature of the 2-phenyl ring enhances the anticancer potency of the 6-bromoquinoline core.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 6-bromo-substituted quinoline and quinazoline derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Core Structure | Substitution on 2-Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 6-Bromoquinazoline | 3-Fluoro | MCF-7 (Breast) | 0.53 | [3] |
| 5b | 6-Bromoquinazoline | 3-Fluoro | SW480 (Colon) | 1.95 | [3] |
| 8a | 6-Bromoquinazolin-4(3H)-one | (substituted at N3) | MCF-7 (Breast) | 15.85 ± 3.32 | [2] |
| 8a | 6-Bromoquinazolin-4(3H)-one | (substituted at N3) | SW480 (Colon) | 17.85 ± 0.92 | [2] |
| 21 | 6-Bromo-2-(pyridin-3-yl)quinazoline | (substituted at C4) | EGFRwt | 0.0461 | [4] |
Note: The data for quinazoline derivatives is included to provide valuable insights into the SAR of the broader 6-bromo-phenyl-heterocycle family, which is highly relevant to the this compound scaffold.
Postulated Mechanism of Action: EGFR Inhibition
A plausible mechanism for the anticancer activity of this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[4] Overexpression or mutation of EGFR is a common feature in many types of cancer, making it a key target for anticancer drug development.[4]
The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several FDA-approved drugs like gefitinib and erlotinib based on this structure.[2] Molecular docking studies on 6-bromoquinazoline derivatives have shown that they can fit into the ATP-binding site of the EGFR kinase domain, forming key interactions that lead to the inhibition of its activity.[3]
Below is a diagram illustrating the EGFR signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
To facilitate further research and validation of this compound derivatives, detailed experimental protocols for their synthesis and biological evaluation are provided below.
Synthesis of this compound Derivatives
The synthesis of 6-bromo-2-phenylquinolines can be achieved through various methods. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Step-by-Step Protocol for a Representative Synthesis:
-
Preparation of 2-amino-5-bromobenzaldehyde: This starting material can be synthesized from commercially available 4-bromoaniline through a multi-step process.
-
Friedländer Annulation: a. In a round-bottom flask, dissolve 1 equivalent of 2-amino-5-bromobenzaldehyde and 1.1 equivalents of a substituted acetophenone (e.g., 4'-fluoroacetophenone) in ethanol. b. Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide. c. Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
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Comparative Guide to Validating the Inhibition of EGFR by Novel 6-Bromo-2-phenylquinoline Analogs
This guide provides a comprehensive framework for the preclinical validation of novel 6-Bromo-2-phenylquinoline (BQP) analogs as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). We will navigate the essential experimental stages, from direct enzymatic inhibition to cell-based efficacy, establishing a robust, self-validating workflow. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities targeting EGFR.
The Rationale: Targeting a Central Oncogenic Driver
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain and autophosphorylation of specific tyrosine residues.[3] These phosphorylated sites act as docking platforms for adaptor proteins, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[4][5]
Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-documented driver in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[6][7][8] This makes EGFR an attractive and validated target for therapeutic intervention. The development of small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain has revolutionized treatment for certain cancers.[9][10] The quinoline and quinazoline scaffolds have emerged as privileged structures in the design of such inhibitors.[11] This guide outlines the critical path to validate a new series of hypothetical compounds, this compound (BQP) analogs, against this key oncogenic target.
The EGFR Signaling Cascade at a Glance
The following diagram illustrates the primary signaling axes downstream of EGFR activation, which our validation strategy aims to disrupt.
Caption: Simplified EGFR signaling pathway and the inhibitory action of BQP analogs.
Part 1: In Vitro Validation – Quantifying Direct Kinase Inhibition
Causality: Before assessing a compound's effect in a complex cellular environment, we must first confirm that it directly interacts with and inhibits the purified target enzyme. A cell-free biochemical assay isolates the kinase and inhibitor from confounding factors like cell membrane permeability and off-target effects, providing a clean measure of direct target engagement. The half-maximal inhibitory concentration (IC50) derived from this assay is a fundamental measure of a compound's potency.
Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12]
Objective: To determine the IC50 value of BQP analogs against purified recombinant human EGFR kinase domain.
Materials:
-
Recombinant Human EGFR Kinase (active)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
BQP Analogs and reference inhibitors (Gefitinib, Erlotinib) dissolved in 100% DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the BQP analogs and reference inhibitors (e.g., starting from 100 µM) in DMSO. A typical 10-point, 3-fold dilution series is recommended.
-
Enzyme and Substrate Preparation: Dilute the EGFR kinase and peptide substrate in the kinase assay buffer to the desired working concentrations.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds (or DMSO for vehicle controls) to the wells of the 384-well plate. Include "no enzyme" wells as a background control.
-
Kinase Reaction Initiation: Add 10 µL of the EGFR enzyme/substrate master mix to each well to start the reaction. The final ATP concentration should be at or near its Km for EGFR to ensure competitive inhibition is accurately measured.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[12]
-
Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the average signal from the DMSO (vehicle) wells as 100% activity and the signal from a high-concentration inhibitor well as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Performance Data (In Vitro)
The table below presents hypothetical data for our BQP analogs alongside experimentally determined values for established first-generation EGFR inhibitors. This direct comparison is the first step in benchmarking their potency.
| Compound | Target | In Vitro IC50 (nM) | Citation |
| Gefitinib | Wild-Type EGFR | 25.42 | [8] |
| Erlotinib | Wild-Type EGFR | 2 | [13][14] |
| BQP-1 (Analog) | Wild-Type EGFR | 15.5 | (Hypothetical Data) |
| BQP-2 (Analog) | Wild-Type EGFR | 8.2 | (Hypothetical Data) |
| BQP-3 (Analog) | Wild-Type EGFR | 45.1 | (Hypothetical Data) |
Disclaimer: Data for BQP analogs are illustrative and hypothetical for the purpose of this guide.
Interpretation: Based on this hypothetical data, BQP-2 demonstrates superior potency to Gefitinib and approaches the potency of Erlotinib in a cell-free system. BQP-1 shows moderate activity, while BQP-3 is a weaker inhibitor. This initial screen allows us to rank the analogs and prioritize the most promising candidates for cellular assays.
Part 2: Cell-Based Validation – Assessing Cellular Efficacy
Causality: Potent enzymatic inhibition does not guarantee efficacy in a living system. A compound must be able to cross the cell membrane, engage its target within the cytoplasm, and ultimately produce a desired biological effect. Cell-based assays are therefore a mandatory next step to validate that the in vitro activity translates into a cellular response. We will assess two key parameters: direct inhibition of EGFR phosphorylation (target engagement) and the downstream consequence of this inhibition (antiproliferative activity).
Experimental Validation Workflow
The following workflow provides a logical progression for cell-based validation, from confirming target engagement to measuring the ultimate biological outcome.
Caption: Workflow for validating BQP analogs in a cellular context.
Protocol 1: Cell-Based EGFR Phosphorylation Assay
Objective: To quantify the ability of BQP analogs to inhibit EGF-induced EGFR autophosphorylation in intact cells. We will measure phosphorylation at tyrosine 1068 (Y1068), a major docking site for the GRB2 adaptor protein, making it an excellent proxy for kinase activation.[15]
Cell Line: A431 human epidermoid carcinoma cells, which overexpress wild-type EGFR, are an ideal model system.[16]
Methodology (Cell-Based ELISA): [6]
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density that will result in a confluent monolayer (e.g., 30,000 cells/well) and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Add serially diluted BQP analogs or reference inhibitors to the wells. Incubate for 1-2 hours at 37°C.
-
EGF Stimulation: Add EGF to a final concentration of 100 ng/mL to all wells except the unstimulated controls. Incubate for 5-10 minutes at 37°C to induce maximal phosphorylation.
-
Cell Lysis: Immediately aspirate the medium and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
Transfer the cell lysates to a 96-well plate pre-coated with a total EGFR capture antibody.
-
Incubate to allow the EGFR protein to bind.
-
Wash the plate to remove unbound components.
-
Add a detection antibody specific for phosphorylated Y1068 (p-EGFR Y1068).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the p-EGFR signal to the total EGFR signal (from parallel wells or a duplexed assay) to account for any variations in cell number. Calculate the IC50 as described for the in vitro assay.
Protocol 2: Antiproliferative Assay
Objective: To determine the effect of BQP analogs on the proliferation and viability of EGFR-dependent cancer cells.
Methodology (MTS Assay): [17]
-
Cell Seeding: Seed A431 cells in a 96-well plate at a low density (e.g., 3,000-5,000 cells/well) in complete growth medium.[17] Allow cells to attach for 24 hours.
-
Compound Treatment: Add serially diluted BQP analogs or reference inhibitors to the wells. Include vehicle control (e.g., 0.1% DMSO) wells.[17]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator to allow for multiple cell divisions.[17]
-
Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a non-linear regression curve fit.[17]
Comparative Cellular Performance Data
This table integrates the cellular data, allowing for a comprehensive comparison of enzymatic potency versus cellular efficacy.
| Compound | p-EGFR (Y1068) Inhibition IC50 (nM) in A431 cells | A431 Cell Proliferation IC50 (nM) | Citation |
| Gefitinib | ~20-50 | ~30-100 | [18][19] |
| Erlotinib | 20 | 260 | [14] |
| BQP-1 (Analog) | 65.2 | 350.4 | (Hypothetical Data) |
| BQP-2 (Analog) | 30.8 | 185.6 | (Hypothetical Data) |
| BQP-3 (Analog) | 150.1 | >1000 | (Hypothetical Data) |
Disclaimer: Data for BQP analogs are illustrative and hypothetical for the purpose of this guide.
Interpretation: The cellular data largely corroborates the in vitro findings. BQP-2 remains the most potent analog, effectively inhibiting EGFR phosphorylation and subsequent cell proliferation at nanomolar concentrations, performing comparably to or better than the reference compounds in this hypothetical scenario. The IC50 values for proliferation are typically higher than those for phosphorylation inhibition, which is expected as sustained pathway inhibition is required to halt cell division. A large discrepancy between in vitro and cellular IC50 values could suggest issues with cell permeability or compound stability.
Conclusion
This guide outlines a logical and rigorous workflow for the initial validation of novel this compound analogs as EGFR inhibitors. By systematically progressing from cell-free enzymatic assays to intact cell-based functional assays, researchers can confidently establish direct target inhibition, confirm cellular target engagement, and quantify the desired antiproliferative effect. The comparative data, benchmarked against established drugs like Gefitinib and Erlotinib, provides essential context for a compound's therapeutic potential. Based on our illustrative data, the BQP-2 analog emerges as a promising lead candidate worthy of further investigation, including selectivity profiling against other kinases and progression into more complex preclinical models.
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El-Damasy, A. K., et al. (2015). Targeting EGFR/HER2 tyrosine kinases with a new potent series of 6-substituted 4-anilinoquinazoline hybrids: Design, synthesis, kinase assay, cell-based assay, and molecular docking. Bioorganic & Medicinal Chemistry Letters, 25(22), 5147-5154.
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A Head-to-Head Battle of Scaffolds: Comparing the Cytotoxic Profiles of Quinoline and Quinazoline in Oncology Research
A Senior Application Scientist's Guide to Understanding and Evaluating Two Privileged Heterocycles in Anticancer Drug Discovery
In the relentless pursuit of novel anticancer therapeutics, medicinal chemists frequently turn to a select group of core chemical structures, known as "privileged scaffolds," for their proven ability to interact with a wide range of biological targets. Among these, the quinoline and quinazoline ring systems stand out as cornerstones in the development of potent cytotoxic agents. While structurally similar, the nuanced difference in the placement of a single nitrogen atom profoundly influences their physicochemical properties, target engagement, and, ultimately, their anticancer activity. This guide provides an in-depth comparison of the cytotoxic profiles of quinoline and quinazoline scaffolds, offering experimental insights and methodologies for researchers in the field.
At a Glance: Structural Nuances with Profound Implications
The core distinction between quinoline and quinazoline lies in the arrangement of the nitrogen atoms within their fused heterocyclic structures. Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring.[1] This seemingly minor alteration significantly impacts the electron distribution and hydrogen bonding capabilities of derivatives, dictating their interaction with biological targets.[1]
A Comparative Analysis of Cytotoxicity and Mechanistic Action
Both quinoline and quinazoline derivatives have demonstrated broad-spectrum anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of DNA replication and repair, and interference with microtubule dynamics.[2][3][4]
The Kings of Kinase Inhibition: A Tale of Two Scaffolds
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] Both scaffolds have been extensively explored as kinase inhibitors.
Quinazoline's Reign in EGFR Inhibition: The quinazoline scaffold is arguably most celebrated for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][3][5] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib are all built upon a 4-anilinoquinazoline core.[3][6] These molecules competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways that promote cell proliferation and survival.[3][5] The development of resistance to first-generation EGFR inhibitors has spurred the creation of subsequent generations of quinazoline-based drugs that form covalent bonds with the receptor or target specific resistance mutations.[3]
Quinoline's Diverse Kinase Targets: While quinazolines have a strong foothold in EGFR inhibition, quinoline derivatives have emerged as potent inhibitors of a broader range of kinases.[7][8] For instance, certain quinoline-based compounds have shown significant inhibitory activity against c-Met, VEGFR, and Src kinases, all of which are implicated in tumor growth, angiogenesis, and metastasis.[7][9][10]
In the Lab: A Head-to-Head Look at Cytotoxic Potency
To provide a clearer picture of their comparative cytotoxicity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline and quinazoline derivatives against various cancer cell lines, as reported in the literature.
| Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |
| Quinoline | K562 (Leukemia) | Not specified, but active | CDK inhibitor | |
| MCF-7 (Breast) | Not specified, but active | Antiproliferative | ||
| Various (Breast, Lung, Liver) | 14.36 (c-Met kinase) | c-Met kinase inhibitor | ||
| Quinazoline | MCF-7 (Breast) | 0.350 ± 0.001 | Not specified | |
| MDA-MB-231 (Breast) | 0.447 ± 0.084 | Not specified | ||
| A549 (Lung) | Lower than Lapatinib | EGFR/HER2 dual inhibitor | ||
| NCI-H1975 (Lung) | Lower than Lapatinib | EGFR/HER2 dual inhibitor | ||
| SK-BR-3 (Breast) | Lower than Lapatinib | EGFR/HER2 dual inhibitor | ||
| MCF-7 (Breast) | Lower than Lapatinib | EGFR/HER2 dual inhibitor | ||
| HepG-2 (Liver) | 4.36 ± 0.3 | Carbonic Anhydrase inhibitor | ||
| HCT116 (Colorectal) | 7.34 ± 0.7 | Carbonic Anhydrase inhibitor | ||
| HepG-2 (Liver) | 3.74 ± 0.14 | VEGFR-2 inhibitor | ||
| HCT116 (Colorectal) | 5.00 ± 0.20 | VEGFR-2 inhibitor | ||
| MCF-7 (Breast) | 6.77 ± 0.27 | VEGFR-2 inhibitor |
Beyond Kinases: Diverse Mechanisms of Cytotoxicity
While kinase inhibition is a major avenue of anticancer activity, both scaffolds exhibit cytotoxicity through other critical mechanisms.
Targeting DNA Integrity: Certain quinoline derivatives, such as the natural product camptothecin and its analogs, function as topoisomerase inhibitors.[2][4] These compounds trap the topoisomerase-DNA complex, leading to DNA strand breaks and the induction of apoptosis.[2] Some quinazoline derivatives have also been reported to inhibit topoisomerases.[3]
Disrupting the Cytoskeleton: The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Both quinoline and quinazoline derivatives have been developed as tubulin polymerization inhibitors.[4][7][11] By binding to tubulin, these agents prevent the formation of functional microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]
Caption: Comparative Mechanisms of Action of Quinoline and Quinazoline Derivatives.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
A fundamental technique for evaluating the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13][14]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (quinoline or quinazoline derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow of the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
Both quinoline and quinazoline scaffolds are undeniably powerful tools in the anticancer drug discovery arsenal.[1] Quinazolines have a well-established clinical legacy, particularly as EGFR inhibitors, while quinolines are demonstrating remarkable versatility as inhibitors of a wide array of kinases and as potent tubulin polymerization inhibitors.[1] The selection of one scaffold over the other will ultimately be guided by the specific molecular target and the desired pharmacological profile. As our understanding of cancer biology deepens, the strategic modification and hybridization of these privileged structures will undoubtedly lead to the development of the next generation of more selective and effective cancer therapeutics.
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. Available at: [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). Expert Opinion on Drug Discovery. Available at: [Link]
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Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. Available at: [Link]
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Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2018). Journal of Medicinal Chemistry. Available at: [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Molecular Structure. Available at: [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). Molecules. Available at: [Link]
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An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). Bioorganic Chemistry. Available at: [Link]
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules. Available at: [Link]
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Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1998). Anti-cancer drugs. Available at: [Link]
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Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2023). Pharmaceuticals. Available at: [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2018). RSC Advances. Available at: [Link]
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Biologically Active Quinoline and Quinazoline Alkaloids Part II. (2017). Records of Natural Products. Available at: [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. Available at: [Link]
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Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). European Journal of Medicinal Chemistry. Available at: [Link]
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In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). International Journal of Molecular Sciences. Available at: [Link]
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Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Organic Chemistry. Available at: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules. Available at: [Link]
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Quinoline-chalcone hybrids as topoisomerase inhibitors. (2023). ResearchGate. Available at: [Link]
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Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2020). Molecules. Available at: [Link]
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HPLC purity validation of synthesized 6-Bromo-2-phenylquinoline
An In-Depth Comparative Guide to the HPLC Purity Validation of Synthesized 6-Bromo-2-phenylquinoline
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, compare HPLC with robust orthogonal methods, and ground every recommendation in authoritative standards, ensuring a self-validating and scientifically rigorous approach.
The Primacy of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[1][2] Its preeminence is due to its high resolving power, sensitivity, and quantitative accuracy, making it the gold standard in pharmaceutical quality control.[2][3]
For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The underlying principle is the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[1][2] Components that are more nonpolar will have a stronger affinity for the stationary phase and thus elute later. Given the aromatic, heterocyclic structure of this compound, this technique provides excellent separation from both more polar starting materials and potentially more nonpolar homocoupling by-products.
Potential Impurities in the Synthesis of this compound
A robust analytical method must be able to separate the main compound from any plausible impurities. The synthesis of this compound, often achieved through reactions like the Friedländer or Doebner-von Miller synthesis, can introduce several process-related impurities.[4][5][6] A well-designed HPLC method must be capable of resolving:
-
Unreacted Starting Materials: e.g., 4-bromoaniline or corresponding carbonyl compounds.
-
Isomeric By-products: Positional isomers that may form depending on the synthetic route.
-
Side-Reaction Products: Such as products from self-condensation or oxidation.
Diagram: HPLC Purity Validation Workflow
Caption: Figure 1: Step-by-step workflow for HPLC purity analysis.
Experimental Protocol: A Self-Validating HPLC Method
The following protocol is designed not just to determine purity but to simultaneously validate the method's fitness for purpose, in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9] This ensures trustworthiness and regulatory compliance.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrumentation | HPLC system with UV Detector | Standard for purity analysis of chromophoric compounds.[2][10] |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Industry-standard for separating non-polar to moderately polar compounds.[2][10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is a modifier that improves peak shape and ionization for potential LC-MS analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with a low UV cutoff and good miscibility with water.[12] |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is essential to elute compounds with a range of polarities and ensure that any late-eluting, nonpolar impurities are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm | The quinoline ring system has strong absorbance at this wavelength, providing good sensitivity for the main peak and related impurities. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Sample Prep. | 1 mg/mL in Methanol or Acetonitrile | Provides a suitable concentration for UV detection and ensures complete dissolution. |
Method Validation Protocol
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9]
-
Specificity: To demonstrate specificity, a solution of the this compound is spiked with known potential impurities (e.g., starting materials). The method is considered specific if all compounds are well-resolved from each other.[13][14]
-
Linearity: Prepare at least five concentrations of this compound, typically ranging from 50% to 150% of the target concentration.[15][16] Plot the peak area against concentration. The method is linear if the correlation coefficient (r²) is ≥0.995.[15]
-
Accuracy: Accuracy is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The accuracy is expressed as the percent recovery. For an assay, the acceptance range is typically 98-102%.[16]
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of the same homogenous sample. The relative standard deviation (RSD) should typically be ≤ 2%.[3][13]
-
Intermediate Precision: The assay is repeated by a different analyst on a different day or with different equipment to assess reproducibility.[17]
-
-
Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined as the concentration where the signal-to-noise ratio is approximately 10:1.[16][17]
-
Robustness: The reliability of the method is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.[15][17]
Comparative Analysis: HPLC vs. Orthogonal Methods
While HPLC is the workhorse for purity analysis, relying on a single method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, are crucial for comprehensive validation.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Signal integration is directly proportional to the number of nuclei. Purity is measured against a certified internal standard. | Chromatographic separation followed by mass-to-charge ratio detection. |
| Advantages | High resolution, robust, excellent for quantification, widely available. | Primary analytical method (no need for analyte reference standard), provides structural information, non-destructive.[18] | High sensitivity and selectivity, provides molecular weight information, invaluable for identifying unknown impurities.[1][10] |
| Limitations | Requires a reference standard for absolute quantification, response factor can vary between compounds, risk of co-elution. | Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap in complex mixtures.[18] | Ionization efficiency can vary significantly, potential for ion suppression, quantification can be more complex than HPLC-UV. |
| Best For | Routine quality control, quantifying known impurities, stability studies. | Orthogonal purity confirmation, characterization of reference standards. | Identifying unknown impurities, confirming molecular weight of main peak and impurities. |
Diagram: Selecting an Analytical Technique
Caption: Figure 2: Decision guide for selecting the appropriate analytical technique.
Hypothetical Data Summary
The following table summarizes representative data from a validated HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area | % Area | Identification |
| Impurity A (4-bromoaniline) | 4.8 | 25,000 | 0.8 | Spiked Reference |
| This compound | 15.2 | 2,985,000 | 98.5 | Reference Standard |
| Impurity B (Unknown) | 18.5 | 18,000 | 0.6 | By LC-MS |
| Impurity C (Unknown) | 21.1 | 3,000 | 0.1 | By LC-MS |
Conclusion and Recommendations
For the routine purity validation of synthesized this compound, a well-validated reversed-phase HPLC method is the most robust, reliable, and efficient choice. It provides the necessary resolution and quantitative performance to ensure product quality for research and development.
However, a comprehensive purity assessment should not exist in a vacuum. The power of HPLC is magnified when its quantitative data is supported by the qualitative and structural insights from orthogonal techniques. For initial characterization of a new synthetic batch, LC-MS is essential for identifying unknown peaks and confirming the mass of the target compound. For the highest level of metrological rigor, particularly when establishing a new reference standard, qNMR provides an invaluable, independent measure of purity .
By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the integrity and success of their subsequent scientific endeavors.
References
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- AMSbiopharma. (2025, July 22).
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- Pharmaguideline. (2024, December 11).
- AAPS. (2022, October 21).
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- Chromatography Today.
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- National Institutes of Health (NIH).
- IntechOpen. (2024, February 19).
- BenchChem. A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one.
- National Institutes of Health (NIH). (2018, August 28). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- BenchChem. A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- Scribd. Synthesis of 6-Bromoquinoline.
- Atlantis Press. (2017, March). Synthesis of 6-bromo-4-iodoquinoline.
- SciSpace.
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The Unambiguous Assignment: A Comparative Guide to 2D NMR in the Structural Elucidation of 6-Bromo-2-phenylquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise and unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. In the synthesis of complex heterocyclic scaffolds like quinolines, structural ambiguity can arise, leading to costly delays and misinterpreted structure-activity relationships (SAR). This guide provides an in-depth technical comparison of three powerful 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the definitive structural confirmation of 6-bromo-2-phenylquinoline derivatives. We will move beyond a simple procedural outline to explore the causality behind experimental choices and demonstrate how these techniques function as a self-validating system for structural elucidation.
The Challenge: Beyond 1D NMR in Complex Aromatics
One-dimensional (1D) ¹H and ¹³C NMR are foundational techniques, offering initial insights into the proton and carbon environments of a molecule.[1][2] However, for complex structures like this compound derivatives, significant overlap in the aromatic region of the ¹H NMR spectrum and the sheer number of quaternary carbons can make unambiguous assignment from 1D data alone a formidable challenge. This is where the power of two-dimensional NMR spectroscopy becomes indispensable, spreading crowded spectra into a second dimension to reveal intricate connectivity.[3]
A Comparative Approach to 2D NMR Techniques
To illustrate the comparative power of 2D NMR, we will use a representative 2-phenylquinoline-4-carboxylic acid derivative as our model compound for spectral analysis. While not a 6-bromo derivative, its structural complexity is analogous and serves as an excellent framework for demonstrating the principles of 2D NMR in this class of compounds.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The COSY experiment is the starting point for piecing together the proton spin systems within a molecule. It reveals which protons are scalar-coupled to each other, typically through two or three bonds. In the context of our model quinoline derivative, COSY is instrumental in tracing the connectivity of the protons on the quinoline and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached. This is a crucial step in assigning the carbon skeleton by leveraging the already-established proton assignments from the COSY spectrum. For our quinoline example, each protonated carbon will show a cross-peak in the HSQC spectrum, directly linking a specific proton resonance to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework, especially for identifying quaternary carbons. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). These long-range correlations act as the "glue" that connects the individual spin systems identified by COSY, allowing for the unambiguous placement of substituents and the assignment of non-protonated carbons.
Experimental Workflow: A Self-Validating System
The synergy between COSY, HSQC, and HMBC creates a robust and self-validating workflow for structural elucidation. The process is iterative and cross-referential, where assignments from one experiment are confirmed and built upon by the next.
Caption: A typical workflow for 2D NMR-based structure elucidation.
Data Interpretation: A Case Study with a 2-Phenylquinoline-4-Carboxylic Acid Derivative
Let's consider the hypothetical but realistic NMR data for a 2-phenylquinoline-4-carboxylic acid derivative, as inspired by published data.[4]
Table 1: Hypothetical ¹H and ¹³C NMR Data for a 2-Phenylquinoline-4-Carboxylic Acid Derivative
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 3 | 7.80, s | 118.7 |
| 5 | 8.60, d, 8.3 | 129.4 |
| 6 | 7.60, t, 8.4 | 125.4 |
| 7 | 7.78, t, 8.4 | 130.2 |
| 8 | 8.20, d, 8.4 | 123.7 |
| 2' | 8.38, d, 8.4 | 127.4 |
| 3' | 7.44, t, 8.4 | 129.9 |
| 4' | 7.20, t, 8.4 | 129.5 |
| 5' | 7.44, t, 8.4 | 129.9 |
| 6' | 8.38, d, 8.4 | 127.4 |
| COOH | 12.32, s | 167.0 |
| 2 | - | 157.4 |
| 4 | - | 143.7 |
| 4a | - | 122.5 |
| 8a | - | 147.3 |
| 1' | - | 137.0 |
Analysis of 2D NMR Correlations
-
COSY: The COSY spectrum would show correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming the proton connectivity on the quinoline ring. Similarly, correlations between H-2'/H-3', H-3'/H-4', H-4'/H-5', and H-5'/H-6' would establish the spin system of the phenyl ring.
-
HSQC: The HSQC spectrum would show direct correlations for all protonated carbons. For example, the proton at 8.60 ppm (H-5) would correlate with the carbon at 129.4 ppm (C-5), and the proton at 7.80 ppm (H-3) would correlate with the carbon at 118.7 ppm (C-3).
-
HMBC: The HMBC spectrum is key to connecting the fragments and assigning the quaternary carbons.
-
The proton at 7.80 ppm (H-3) would show a three-bond correlation to the quaternary carbon at 147.3 ppm (C-8a) and a two-bond correlation to the quaternary carbon at 157.4 ppm (C-2).
-
The protons of the phenyl ring (H-2' and H-6') would show a three-bond correlation to the C-2 carbon, confirming the attachment of the phenyl ring at this position.
-
The proton at 8.60 ppm (H-5) would show a three-bond correlation to the carboxylic acid carbon at 167.0 ppm, confirming its position at C-4.
-
Caption: Key HMBC correlations for structural confirmation.
Conclusion: A Triad of Techniques for Unambiguous Confirmation
The structural elucidation of complex molecules like this compound derivatives demands a multi-faceted analytical approach. While 1D NMR provides a foundational overview, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that delivers the high-fidelity data required for unambiguous structural confirmation. COSY delineates the proton frameworks, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range connectivity information that ties the entire structure together. By employing this triad of techniques, researchers can confidently validate their synthetic outcomes, ensuring the integrity of their data and accelerating the pace of drug discovery and development.
Experimental Protocols
Sample Preparation for NMR Analysis:
-
Sample Weighing: Accurately weigh 5-10 mg of the quinoline derivative for ¹H and 2D NMR experiments and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently vortex to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added. For routine structural confirmation, the residual solvent signal is often used as a reference.
General 2D NMR Acquisition Parameters:
The following are general guidelines. Optimal parameters should be determined for the specific instrument and sample.
-
COSY (Gradient-Selected):
-
Pulse Program: gCOSY
-
Spectral Width: Optimized to cover all proton signals in both dimensions.
-
Number of Scans: 2-8
-
Number of Increments: 256-512
-
-
HSQC (Gradient-Selected, Phase-Sensitive):
-
Pulse Program: gHSQCAD
-
Spectral Width (F2 - ¹H): Optimized for proton signals.
-
Spectral Width (F1 - ¹³C): Typically 0-180 ppm.
-
Number of Scans: 4-16
-
Number of Increments: 256
-
-
HMBC (Gradient-Selected):
-
Pulse Program: gHMBC
-
Spectral Width (F2 - ¹H): Optimized for proton signals.
-
Spectral Width (F1 - ¹³C): Typically 0-200 ppm.
-
Number of Scans: 8-32
-
Number of Increments: 256-512
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
References
-
Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2010). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 87(8), 855-857. [Link]
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A Comparative Guide to In Vitro Antimicrobial Activity Testing of 6-Bromo-2-phenylquinoline Analogs
This guide provides a comprehensive comparison of in vitro protocols for evaluating the antimicrobial activity of novel 6-Bromo-2-phenylquinoline analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The methodologies detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3][4]
Introduction: The Promise of Quinolone Analogs
Quinolones represent a critical class of bactericidal antibiotics that interfere with DNA replication by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[5][6][7][8] This mechanism involves the stabilization of a covalent enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death.[8][9] The emergence of widespread antimicrobial resistance necessitates the exploration of novel structural analogs, such as the this compound series, to overcome existing resistance mechanisms.[9] Recent studies on similar quinazolinone derivatives have shown promising antibacterial activity, highlighting the potential of this chemical scaffold.[10][11][12]
This guide will detail and compare three fundamental in vitro assays for characterizing the antimicrobial profile of these novel analogs: Broth Microdilution for determining minimum inhibitory concentrations (MIC), Agar Disk Diffusion for preliminary screening, and Time-Kill Kinetics to assess bactericidal versus bacteriostatic activity.
Foundational Principles: Ensuring Protocol Integrity
For any antimicrobial susceptibility testing (AST), the validity of the results hinges on a meticulously controlled experimental setup. Key considerations include:
-
Compound Solubility: Novel synthetic compounds like this compound analogs may exhibit poor water solubility.[13] Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay medium must be controlled and tested to ensure it does not inhibit bacterial growth on its own.[14] A solvent toxicity control is mandatory.
-
Inoculum Preparation: The bacterial inoculum must be standardized to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for E. coli. This ensures that the bacterial challenge is consistent across all tests.
-
Quality Control (QC): The inclusion of reference bacterial strains with known susceptibility profiles (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) is non-negotiable.[15] These QC strains validate the potency of the antibiotics, the integrity of the media, and the overall accuracy of the test procedure.[16]
Comparative Methodologies for Antimicrobial Activity Assessment
The choice of method depends on the stage of drug discovery and the specific questions being asked. For high-throughput screening of a new library of analogs, a less labor-intensive method like agar disk diffusion may be appropriate. For a more precise determination of potency, the broth microdilution method is the gold standard. To understand the dynamics of bacterial killing, a time-kill assay is essential.
Broth Microdilution: The Gold Standard for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18][19] This method is highly reproducible and is the reference method recommended by both CLSI and EUCAST.[3][20]
-
Preparation of Analogs: Prepare a stock solution of each this compound analog in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[17]
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted analogs. Include a positive control (bacteria with no analog) and a negative control (broth only) to validate the assay.[22]
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[20]
-
MIC Determination: The MIC is the lowest concentration of the analog at which there is no visible growth (turbidity).[17][18] This can be assessed visually or with a plate reader.
Caption: Workflow for MIC determination using broth microdilution.
Agar Disk Diffusion (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative test used to screen for antimicrobial activity.[23][24][25] It is less labor-intensive than broth microdilution and is suitable for screening large numbers of compounds.[26] The principle involves the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism, resulting in a zone of growth inhibition.[27]
-
Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum (0.5 McFarland) and uniformly swab it onto the surface of a Mueller-Hinton agar (MHA) plate.[26]
-
Disk Application: Impregnate sterile paper disks with a known concentration of each this compound analog solution. Place the disks onto the inoculated agar surface using sterile forceps.[27]
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[27]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the analog.[24]
| Feature | Broth Microdilution | Agar Disk Diffusion |
| Result | Quantitative (MIC value in µg/mL)[17] | Qualitative/Semi-quantitative (Zone of inhibition in mm)[23] |
| Throughput | Moderate to High | High |
| Labor Intensity | High | Low |
| Standardization | Gold standard (CLSI/EUCAST)[3] | Standardized (CLSI/EUCAST) |
| Compound Issues | Can be affected by precipitation of poorly soluble compounds. | Diffusion in agar can be an issue for non-polar compounds.[28] |
| Primary Use | Potency determination, resistance monitoring. | Initial screening, routine susceptibility testing.[26] |
Time-Kill Kinetics Assay
A time-kill assay provides insight into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[15][29] Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][29][30]
-
Preparation: Prepare tubes of CAMHB containing the this compound analog at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[15] Also, prepare a growth control tube without the analog.
-
Inoculation: Inoculate all tubes (except a sterility control) with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[15]
-
Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[15]
-
Quantification of Viable Bacteria: Perform serial dilutions of each aliquot and plate them onto MHA plates to determine the number of viable bacteria (CFU/mL).[15]
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the analog and the growth control.
Caption: Workflow for the time-kill kinetics assay.
Data Interpretation and Presentation
The results from these assays allow for a comprehensive comparison of the antimicrobial activity of the this compound analogs.
Example Data Summary Table
| Analog ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Time-Kill (vs. S. aureus at 4x MIC) |
| BQP-1 | 4 | 16 | 18 | Bactericidal (≥3-log₁₀ kill at 8h) |
| BQP-2 | 8 | 32 | 14 | Bacteriostatic |
| BQP-3 | >64 | >64 | 6 | Inactive |
| Ciprofloxacin | 0.5 | 0.25 | 25 | Bactericidal (≥3-log₁₀ kill at 4h) |
Note: This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The systematic in vitro evaluation of novel this compound analogs using standardized broth microdilution, agar disk diffusion, and time-kill kinetic assays is fundamental to identifying promising new antimicrobial candidates. By adhering to the rigorous protocols outlined in this guide, researchers can generate reliable and comparable data. Analogs demonstrating potent bactericidal activity and broad-spectrum coverage would be prioritized for further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. The ultimate goal is the development of novel quinolone-based therapeutics that can effectively combat the growing threat of antimicrobial resistance.
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Kumari, S., et al. (2025). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC). [Link]
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A Senior Application Scientist's Guide to the Synthesis of 6-Bromo-2-phenylquinoline: A Head-to-Head Comparison of Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The targeted synthesis of specific quinoline derivatives is therefore a critical task. This guide provides an in-depth, head-to-head comparison of various synthetic routes to a key derivative, 6-Bromo-2-phenylquinoline. We will move beyond a simple recitation of protocols to dissect the underlying chemical logic, offering field-proven insights to empower you to make the most informed decisions for your synthetic campaigns.
This guide will explore and critically evaluate four distinct and viable pathways to this compound:
-
The Doebner-von Miller Reaction: A classic and robust method for quinoline synthesis.
-
The Friedländer Annulation: A versatile condensation reaction for constructing the quinoline core.
-
The Combes Quinoline Synthesis: An acid-catalyzed cyclization offering a direct route to substituted quinolines.
-
Modern Palladium-Catalyzed Cross-Coupling Strategies: A contemporary approach leveraging the power of transition-metal catalysis for efficient bond formation.
Each route will be examined for its efficiency, practicality, and scalability, supported by detailed experimental protocols and a comparative analysis of their respective strengths and weaknesses.
Route 1: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a venerable and reliable method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][2] For the synthesis of this compound, this translates to the reaction of 4-bromoaniline with cinnamaldehyde.
Causality Behind Experimental Choices
The choice of a strong acid, typically hydrochloric or sulfuric acid, is crucial for protonating the carbonyl group of the α,β-unsaturated aldehyde, thereby activating it for nucleophilic attack by the aniline. The reaction temperature is also a critical parameter; it must be high enough to drive the reaction to completion but not so high as to cause significant decomposition or side-product formation. The presence of an oxidizing agent, often adventitious or sometimes added, is necessary for the final aromatization step to the quinoline ring system.
Reaction Mechanism
The reaction is believed to proceed through a series of steps, including a Michael-type addition of the aniline to the activated cinnamaldehyde, followed by cyclization and dehydration. A subsequent oxidation step leads to the aromatic quinoline product.[3]
Caption: Doebner-von Miller reaction for this compound.
Experimental Protocol (Analogous)
To a stirred mixture of 4-bromoaniline (10 mmol) and cinnamaldehyde (12 mmol) in ethanol (50 mL), concentrated hydrochloric acid (5 mL) is added dropwise. The mixture is heated at reflux for 6 hours. After cooling, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.
Route 2: The Friedländer Annulation
The Friedländer synthesis is a straightforward and versatile method for constructing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][4] To synthesize this compound, this would involve the reaction of 2-amino-5-bromobenzophenone with a compound providing a reactive methylene group, such as acetophenone.
Causality Behind Experimental Choices
The reaction can be catalyzed by either acid or base. Base catalysis, often with potassium hydroxide or sodium ethoxide, facilitates the formation of the enolate from the methylene-containing reactant, which then acts as the nucleophile. The choice of solvent and temperature is critical to ensure both the solubility of the reactants and a sufficient reaction rate without promoting side reactions.
Reaction Mechanism
The mechanism involves the formation of an enolate from acetophenone, which then undergoes an aldol-type condensation with the carbonyl group of 2-amino-5-bromobenzophenone. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl, and subsequent dehydration to yield the aromatic quinoline.[5]
Caption: Friedländer annulation for this compound.
Experimental Protocol (Analogous)
A mixture of 2-amino-5-bromobenzophenone (10 mmol), acetophenone (12 mmol), and potassium hydroxide (20 mmol) in ethanol (50 mL) is heated at reflux for 8 hours. After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid. The precipitate is collected by filtration, washed with water, and purified by column chromatography.
Route 3: The Combes Quinoline Synthesis
The Combes synthesis provides a direct route to quinolines through the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound.[6][7] For our target molecule, this would involve the reaction of 4-bromoaniline with benzoylacetone.
Causality Behind Experimental Choices
A strong acid, such as sulfuric acid or polyphosphoric acid (PPA), is essential to catalyze both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic cyclization onto the aromatic ring.[8] The reaction is typically performed at elevated temperatures to overcome the activation energy for the cyclization step.
Reaction Mechanism
The reaction begins with the formation of an enamine from the reaction of 4-bromoaniline with one of the carbonyl groups of benzoylacetone. Under acidic conditions, the enamine then undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring. Dehydration of this intermediate leads to the final quinoline product.[9]
Caption: Combes synthesis for this compound.
Experimental Protocol (Analogous)
A mixture of 4-bromoaniline (10 mmol) and benzoylacetone (11 mmol) is added to polyphosphoric acid (20 g). The mixture is heated to 130-140 °C and stirred for 3 hours. After cooling, the reaction mixture is poured into ice-water and neutralized with a concentrated sodium hydroxide solution. The resulting solid is filtered, washed with water, and purified by recrystallization.
Route 4: Modern Palladium-Catalyzed Cross-Coupling
Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods. A highly efficient route to this compound involves a two-step sequence: the synthesis of a suitable precursor, 6-bromo-2-chloroquinoline, followed by a Suzuki-Miyaura coupling with phenylboronic acid.[5][10]
Causality Behind Experimental Choices
The synthesis of 6-bromo-2-chloroquinoline can be achieved from 4-bromoaniline through a multi-step process that often involves a cyclization to form a quinolin-2-one intermediate, followed by chlorination with an agent like phosphorus oxychloride.[11][12]
The subsequent Suzuki-Miyaura coupling requires a palladium catalyst, typically with a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle, influencing both the rate of oxidative addition and reductive elimination. The base is necessary to activate the boronic acid for transmetalation.[8][13]
Reaction Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition of the haloquinoline to a Pd(0) species, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][14]
Caption: Suzuki-Miyaura coupling for this compound.
Experimental Protocol
Step 1: Synthesis of 6-bromo-4-chloroquinoline (as a precursor to 6-bromo-2-chloroquinoline) A mixture of 6-bromo-4-hydroxyquinoline (13.45 mmol), phosphorus trichloride (20 mL), and N,N-dimethylformamide (0.5 mL) is heated to reflux and stirred for 6 hours. After cooling, the mixture is poured into ice water and neutralized to pH 8 with saturated aqueous sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield 6-bromo-4-chloroquinoline (84% yield).[12] A similar procedure can be adapted for the 2-chloro isomer.
Step 2: Suzuki-Miyaura Coupling To a solution of 6-bromo-2-chloroquinoline (10 mmol) and phenylboronic acid (12 mmol) in a mixture of toluene (40 mL) and water (10 mL), is added potassium carbonate (30 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (0.2 mmol). The mixture is heated at 90 °C under an inert atmosphere for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route. It is important to note that the yields for the classical routes are based on analogous reactions due to the scarcity of direct literature precedent for the target molecule.
| Parameter | Doebner-von Miller | Friedländer Annulation | Combes Synthesis | Palladium-Catalyzed (Suzuki) |
| Starting Materials | 4-Bromoaniline, Cinnamaldehyde | 2-Amino-5-bromobenzophenone, Acetophenone | 4-Bromoaniline, Benzoylacetone | 6-Bromo-2-chloroquinoline, Phenylboronic Acid |
| Number of Steps | 1 | 1 | 1 | 2 (from 4-bromoaniline) |
| Typical Yield | Moderate | Moderate to Good | Moderate to Good | Good to Excellent |
| Reaction Conditions | Acidic, Reflux | Basic or Acidic, Reflux | Strongly Acidic, High Temp. | Mild, Inert Atmosphere |
| Substrate Scope | Generally Good | Good, requires specific precursors | Good for 1,3-dicarbonyls | Excellent |
| Key Advantages | One-pot, readily available starting materials | Convergent, good yields | Direct, convergent | High yields, functional group tolerance |
| Key Disadvantages | Can be exothermic, potential for side products | Precursor synthesis may be required | Harsh acidic conditions | Multi-step, catalyst cost |
Conclusion and Recommendations
The choice of synthetic route to this compound will ultimately depend on the specific needs and constraints of the researcher.
-
For rapid, one-pot access where moderate yields are acceptable and starting materials are readily available, the Doebner-von Miller and Combes syntheses are viable options. However, the harsh conditions of the Combes synthesis may not be suitable for sensitive substrates.
-
The Friedländer Annulation offers a potentially higher-yielding one-pot alternative, provided the 2-amino-5-bromobenzophenone precursor is accessible.
-
For applications where high yield, purity, and functional group tolerance are paramount, the modern palladium-catalyzed Suzuki-Miyaura coupling is the superior choice, despite being a two-step process. The predictability and robustness of this method often outweigh the initial investment in catalyst and the additional synthetic step.
As a Senior Application Scientist, I would generally recommend exploring the palladium-catalyzed route first, especially in a drug discovery or process development setting where reliability and yield are critical. However, for exploratory or small-scale synthesis, the classical methods remain valuable tools in the synthetic chemist's arsenal.
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
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Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]
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YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
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PubMed. (1983). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
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YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
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YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
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ACS Publications. (1983). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. -unsaturated .beta.-anilino ketones. Retrieved from [Link]
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PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]
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ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
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ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
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ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
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PubMed. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Retrieved from [Link]
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ResearchGate. (2025). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Retrieved from [Link]
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PubMed. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-phenylquinoline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromo-2-phenylquinoline. As a halogenated heterocyclic compound, it requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Core Chemical Profile and Immediate Safety Imperatives
Before handling or disposing of this compound, it is crucial to understand its hazard profile. Based on data from structurally related compounds like 6-Bromoquinoline, this chemical should be treated as hazardous.
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing the following:
-
Gloves: Double nitrile or Viton gloves are required to prevent skin contact.[1]
-
Eye Protection: Chemical splash goggles are mandatory.[1][2]
-
Lab Coat: A fully buttoned lab coat must be worn.[1]
-
Respiratory Protection: Work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Key Chemical Data Summary
| Property | Data | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | 6-Bromoquinoline (structurally similar) | [2] |
| CAS Number | 5332-25-2 (for 6-Bromoquinoline) | [2][4] |
| Physical State | Solid or low-melting liquid (Melting point: 19°C) | [4] |
| Primary Hazards | Harmful if swallowed; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation. | [4][5] |
| Incompatibilities | Strong oxidizing agents, acids, and bases. | [1] |
The Foundational Principle: Halogenated Waste Segregation
The single most critical step in the proper disposal of this compound is its classification as a halogenated organic waste .[6] This is due to the presence of the bromine atom.
Causality Behind Segregation: Halogenated compounds cannot be mixed with non-halogenated organic waste. The primary disposal method for organic chemical waste is high-temperature incineration.[6] When halogenated compounds are incinerated, they can decompose to form highly corrosive and toxic acidic gases, such as hydrogen bromide (HBr) from this compound.[2][7][8] Disposal facilities that handle halogenated waste are equipped with specialized "scrubbers" to neutralize these acidic gases, but this process is more complex and costly.[8][9] Mixing waste streams leads to regulatory violations and can damage incineration equipment.
Disposal Decision Workflow
The following diagram illustrates the critical initial decision point for segregating chemical waste in the laboratory.
Caption: Waste Segregation Decision Flowchart.
Standard Operating Procedure (SOP) for Waste Collection and Storage
Adherence to a strict, self-validating protocol is essential for managing this waste stream safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[10]
Step 1: Container Selection
-
Material: Use a chemically compatible container. A high-density polyethylene (HDPE) or other plastic carboy is preferred.[1] The use of metal cans is not recommended as halogenated solvents can dissociate to produce acids, which in turn corrode metal.[1]
-
Condition: The container must be in good condition, free of leaks, and have a secure, screw-top cap to prevent spills and vapor release.[11]
Step 2: Waste Labeling
-
Timing: Affix a "Hazardous Waste" tag to the container before adding any waste.[11]
-
Content: The label must be filled out completely and legibly.[12]
-
Write the words "Hazardous Waste" .
-
List all chemical constituents by their full names (no formulas or abbreviations). For example: "Waste this compound," "Methylene Chloride," etc.
-
Provide an accurate estimate of the percentage of each component.
-
Identify the applicable hazards (e.g., Toxic, Irritant).
-
Include the generator's name and lab location.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated SAA, which is typically inside a chemical fume hood or a ventilated cabinet intended for chemical storage.[10][12] The SAA must be at or near the point of generation.
-
Segregation: Keep the halogenated waste container segregated from incompatible materials, especially acids, bases, and strong oxidizing agents.[1] Use secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[10][11][12] This is a critical EPA regulation to prevent the release of hazardous vapors.
Step 4: Arranging for Disposal
-
Capacity: Do not overfill the container. Fill to a maximum of 75-90% capacity to allow for vapor expansion.
-
Pickup Request: Once the container is full, or when waste generation in that container is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[10][12]
-
Regulatory Limits: Be aware of SAA limits. A laboratory may accumulate a maximum of 55 gallons of hazardous waste. Once this limit is reached, it must be removed within three days.[10]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spill Cleanup (manageable in <10 minutes) [1]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE (double nitrile gloves, goggles, lab coat).
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable bag or container.[12]
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through EHS.[12]
-
Decontaminate: Clean the spill area with a detergent solution, followed by water.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][5] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, call for emergency medical assistance.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
References
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HAZARDOUS WASTE SEGREGATION. Bucknell University.
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Halogenated Solvents. Washington State University, Environmental Health & Safety.
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Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
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Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
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Organic Solvents. Cornell University, Environmental Health and Safety.
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6-Bromoquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific.
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3-Benzyl-6-bromo-2-methoxyquinoline - Safety Data Sheet. AK Scientific, Inc.
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6-Bromo-2-methylquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific.
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6-Bromo-2-methylquinoline - Safety Data Sheet. ChemicalBook.
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Laboratory Waste Management Guidelines. Old Dominion University, Environmental Health and Safety.
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6-Bromo-2-methylquinoline Product Information. TCI EUROPE N.V.
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS.
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A Senior Application Scientist's Guide to Handling 6-Bromo-2-phenylquinoline: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2-phenylquinoline demands a safety protocol that is both robust and intelligently designed. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the principles of chemical causality and risk mitigation. Our objective is to build a culture of safety that protects the scientist, preserves the integrity of our research, and ensures responsible environmental stewardship.
Hazard Profile: Understanding the Adversary
Based on data from its close chemical analogs, this compound should be handled as a hazardous substance with the potential for multiple routes of exposure. The primary threats are summarized below.
| Hazard Classification | Category | Potential Effect | Supporting Sources |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation. | [1][2][3][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation. | [1][2][3][4][5] |
The presence of the brominated quinoline core is the primary driver of this toxicological profile. The halogenated aromatic structure can interfere with biological processes upon absorption, and its crystalline or powdered form presents an inhalation risk.
The First Line of Defense: Engineering and Administrative Controls
Before any Personal Protective Equipment (PPE) is worn, we must minimize exposure potential through environmental controls. This is the most effective way to ensure safety.
-
Ventilation: All handling of this compound solid and its solutions must occur within a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood provides critical protection against the inhalation of powders or aerosols, which may cause respiratory irritation.[2][3]
-
Restricted Access: The area where the compound is being used should be clearly demarcated with signage indicating the specific hazards.
-
Designated Workstation: All procedures, from weighing to reaction quenching, should be performed in a designated area of the lab to prevent cross-contamination. This includes having a dedicated set of spatulas, weigh boats, and glassware.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final, critical barrier between the researcher and the chemical. The selection of PPE must directly address the hazards identified in our profile.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the classification as a severe eye irritant or damaging agent, eye protection is paramount.[2][3][4]
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound in solid or solution form.[7] Safety glasses with side shields are not sufficient as they do not provide an adequate seal against splashes and fine powders.[8][9]
-
Recommended for High-Risk Procedures: When there is a significant risk of splashing or energetic reaction (e.g., during a reaction quench or large-scale transfer), a full-face shield must be worn over the chemical splash goggles.[7][8]
Skin and Body Protection: Preventing Dermal Contact
This compound is a known skin irritant.[1][4][5] Therefore, comprehensive body protection is necessary.
-
Gloves: Chemically resistant gloves are required. Disposable nitrile gloves provide good splash protection for incidental contact.[7][10]
-
Protocol: Always double-glove when handling the solid compound. Inspect gloves for any signs of degradation or puncture before use. If contact occurs, remove the outer glove immediately, wash your hands, and re-glove. Never reuse disposable gloves.[11]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[7] This protects the skin on the arms and torso from accidental contact.
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[7] Fabrics such as cotton are preferred over synthetic materials like polyester, which can melt and adhere to the skin in a fire.
Respiratory Protection: A Contingency Measure
While engineering controls like a fume hood are the primary defense against respiratory exposure, respiratory protection may be required in specific scenarios.[7]
-
Standard Operations: For routine handling inside a certified fume hood, a respirator is not typically required.
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[4] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including medical evaluation and fit testing.[7]
Procedural Workflow: Weighing and Solubilizing this compound
This step-by-step protocol integrates our safety principles into a common laboratory task.
-
Preparation (Pre-Op):
-
Don all required PPE: double nitrile gloves, chemical splash goggles, and a buttoned lab coat. .
-
Verify that the chemical fume hood has a current certification sticker and that the sash is at the appropriate working height.
-
Designate a workspace within the fume hood. Line the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: analytical balance, anti-static weigh boat, spatulas, and the designated solvent in a sealed container.
-
-
Execution (Handling):
-
Carefully open the container of this compound inside the fume hood.
-
Using a dedicated spatula, carefully transfer the desired amount of solid to the weigh boat on the balance. Perform this action slowly to minimize the generation of airborne dust.
-
Once the desired mass is obtained, close the primary container securely.
-
Transfer the weigh boat to the vessel in which you will be preparing the solution.
-
Slowly add the solvent to the vessel, ensuring the solid is wetted without splashing.
-
Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
-
Decontamination and Disposal (Post-Op):
-
All disposable items that came into contact with the compound (weigh boat, bench paper, outer gloves) are considered hazardous waste.
-
Place these items into a designated, sealed hazardous waste bag inside the fume hood.
-
Wipe down the spatula and any non-disposable equipment with a suitable solvent (e.g., ethanol) and collect the wipe as hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Remove the inner gloves and wash hands thoroughly with soap and water.
-
Workflow Visualization
The following diagram illustrates the critical decision points and safety measures in the handling workflow.
Caption: Workflow for Safely Handling this compound.
Emergency and Disposal Plan
-
Spill Response:
-
Small Spill (in fume hood): Absorb with a chemical absorbent pad or vermiculite. Wipe the area clean. Collect all materials as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. If you are trained and equipped with the proper respiratory protection, contain the spill with absorbent material. Do not attempt to clean a large spill without proper training and PPE.
-
-
Waste Disposal: All materials contaminated with this compound, including surplus compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[1][4][5] Follow all institutional and local regulations for hazardous waste disposal. Do not pour any amount down the drain.
By internalizing this comprehensive safety framework, we empower ourselves to handle this compound and other novel compounds with the highest degree of professionalism and care, ensuring that our pursuit of scientific advancement is never compromised by a lapse in safety.
References
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Ali-Reza Anghaie. [Link]
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6-Bromoquinoline | C9H6BrN | CID 79243. PubChem, National Institutes of Health. [Link]
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6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. PubChem, National Institutes of Health. [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline. (2019). PharmaState Academy. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
